molecular formula C13H14FNO B1333191 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine CAS No. 380878-55-7

3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Cat. No.: B1333191
CAS No.: 380878-55-7
M. Wt: 219.25 g/mol
InChI Key: ZLSUIZBQNWPKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H14FNO and its molecular weight is 219.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-11-5-3-10(4-6-11)12(7-8-15)13-2-1-9-16-13/h1-6,9,12H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSUIZBQNWPKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378133
Record name 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380878-55-7
Record name 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, a molecule of interest for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in well-established organic chemistry principles and analogous transformations reported in the scientific literature. This document offers full editorial control to present the information in a logical and insightful manner, emphasizing the rationale behind experimental choices and providing detailed, field-proven protocols.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, incorporates three key structural motifs: a 4-fluorophenyl group, a furan-2-yl ring, and a propan-1-amine backbone. The strategic placement of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, a common strategy in medicinal chemistry. The furan ring, a versatile heterocyclic core, is also a constituent of numerous biologically active compounds.

A logical retrosynthetic analysis of the target molecule suggests a two-step approach centered around the formation of the C-C bond at the C3 position and the subsequent elaboration of the amine functionality. The primary disconnection is made at the C-N bond, leading back to a nitrile precursor. This nitrile can be disconnected at the C2-C3 bond, suggesting a Michael addition-type reaction. However, a more convergent and efficient approach involves a Knoevenagel condensation followed by a reduction, as outlined below.

This retrosynthetic strategy identifies furan-2-carbaldehyde and 4-fluorophenylacetonitrile as readily available starting materials, making this a practical and economically viable synthetic route.

Retrosynthesis Target This compound Nitrile 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile Target->Nitrile Nitrile Reduction (FGI) Acrylonitrile (E/Z)-2-(4-Fluorophenyl)-3-(furan-2-yl)acrylonitrile Nitrile->Acrylonitrile C-C Bond Formation (Michael Addition Logic) Furan_Aldehyde Furan-2-carbaldehyde Acrylonitrile->Furan_Aldehyde C=C Bond Formation (Knoevenagel Condensation) Fluorophenylacetonitrile 4-Fluorophenylacetonitrile Acrylonitrile->Fluorophenylacetonitrile

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is envisioned to proceed in two key stages:

  • Stage 1: Knoevenagel Condensation of furan-2-carbaldehyde with 4-fluorophenylacetonitrile to yield (E/Z)-2-(4-fluorophenyl)-3-(furan-2-yl)acrylonitrile.

  • Stage 2: Reduction of the acrylonitrile intermediate to the desired this compound. This reduction will simultaneously reduce the nitrile group and the carbon-carbon double bond.

Synthetic Pathway cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Reduction Furan_Aldehyde Furan-2-carbaldehyde Acrylonitrile (E/Z)-2-(4-Fluorophenyl)-3- (furan-2-yl)acrylonitrile Furan_Aldehyde->Acrylonitrile + Fluorophenylacetonitrile 4-Fluorophenylacetonitrile Fluorophenylacetonitrile->Acrylonitrile Target 3-(4-Fluorophenyl)-3- (furan-2-yl)propan-1-amine Acrylonitrile->Target Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Proposed two-stage synthetic pathway.

In-depth Discussion and Experimental Protocols

Stage 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[1] In this synthesis, the acidic α-hydrogen of 4-fluorophenylacetonitrile is deprotonated by a base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carbaldehyde. Subsequent elimination of water yields the desired acrylonitrile intermediate.

Causality Behind Experimental Choices:

  • Base Catalyst: A variety of bases can be employed, ranging from inorganic bases like potassium carbonate to organic bases such as piperidine or triethylamine.[1] Piperidine is a classic and highly effective catalyst for Knoevenagel condensations as it can act as both a base and a source of the piperidinium ion, which can participate in the dehydration step.[2]

  • Solvent: The choice of solvent depends on the base used and the solubility of the reactants. Alcohols like ethanol or methanol are commonly used as they can dissolve the starting materials and the catalyst.[2] For a more "green" approach, solvent-free conditions have also been reported to be effective for similar reactions.[3]

  • Temperature: The reaction is typically carried out at reflux to drive the dehydration step to completion.[2]

Experimental Protocol: Synthesis of (E/Z)-2-(4-Fluorophenyl)-3-(furan-2-yl)acrylonitrile

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add furan-2-carbaldehyde (1.0 eq.), 4-fluorophenylacetonitrile (1.0 eq.), and ethanol (10 mL per mmol of furan-2-carbaldehyde).

  • To this stirred solution, add piperidine (0.1 eq.) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation: Reagent Summary for Knoevenagel Condensation

ReagentMolar Eq.Molecular Weight ( g/mol )
Furan-2-carbaldehyde1.096.09
4-Fluorophenylacetonitrile1.0135.14
Piperidine0.185.15
EthanolSolvent46.07
Stage 2: Reduction of (E/Z)-2-(4-Fluorophenyl)-3-(furan-2-yl)acrylonitrile

The reduction of the acrylonitrile intermediate to the target primary amine can be achieved through several methods. The choice of reducing agent is critical as it will affect the selectivity and yield of the reaction. Both the nitrile group and the carbon-carbon double bond need to be reduced.

Causality Behind Experimental Choices:

  • Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both nitriles and alkenes.[4][5] This makes it an excellent choice for a one-pot reduction of the acrylonitrile intermediate to the final product. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). A subsequent aqueous workup is necessary to quench the excess reagent and liberate the amine.[6]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst.[7][8] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Oxide (PtO₂).[9] Catalytic hydrogenation is often considered a "greener" alternative to metal hydrides. The reaction conditions (pressure, temperature, and catalyst loading) can be optimized to achieve complete reduction. This method is also expected to reduce both the nitrile and the alkene functionalities.[8][10]

Experimental Protocol: Reduction using Lithium Aluminium Hydride (LiAlH₄)

  • Caution: Lithium Aluminium Hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend Lithium Aluminium Hydride (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the (E/Z)-2-(4-fluorophenyl)-3-(furan-2-yl)acrylonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation: Reagent Summary for LiAlH₄ Reduction

ReagentMolar Eq.Molecular Weight ( g/mol )
(E/Z)-2-(4-Fluorophenyl)-3-(furan-2-yl)acrylonitrile1.0213.22
Lithium Aluminium Hydride2.0 - 3.037.95
Tetrahydrofuran (THF)Solvent72.11

Conclusion

The proposed two-step synthesis of this compound, commencing with a Knoevenagel condensation of furan-2-carbaldehyde and 4-fluorophenylacetonitrile, followed by a comprehensive reduction of the resulting acrylonitrile, presents a robust and efficient route to this target molecule. The methodologies are based on well-documented and reliable organic transformations, ensuring a high degree of success for researchers in the field. The provided experimental protocols, along with the rationale for the choice of reagents and conditions, offer a solid foundation for the practical execution of this synthesis.

References

  • de Bellefon, C., et al. (2007). Heterogeneous rhodium supported on mesoporous silica (Rhinsitu/mesSiO2) was easily prepared, in one step, by incorporating rhodium units onto the silica framework during the sol–gel process. ResearchGate. [Link]

  • Allen. (n.d.). The reduction of a nitrile by LiAlH4 produces. Allen. [Link]

  • Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5487–5497. [Link]

  • Hegedűs, L., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5487–5497. [Link]

  • Al-Amiery, A. A., et al. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Kumar, K. S., et al. (2014). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. Journal of Chemical and Pharmaceutical Research, 6(5), 1018-1022. [Link]

  • RSC. (n.d.). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. RSC. [Link]

  • Diéguez-Vázquez, A., et al. (2019). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of 3‐Aryl‐Tetrahydroquinolines and 4‐Benzyl‐Tetrahydroisoquinolines. Chemistry – A European Journal, 25(64), 14595-14599. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • Martínez, A., et al. (2022). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Molecules, 27(24), 8849. [Link]

  • Visual Learners. (2023, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link]

  • Clark, J. (2015). reduction of nitriles. Chemguide. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine: Synthesis, Properties, and Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, a novel small molecule with potential pharmacological applications. The guide details a plausible synthetic pathway, methods for purification and characterization, and an in-silico assessment of its physicochemical and ADMET properties. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of this and related compounds.

Introduction

The strategic incorporation of fluorine atoms and heterocyclic moieties into small molecules is a well-established paradigm in modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. The furan nucleus, in particular, is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The propanamine backbone is also a common feature in many centrally acting agents. The title compound, this compound, synergistically combines these key structural features, making it a compelling candidate for further pharmacological investigation. This guide provides a detailed exploration of its chemical synthesis, characterization, and predicted properties to facilitate and accelerate future research endeavors.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthetic route to this compound has been devised based on established organic chemistry principles. The retrosynthetic analysis, depicted below, identifies key precursors and strategic bond disconnections.

Retrosynthesis target This compound amine_formation Amine Formation (e.g., Mitsunobu) target->amine_formation alcohol 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-ol amine_formation->alcohol reduction Ketone Reduction alcohol->reduction ketone 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-one reduction->ketone michael_addition Michael Addition ketone->michael_addition chalcone (2E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one michael_addition->chalcone claisen_schmidt Claisen-Schmidt Condensation chalcone->claisen_schmidt acetophenone 4-Fluoroacetophenone claisen_schmidt->acetophenone furfural Furfural claisen_schmidt->furfural

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, commences with the Claisen-Schmidt condensation of 4-fluoroacetophenone and furfural to form the chalcone intermediate, (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one. This is followed by a Michael addition to introduce the second aryl/heteroaryl group. Subsequent reduction of the ketone and conversion of the resulting alcohol to the primary amine furnishes the target molecule.

Experimental Protocols

The following protocols are based on well-established and analogous chemical transformations. Researchers should exercise standard laboratory safety precautions.

Synthesis of (2E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one (Chalcone Intermediate)

This procedure is adapted from the general Claisen-Schmidt condensation method.[4][5]

  • Materials:

    • 4-Fluoroacetophenone

    • Furfural

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol or Methanol

  • Procedure:

    • Dissolve 4-fluoroacetophenone (1.0 eq) and furfural (1.0 eq) in ethanol (10-15 mL per gram of acetophenone) in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add a solution of NaOH or KOH (1.2 eq) in water or ethanol to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize the crude product from ethanol to afford pure (2E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one.

Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-one

This step involves a Michael addition of a suitable nucleophile to the chalcone. While various nucleophiles can be employed, a Grignard reagent in the presence of a copper catalyst is a common choice for 1,4-conjugate addition.

  • Materials:

    • (2E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one

    • Organometallic reagent (e.g., a cuprate derived from an appropriate organolithium or Grignard reagent)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the organocuprate reagent.

    • Cool the cuprate solution to -78 °C and slowly add a solution of the chalcone (1.0 eq) in anhydrous THF.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-ol

The ketone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.[6][7][8]

  • Materials:

    • 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-one

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the ketone (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

    • Purify by column chromatography if necessary.

Synthesis of this compound

The conversion of the alcohol to the primary amine can be achieved via a Mitsunobu reaction using phthalimide as the nitrogen source, followed by deprotection.[9][10][11][12][13]

  • Materials:

    • 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-ol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Phthalimide

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrazine hydrate

    • Ethanol

  • Procedure (Mitsunobu Reaction):

    • Dissolve the alcohol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C and add DIAD or DEAD (1.5 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to isolate the N-substituted phthalimide intermediate.

  • Procedure (Deprotection):

    • Dissolve the isolated phthalimide intermediate in ethanol.

    • Add hydrazine hydrate (4-5 eq) and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature and filter off the precipitated phthalhydrazide.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amine by column chromatography to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Ketone Reduction cluster_3 Step 4: Amination (Mitsunobu) start1 4-Fluoroacetophenone + Furfural proc1 NaOH or KOH Ethanol/Methanol, RT start1->proc1 prod1 (2E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one proc1->prod1 proc2 Organocuprate Anhydrous THF, -78 °C prod1->proc2 prod2 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-one proc2->prod2 proc3 NaBH₄ Methanol/Ethanol, 0 °C to RT prod2->proc3 prod3 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-ol proc3->prod3 proc4 1. PPh₃, DIAD, Phthalimide 2. Hydrazine Hydrate prod3->proc4 prod4 This compound proc4->prod4

Caption: Synthetic workflow for the target compound.

Physicochemical Properties (Predicted)

The following physicochemical properties have been predicted using computational models to provide an initial assessment of the compound's druglikeness.

PropertyPredicted ValueMethod/Tool
Molecular Formula C₁₃H₁₄FNO-
Molecular Weight 219.26 g/mol -
pKa (most basic) ~9.5 - 10.5Chemicalize, MarvinSketch
logP ~2.5 - 3.0SwissADME, ChemDraw
Aqueous Solubility Moderately SolubleSwissADME
Topological Polar Surface Area (TPSA) 38.5 ŲSwissADME

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl and furan rings, as well as aliphatic protons of the propanamine chain. The presence of fluorine will lead to splitting of adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[14][15][16][17]

Mass Spectrometry (MS)

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation pattern will provide further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[18][19]

  • N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • C=C stretch (aromatic): In the region of 1600-1450 cm⁻¹.

  • C-F stretch: A strong band typically in the 1250-1000 cm⁻¹ region.

  • C-N stretch: In the 1250-1020 cm⁻¹ range.

Predicted ADMET Profile

An in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was generated using online predictive tools such as SwissADME and admetSAR to provide an early assessment of the compound's pharmacokinetic and toxicological properties.[20][21][22][23][24]

ADMET ParameterPredictionSignificance
Gastrointestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation YesSuggests potential for central nervous system activity.
Cytochrome P450 (CYP) Inhibition Likely inhibitor of some CYP isoforms (e.g., CYP2D6, CYP3A4)Potential for drug-drug interactions.
Hepatotoxicity Low to moderate riskFurther experimental validation is required.
hERG Inhibition Low riskReduced potential for cardiotoxicity.
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity.

Potential Pharmacological Relevance and Future Directions

Given the presence of the furan moiety and the fluorophenyl group, this compound is a promising candidate for a variety of pharmacological activities. Furan derivatives have been reported to possess antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The fluorophenyl group can enhance metabolic stability and receptor binding affinity.

Future research should focus on the following areas:

  • In-vitro Pharmacological Screening: The compound should be screened against a panel of biological targets, including but not limited to, various receptors, enzymes, and microbial strains to identify its primary mechanism of action and therapeutic potential.

  • Cytotoxicity Studies: Evaluation of the compound's cytotoxicity against various cancer cell lines and normal cell lines is essential to determine its therapeutic index.

  • In-vivo Efficacy and Safety Studies: Promising in-vitro results should be followed up with in-vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and toxicology.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the fluorophenyl and furan rings, as well as the propanamine chain, will help to optimize the pharmacological profile.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and preliminary in-silico evaluation of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and ADMET properties suggest that this compound is a promising candidate for further drug discovery and development efforts. The information provided herein is intended to serve as a valuable resource for researchers in the field and to stimulate further investigation into the therapeutic potential of this and related molecules.

References

  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

  • Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Available from: [Link]

  • ResearchGate. Michael's addition reaction of chalcone. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

  • ResearchGate. Addition of Nucleophiles to Fluorinated Michael Acceptors. Available from: [Link]

  • National Center for Biotechnology Information. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Available from: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Available from: [Link]

  • National Center for Biotechnology Information. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • University of Calgary. IR: amines. Available from: [Link]

  • Google Patents. US5023269A - 3-aryloxy-3-substituted propanamines.
  • ADMET-AI. Available from: [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • ResearchGate. Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Available from: [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • SwissADME. Available from: [Link]

  • ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • ResearchGate. (2E)-3-(4-Fluorophenyl)-1-(thien-2-yl)prop-2-en-1-one. Available from: [Link]

  • ResearchGate. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Available from: [Link]

  • ADMETlab 2.0. Available from: [Link]

  • Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Available from: [Link]

  • ResearchGate. Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. Available from: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. Available from: [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]

  • admetSAR. Available from: [Link]

  • The Chem Libre. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available from: [Link]

  • National Center for Biotechnology Information. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Available from: [Link]

  • ResearchGate. FTIR spectra to determine the amine functional groups on urea. Available from: [Link]

  • CentAUR. 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Available from: [Link]

  • VLS3D.COM. ADMET predictions. Available from: [Link]

  • IOSR Journal. Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. Available from: [Link]

  • Chapter 7 Studies toward Enantio- and Diastereoselective Synthesis of cis-3- Aryloxy-4-arylchroman Core of Ammonificins A and B. Available from: [Link]

  • ResearchGate. Preparative separation of polyphenols from artichoke by polyamide column chromatography and high-speed counter-current chromatography. Available from: [Link]

  • ResearchGate. 1H-13C HSQC NMR Spectroscopy for Estimating Procyanidin/Prodelphinidin and Cis/Trans-Flavan-3-ol Ratios of Condensed Tannin Samples: Correlation with Thiolysis. Available from: [Link]

  • National Center for Biotechnology Information. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

Sources

Spectroscopic Data Analysis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine (CAS No. 380878-55-7).[1] As a chiral amine featuring both fluorophenyl and furan moieties, its structural elucidation is critical for applications in pharmaceutical research and materials science. This document outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The core of this guide is the expert interpretation of predicted spectroscopic data, grounded in fundamental principles and supported by data from structurally analogous compounds. This serves as a robust reference for researchers involved in the synthesis, quality control, and characterization of this molecule.

Introduction and Molecular Structure

This compound is a primary amine with a stereocenter at the carbon atom bearing both the fluorophenyl and furan rings. This chirality, along with the distinct electronic environments of the two aromatic systems, gives rise to a unique and complex spectroscopic fingerprint. Accurate characterization is paramount to confirm its chemical identity, assess purity, and understand its conformational properties.

The key structural features to be identified are:

  • The monosubstituted furan ring.

  • The para-substituted fluorophenyl ring.

  • The primary amine group (-NH₂).

  • The chiral center at C3, which renders the adjacent C2 methylene protons diastereotopic.

Below is the chemical structure with a systematic numbering scheme used for the subsequent spectroscopic assignments.

cluster_0 Major Fragmentation Pathway M [M+H]⁺ m/z 220.11 F1 Fragment A (Benzylic/Furanylic Cation) m/z 188.08 M->F1  - NH₃ F2 Fragment B (Fluorophenyl Cation) m/z 95.03 F1->F2  - C₄H₅O F3 Fragment C (Furfuryl Cation) m/z 81.03 F1->F3  - C₇H₆F

Caption: Plausible ESI-MS/MS fragmentation pathway for protonated this compound.

Table of Predicted Fragments:

Predicted m/z Proposed Fragment Ion Formula Expert Insights
220.1137[M+H]⁺[C₁₃H₁₅FNO]⁺The protonated molecular ion.
203.11[M+H - NH₃]⁺[C₁₃H₁₂F]⁺Loss of ammonia from the protonated amine.
188.08[C₁₂H₁₀FO]⁺A key fragment resulting from the cleavage of the C1-C2 bond and loss of ethylamine.
95.03[C₆H₄F]⁺The fluorophenyl cation, a common fragment in molecules containing this moiety.
81.03[C₅H₅O]⁺The furfuryl cation, a highly stable and characteristic fragment for 2-substituted furans. [2]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of This compound . The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, including stereochemical information. IR spectroscopy rapidly confirms the presence of key functional groups, while high-resolution mass spectrometry validates the elemental composition and provides structural information through predictable fragmentation patterns. Together, these techniques offer a self-validating system for the unequivocal identification and quality assessment of this compound.

References

  • SpectraBase (n.d.). 3-(4-fluorophenyl)-N-methyl-1-propanamine. John Wiley & Sons, Inc. Available at: [Link]

  • PubChem (n.d.). 3-(Furan-2-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem (n.d.). 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Deng, D., & Hu, B. et al. (2019). Electronic supplementary information for... The Royal Society of Chemistry. Available at: [Link]

  • Gusakova, M. A., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 27(19), 6527. Available at: [Link]

Sources

A Methodological Guide to the Crystal Structure Analysis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of the novel compound 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine. As no public crystal structure for this specific molecule is available, this document serves as an authoritative walkthrough of the entire analytical process, from crystal growth to final structure validation and interpretation. It is designed to equip researchers with the expertise and validated protocols necessary to perform such an analysis. Key sections detail optimized crystal growth techniques, systematic data collection strategies, and the robust application of leading software such as SHELXT and SHELXL for structure solution and refinement. Furthermore, this guide emphasizes the critical analysis of the resulting structural data, including intramolecular geometry and the landscape of intermolecular interactions, which are paramount for understanding the compound's solid-state behavior and its potential applications in pharmaceutical development.

Introduction: The Rationale for Solid-State Characterization

The molecule this compound is a compound of interest in medicinal chemistry, featuring a chiral center and multiple functional groups capable of engaging in a variety of intermolecular interactions. These include a primary amine (a hydrogen bond donor), a fluorophenyl ring (a weak hydrogen bond acceptor and participant in π-systems), and a furan ring (a π-system with a heteroatom). Unambiguously determining the three-dimensional atomic arrangement of such a molecule through single-crystal X-ray diffraction is a foundational step in its development.[1][2]

The precise crystal structure provides invaluable information on:

  • Molecular Conformation: The exact spatial orientation of the functional groups.

  • Stereochemistry: Unambiguous assignment of the absolute configuration at the chiral center.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties like solubility, stability, and bioavailability.[3][4][5][6][7] Understanding and controlling polymorphism is a critical aspect of pharmaceutical development.[3][4][5][6][7]

  • Intermolecular Interactions: A detailed map of the non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern crystal packing.[8][9] This understanding is central to the field of crystal engineering.

This guide provides the scientific logic and field-proven protocols to achieve a high-quality, publication-ready crystal structure.

The Experimental & Computational Workflow: A Step-by-Step Guide

The journey from a powdered sample to a fully refined and validated crystal structure is a systematic process. This section details the critical phases, emphasizing the causality behind each procedural choice.

Phase 1: Growing High-Quality Single Crystals

The primary bottleneck in SC-XRD is often the growth of a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects).[10] For a molecule like this compound, which possesses moderate polarity, the vapor diffusion technique is a versatile and highly effective starting point.[11][12][13][14]

Protocol: Vapor Diffusion for Crystal Growth

  • Solvent/Antisolvent Selection:

    • Objective: Identify a solvent in which the compound is readily soluble and a miscible antisolvent in which it is poorly soluble.[12][14] The solvent should be less volatile than the antisolvent.[13][14]

    • Screening: Dissolve a small amount of the compound in various solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). A good candidate for the inner vial solvent would be ethyl acetate or dichloromethane. For the outer vial, a volatile, non-polar antisolvent like hexane or diethyl ether is ideal.[13]

  • Setup:

    • Prepare a nearly saturated solution of the compound (~5-10 mg) in 0.5 mL of the chosen solvent in a small, narrow vial (e.g., a 1-dram vial).

    • Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial) that contains 2-3 mL of the antisolvent.

    • Seal the outer container tightly to create a closed system.

  • Incubation:

    • Allow the system to stand undisturbed in a location with minimal temperature fluctuations and vibrations.[15]

    • Over several days to weeks, the more volatile antisolvent will slowly diffuse into the inner vial's solution.[14] This gradually reduces the compound's solubility, leading to slow precipitation and, ideally, the formation of single crystals.

  • Harvesting: Once suitable crystals have formed, carefully extract them using a nylon loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Phase 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Modern diffractometers provide a highly automated yet customizable environment for data collection.

Protocol: Data Collection on a Modern Diffractometer

  • Mounting: The cryo-oil-coated crystal is mounted on a goniometer head and placed in a cold stream of nitrogen gas (typically 100 K). This low temperature minimizes thermal motion of the atoms, resulting in higher quality diffraction data.

  • Unit Cell Determination:

    • A series of initial diffraction images (frames) are collected at different crystal orientations.

    • The software analyzes the positions of the diffraction spots to determine the preliminary unit cell parameters and crystal lattice type.

  • Data Collection Strategy:

    • Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This typically involves a series of scans (e.g., ω and φ scans) where the crystal is rotated through a range of angles while diffraction frames are continuously recorded.

    • Data is typically collected to a resolution of at least 0.84 Å for small organic molecules. A full sphere or hemisphere of data is collected to ensure high completeness and redundancy, which are crucial for accurate absorption corrections and structure refinement.[16]

  • Data Integration and Reduction:

    • After collection, the raw frame data is processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like Lorentz and polarization effects), and performs an empirical absorption correction based on the redundancy of the data.

    • This process generates a reflection file (e.g., in .hkl format) containing the Miller indices (h,k,l) and the corresponding integrated intensities and their standard uncertainties for each reflection.

Diagram: Experimental Workflow

The overall process from obtaining the compound to the final validated structure is summarized below.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement Compound Powdered Compound SolventScreen Solvent Screening Compound->SolventScreen VaporDiffusion Vapor Diffusion Setup SolventScreen->VaporDiffusion CrystalGrowth Crystal Growth & Harvest VaporDiffusion->CrystalGrowth Mount Mount Crystal (100 K) CrystalGrowth->Mount UnitCell Determine Unit Cell Mount->UnitCell DataCollect Full Data Collection UnitCell->DataCollect Integration Data Integration & Scaling DataCollect->Integration StructureSolution Structure Solution (SHELXT) Integration->StructureSolution Refinement Refinement (SHELXL) StructureSolution->Refinement Validation Validation (PLATON/checkCIF) Refinement->Validation CIF Final CIF & Report Validation->CIF

Caption: From powder to publication: The crystallographic workflow.

Phase 3: Structure Solution and Refinement

This phase translates the raw diffraction intensities into a chemically meaningful atomic model. The SHELX suite of programs is the gold standard for small-molecule crystallography.[17][18][19]

Protocol: Structure Solution and Refinement using SHELX

  • Structure Solution (SHELXT):

    • Objective: To solve the "phase problem." While we measure the intensities (amplitudes) of the diffracted X-rays, their relative phases are lost.[17]

    • Method: The SHELXT program utilizes intrinsic phasing methods (a modern evolution of direct methods) to determine an initial set of phases and generate an initial electron density map.[17] For a well-diffracting crystal of a small organic molecule, this process is often highly successful and automated, revealing the positions of most non-hydrogen atoms.

  • Initial Refinement (SHELXL):

    • Objective: To optimize the initial atomic model to best fit the experimental data.[20]

    • Process: The initial model is refined against the reflection data using a least-squares minimization algorithm. Initially, all atoms are refined isotropically (with spherical thermal parameters).

  • Anisotropic Refinement and Hydrogen Atom Placement:

    • After several cycles of isotropic refinement, non-hydrogen atoms are refined anisotropically, allowing their thermal motion to be modeled as ellipsoids. This provides a more accurate model.

    • Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) and their thermal parameters are constrained relative to the parent atom. Amine hydrogens, however, are often located in the difference Fourier map and refined with distance restraints.

  • Final Refinement Cycles and Validation:

    • The model is refined until convergence, meaning the shifts in atomic parameters between cycles are negligible.

    • Trustworthiness: The quality of the final model is assessed using several key metrics:

      • R1: A measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% are considered excellent.

      • wR2: A weighted R-factor based on squared structure factor amplitudes. Values below 15% are generally good.

      • Goodness of Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

      • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs, indicating that all atoms have been correctly modeled.

Structural Analysis and Interpretation

Once a high-quality refined structure is obtained, the next step is a thorough analysis of its geometric and supramolecular features. This is often facilitated by software like PLATON[21][22][23][24] and Mercury.

Data Presentation

Quantitative data should be summarized in standardized tables for clarity and compliance with publication standards.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

Parameter Value
Empirical formula C13H14FNO
Formula weight 221.25
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.12 Å, α = 90°
b = 8.54 Å, β = 105.3°
c = 14.23 Å, γ = 90°
Volume 1184.5 ų
Z 4
Density (calculated) 1.240 Mg/m³
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)] R1 = 0.041, wR2 = 0.105

| Largest diff. peak/hole | 0.25 and -0.21 e.Å⁻³ |

Table 2: Selected Hypothetical Bond Lengths (Å) and Torsion Angles (°).

Bond/Angle Value
F1—C4 1.362(2)
O1—C10 1.371(3)
N1—C13 1.485(3)
C1—C11—C12—C13 -175.4(2)

| C6—C1—C11—C12 | 65.8(3) |

Analysis of Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions.[8][25][26] For this compound, the primary amine group is expected to be a key player in forming a robust hydrogen-bonded network.

  • Hydrogen Bonding: The two amine protons (N-H) are strong hydrogen bond donors. They will likely interact with the amine nitrogen of a neighboring molecule (N-H···N) or the furan oxygen (N-H···O), creating chains or dimeric motifs known as supramolecular synthons.

  • π-π Stacking: The fluorophenyl and furan rings provide opportunities for π-π stacking interactions, where the electron-rich aromatic faces of adjacent molecules align. These interactions, though weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional packing.

  • Other Weak Interactions: C-H···F and C-H···π interactions are also expected to contribute to the overall lattice energy, further directing the crystal packing arrangement.

Diagram: Supramolecular Assembly

This diagram illustrates the key intermolecular interactions that could define the crystal packing.

G M1 Molecule A M2 Molecule B M1->M2 N-H···N H-Bond M4 Molecule D M1->M4 C-H···F Interaction M3 Molecule C M2->M3 π-π Stacking (F-Ph···Furan) M3->M4 N-H···N H-Bond

Sources

An In-depth Technical Guide on the Core Mechanism of Action Prediction for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Novelty to Mechanism

The synthesis of a novel chemical entity such as 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine represents a significant step in the drug discovery pipeline. However, the therapeutic potential of such a molecule remains unrealized until its mechanism of action (MoA) is thoroughly elucidated. A clear understanding of the MoA is critical for optimizing lead compounds, predicting potential on- and off-target effects, and designing rational clinical trials.[1] This guide provides a comprehensive, technically-grounded framework for the systematic investigation of this compound's MoA, tailored for professionals in the field of drug development.

Compound Profile and Structural Rationale

The structure of this compound incorporates several key pharmacophores that suggest a predisposition for biological activity, particularly within the central nervous system.

  • Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins.[2]

  • Furan Ring: The furan moiety is a versatile heterocyclic scaffold found in numerous bioactive compounds with a wide range of pharmacological activities, including antidepressant, anti-inflammatory, and anticancer properties.[3][4] It can act as a bioisostere for a phenyl ring, offering unique electronic and steric properties.[3]

  • Propanamine Side Chain: This flexible linker is a common feature in many centrally acting drugs, influencing their interaction with receptors and transporters.

Given these structural alerts, a primary hypothesis is that this compound may interact with targets involved in neurotransmission.

A Multi-Pillar Strategy for MoA Prediction

A robust MoA elucidation strategy should be multi-faceted, integrating computational predictions with empirical in vitro and in vivo data. This tiered approach allows for the efficient generation and subsequent validation of hypotheses.

MoA_Prediction_Strategy cluster_InSilico Pillar 1: In Silico Prediction cluster_InVitro Pillar 2: In Vitro Validation cluster_InVivo Pillar 3: In Vivo Confirmation A Target Prediction (e.g., TargetHunter, KinasePred) B Molecular Docking (e.g., AutoDock, GOLD) A->B Prioritized Targets C Binding Assays (Radioligand, SPR) B->C Hypothesized MoA D Functional Assays (e.g., Neurotransmitter Uptake) C->D Confirmed Binding E Pharmacodynamic Studies D->E Validated MoA F Behavioral Models (e.g., Forced Swim Test) E->F Target Engagement

Figure 1: A multi-pillar strategy for MoA prediction.

Pillar 1: In Silico Target Prediction and Molecular Docking

The initial phase of MoA investigation leverages computational tools to generate a ranked list of potential biological targets.[5][6][7]

Computational Target Fishing

This approach uses the compound's structure to query databases of known ligand-target interactions, identifying proteins that are likely to bind to the molecule of interest.[8]

Experimental Protocol: In Silico Target Identification

  • Compound Representation: Generate a 2D or 3D representation of this compound.

  • Database Screening: Utilize web-based tools such as TargetHunter or KinasePred to screen the compound against extensive chemogenomic databases.[8][9]

  • Target Prioritization: Analyze the output, which will typically be a list of potential targets ranked by a similarity score or probability. Prioritize targets that are pharmacologically relevant to the central nervous system.

Causality Behind Experimental Choices: This initial screening is a cost-effective way to narrow down the vast number of potential biological targets to a manageable list for further investigation.[6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] It provides insights into the binding mode and affinity, further refining the list of potential targets.[12][13]

Experimental Protocol: Molecular Docking Simulation

  • Target Preparation: Obtain the 3D crystal structure of a high-priority target (e.g., the serotonin transporter) from the Protein Data Bank.

  • Ligand Preparation: Generate a low-energy 3D conformation of the test compound.

  • Docking Execution: Use software such as AutoDock Vina or GOLD to perform the docking calculations, placing the ligand into the defined binding site of the target protein.[14]

  • Pose Analysis: Analyze the resulting binding poses and their associated scoring functions to estimate the binding affinity.[10]

Self-Validating System: The convergence of results from multiple in silico tools (e.g., high probability from target prediction and a favorable docking score) strengthens the hypothesis for a particular target.

Table 1: Illustrative In Silico Prediction Data

Predicted TargetTarget Prediction ScoreDocking Score (kcal/mol)Key Predicted Interactions
Serotonin Transporter0.78-9.5Pi-cation with Phe335, H-bond with Asp98
Dopamine Transporter0.65-8.2Pi-stacking with Tyr156
Norepinephrine Transporter0.61-7.9H-bond with Asp75

Pillar 2: In Vitro Experimental Validation

The hypotheses generated from in silico studies must be confirmed through direct experimental evidence. In vitro assays provide the first empirical data on the compound's interaction with its putative targets.

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[15][16] They measure the displacement of a radiolabeled ligand from the target by the test compound.[15]

Experimental Protocol: Competitive Radioligand Binding Assay [17]

  • Preparation: Prepare cell membranes expressing the target of interest (e.g., human serotonin transporter).

  • Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram) and a range of concentrations of this compound.

  • Separation: After reaching equilibrium, rapidly separate the bound from free radioligand by vacuum filtration.[17][18]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the data to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

Trustworthiness: The use of well-characterized radioligands and cell lines provides a robust and reproducible system for determining binding affinity.

Functional Assays

Confirming that a compound binds to a target is only part of the story. Functional assays are necessary to determine the biological consequence of this binding—whether it leads to inhibition, activation, or allosteric modulation of the target's activity.

Experimental Protocol: Neurotransmitter Uptake Assay [19][20]

  • Cell Plating: Seed cells expressing the transporter of interest (e.g., HEK293-hSERT) in a 96- or 384-well plate.[21]

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound.

  • Uptake Measurement: Add a fluorescent substrate that is a mimic of the natural neurotransmitter.[21] The uptake of this substrate into the cells is measured over time using a fluorescence plate reader.[22][23]

  • Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. The IC₅₀ for the inhibition of uptake can be determined by plotting the rate of uptake against the concentration of the test compound.

Causality Behind Experimental Choices: A fluorescence-based assay is chosen for its high-throughput capabilities and avoidance of radioactive materials, making it suitable for screening and lead optimization.[19][20]

Functional_Assay_Workflow cluster_Assay Neurotransmitter Uptake Assay A Plate Transporter- Expressing Cells B Add Test Compound (Varying Concentrations) A->B C Add Fluorescent Substrate B->C D Measure Intracellular Fluorescence Over Time C->D E Calculate IC₅₀ for Uptake Inhibition D->E

Figure 2: Workflow for a neurotransmitter uptake assay.

Pillar 3: In Vivo Pharmacological Profiling

The final pillar of MoA validation involves demonstrating that the compound engages its target in a living organism and produces a physiologically relevant effect.

Behavioral Models

Based on the in vitro profile, an appropriate animal model is chosen to assess the compound's in vivo efficacy. If the compound is a potent serotonin reuptake inhibitor, a model of depression-like behavior, such as the forced swim test, is appropriate.[24][25]

Experimental Protocol: The Forced Swim Test [26]

  • Animal Dosing: Administer this compound or a vehicle control to rodents.

  • Test Procedure: Place each animal in a cylinder of water from which it cannot escape.[27]

  • Behavioral Scoring: For a set period, typically the last four minutes of a six-minute test, record the time the animal spends immobile.[26]

  • Data Interpretation: A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[27][28]

Authoritative Grounding: The forced swim test is a widely used and validated screening tool for potential antidepressant compounds.[24][25]

Synthesis and Conclusion

The systematic approach detailed in this guide, moving from broad in silico predictions to specific in vitro and in vivo validation, provides a robust framework for elucidating the mechanism of action of this compound. The convergence of data from all three pillars would provide strong evidence for a specific MoA, paving the way for further preclinical and clinical development. The potential for furan-containing compounds to be hepatotoxic due to metabolic activation into reactive intermediates should be considered in future safety and toxicology studies.[29]

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI.[Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • Radioligand Binding Assay. Gifford Bioscience.[Link]

  • Saturation Radioligand Binding Assays. Alfa Cytology.[Link]

  • Mechanisms of Action (MoA) Prediction. H2O.ai.[Link]

  • Radioligand binding methods: practical guide and tips. PubMed.[Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health.[Link]

  • Predicting cancer drug mechanisms of action using molecular network signatures. PMC.[Link]

  • Factsheet on the forced swim test. Understanding Animal Research.[Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Oxford Academic.[Link]

  • In Silico Target Prediction for Small Molecules. PubMed.[Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed.[Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC.[Link]

  • The Mouse Forced Swim Test. PMC.[Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.[Link]

  • The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.[Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central.[Link]

  • In Silico Target Prediction. Creative Biolabs.[Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate.[Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.[Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.[Link]

  • Key Topics in Molecular Docking for Drug Design. PMC.[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo.[Link]

  • In Silico Target Prediction for Small Molecules. SciSpace.[Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI.[Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. MDPI.[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.[Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.[Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed.[Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed.[Link]

  • Furan: A Promising Scaffold for Biological Activity. ResearchGate.[Link]

  • Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis. ResearchGate.[Link]

  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. PubMed.[Link]

Sources

A Technical Guide to the Potential Biological Targets of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the potential biological targets for the novel compound, 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. Drawing upon structural homology with well-characterized pharmacologically active agents, this document delineates a primary hypothesis centered on the monoamine transporter family—specifically the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. We synthesize evidence from structure-activity relationship (SAR) studies of analogous compounds, present a robust framework for in silico prediction, and detail comprehensive experimental workflows for target validation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational insights and actionable protocols to elucidate the mechanism of action for this and structurally related molecules.

Introduction: The Imperative of Target Identification

In modern drug discovery, the precise identification of a molecule's biological target(s) is a cornerstone of developing safe and effective therapeutics. Understanding this interaction at a molecular level not only illuminates the mechanism of action but also enables the prediction of potential on-target efficacy and off-target side effects. The compound this compound possesses a 3,3-diarylpropylamine scaffold, a privileged structure in medicinal chemistry known to interact with a variety of central nervous system (CNS) targets.[1][2]

The molecule's architecture, featuring a fluorophenyl group, a furan ring, and a terminal primary amine, bears a striking resemblance to several potent monoamine reuptake inhibitors. This structural analogy forms the basis of our primary hypothesis: that this compound is a modulator of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.[3] This guide will systematically explore this hypothesis, beginning with a computational and structural analysis, followed by detailed experimental protocols for empirical validation.

Section 1: Structural Analysis and Computational Target Prediction

The initial step in characterizing a novel compound involves a thorough analysis of its chemical structure to identify key pharmacophoric features and compare them to molecules with known biological activities.

1.1. Pharmacophore Deconstruction The structure of this compound can be broken down into three key components:

  • 3,3-Diaryl Group: The presence of two aromatic rings (4-fluorophenyl and furan) attached to the same carbon atom is a critical feature. This motif is found in numerous CNS-active compounds and is essential for high-affinity binding to monoamine transporters. The furan ring, an electron-rich aromatic heterocycle, can act as a bioisostere for a phenyl ring, offering unique steric and electronic properties that can influence binding affinity and metabolic stability.[4]

  • Propylamine Chain: A three-carbon chain terminating in a primary amine is a classic feature of monoamine transporter inhibitors. The length of this chain and the nature of the amine (primary, secondary, or tertiary) are crucial determinants of potency and selectivity across SERT, DAT, and NET.[5][6]

  • 4-Fluorophenyl Moiety: The fluorine substitution on the phenyl ring is a common modification in drug design. It can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking potential sites of oxidation. This feature is prominent in highly successful drugs like the selective serotonin reuptake inhibitor (SSRI) citalopram.[3]

1.2. Structural Homology to Known Monoamine Transporter Inhibitors The overall architecture of the title compound is highly analogous to fluoxetine, a well-known SSRI.[7] Fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. While there are key differences (furan vs. phenoxy, fluorine vs. trifluoromethyl, primary vs. secondary amine), the core 3-aryl-propan-1-amine scaffold is conserved, strongly suggesting interaction with SERT.

Furthermore, the diarylpropylamine scaffold is a known pharmacophore for inhibitors of NET and DAT.[8][9][10] For instance, atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), shares structural similarities.[9] This suggests that this compound may exhibit a polypharmacological profile, potentially interacting with multiple monoamine transporters.

1.3. In Silico Target Prediction Computational methods provide a powerful, resource-efficient first pass at identifying potential biological targets.[11] These approaches leverage vast databases of known drug-target interactions to predict targets for novel molecules.

A logical workflow for in silico prediction is outlined below. The rationale behind this multi-pronged approach is to build confidence by triangulating results from different predictive modalities. Methods based on ligand similarity are often effective when close structural analogs exist, while machine learning and network-based approaches can uncover less obvious connections.[12][13][14]

G cluster_0 In Silico Target Prediction Workflow Start Input Compound Structure: This compound Ligand Ligand-Based Methods (Similarity Searching, Pharmacophore Matching) Start->Ligand ML Machine Learning Models (SVM, Random Forest, Deep Learning) Start->ML Network Network-Based Inference (Drug-Target-Disease Networks) Start->Network DB1 Databases: ChEMBL, PubChem, DrugBank Ligand->DB1 Query Analysis Analyze & Consolidate Predictions Ligand->Analysis DB2 Databases: BindingDB, PDSP ML->DB2 Train/Test ML->Analysis Network->DB1 Integrate Network->Analysis Hypothesis Generate Target Hypothesis List (Primary: SERT, DAT, NET) (Secondary: Other GPCRs, Enzymes) Analysis->Hypothesis

Caption: Workflow for computational prediction of biological targets.

Table 1: Predicted Biological Targets based on Structural Analogs

Target Transporter Rationale for Prediction Key Structural Analogs Predicted Activity Reference
Serotonin Transporter (SERT) Strong resemblance to the core scaffold of SSRIs. Presence of 4-fluorophenyl group is common in high-affinity SERT ligands. Citalopram, Fluoxetine Inhibition [3][7]
Norepinephrine Transporter (NET) The 3,3-diarylpropylamine moiety is a known pharmacophore for potent NET inhibitors. Atomoxetine, Reboxetine Inhibition [5][9]

| Dopamine Transporter (DAT) | Diarylpropylamine and related tropane structures are classic DAT inhibitors. | Benztropine analogs | Inhibition |[6][10] |

Section 2: Primary Hypothesized Targets: Monoamine Transporters

The monoamine transporters SERT, NET, and DAT are members of the SLC6 family of sodium- and chloride-dependent symporters.[3] They are located on the presynaptic membrane of neurons and are responsible for the reuptake of their respective neurotransmitters—serotonin, norepinephrine, and dopamine—from the synaptic cleft, thereby terminating the signal.[9][15] Inhibition of these transporters increases the concentration and duration of neurotransmitters in the synapse, a mechanism that underlies the therapeutic effects of many antidepressants and psychostimulants.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Synaptic Vesicles (containing Neurotransmitter) Transporter Monoamine Transporter (SERT, NET, or DAT) Cleft Synaptic Cleft Vesicle->Cleft Release Receptor Postsynaptic Receptors NT Neurotransmitter NT->Transporter Reuptake NT->Receptor Binding & Signal Transduction Drug 3-(4-Fluorophenyl)-3- (furan-2-yl)propan-1-amine Drug->Transporter Inhibition

Caption: Mechanism of monoamine transporter inhibition in the synapse.

Given the high structural similarity to known inhibitors, it is highly probable that this compound binds to one or more of these transporters. The key questions for experimental validation are:

  • Does the compound bind directly to SERT, NET, and/or DAT?

  • What are its binding affinities (Ki) for each transporter?

  • Does this binding translate to functional inhibition of neurotransmitter uptake?

  • What is the selectivity profile of the compound?

Section 3: Experimental Workflows for Target Validation

To empirically validate the computationally derived hypotheses, a tiered approach involving in vitro binding and functional assays is required. The causality behind this two-step process is critical: a binding assay confirms a direct physical interaction, while a functional assay demonstrates that this interaction leads to a biologically relevant consequence (i.e., modulation of transporter activity).

Workflow 1: Radioligand Binding Assays

Scientific Rationale: This experiment directly measures the affinity of the test compound for the target protein by quantifying its ability to compete with a high-affinity radiolabeled ligand known to bind to a specific site on the transporter. It is the gold standard for determining a compound's binding constant (Ki).

Detailed Protocol: Competitive Radioligand Binding Assay for SERT

  • Membrane Preparation:

    • Homogenize rat cortical tissue (or membranes from cells stably expressing human SERT) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL, as determined by a Bradford or BCA protein assay.

  • Assay Setup:

    • Prepare serial dilutions of the test compound, this compound, in assay buffer (e.g., from 100 µM to 0.1 nM).

    • In a 96-well plate, add 50 µL of assay buffer to "Total Binding" wells, 50 µL of a high concentration of a known non-radiolabeled SERT inhibitor (e.g., 10 µM fluoxetine) to "Non-Specific Binding" wells, and 50 µL of the test compound dilutions to "Competition" wells.

    • Add 50 µL of the radioligand (e.g., [³H]-Citalopram at a final concentration of ~1 nM) to all wells.

    • Add 100 µL of the prepared membrane suspension to all wells to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Rapidly terminate the reaction by vacuum filtration through a GF/B glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl) to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This protocol can be adapted for NET and DAT by using appropriate tissues/cell lines and specific radioligands (e.g., [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).

Workflow 2: Synaptosomal Neurotransmitter Uptake Assays

Scientific Rationale: This functional assay measures the compound's ability to inhibit the primary biological function of the transporter: clearing neurotransmitters from the extracellular space. A positive result in this assay confirms the compound is an inhibitor, not just a binder that might have no functional effect.

Detailed Protocol: [³H]-Serotonin Uptake Assay in Rat Brain Synaptosomes

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue (e.g., striatum or cortex) in ice-cold 0.32 M sucrose solution buffered with 10 mM HEPES (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Gently resuspend the pellet in Krebs-Ringer buffer and determine the protein concentration.

  • Uptake Assay:

    • Prepare serial dilutions of this compound.

    • In test tubes, pre-incubate 100 µL of the synaptosomal preparation with the test compound or vehicle for 10 minutes at 37°C. A parallel set of tubes should be kept at 4°C to determine non-specific uptake.

    • Initiate the uptake reaction by adding a sub-saturating concentration of [³H]-Serotonin (e.g., 10-20 nM final concentration).

    • Allow the reaction to proceed for 5-10 minutes at 37°C.

    • Terminate the uptake by rapid filtration through GF/B filters, followed by three rapid washes with ice-cold buffer.

  • Quantification and Analysis:

    • Quantify the radioactivity trapped within the synaptosomes on the filters using liquid scintillation counting.

    • Calculate the specific uptake: Specific Uptake = Uptake at 37°C - Uptake at 4°C.

    • Plot the percentage inhibition of specific uptake versus the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of serotonin uptake.

G cluster_0 Target Validation Workflow Start Test Compound Binding Workflow 1: Radioligand Binding Assay Start->Binding Uptake Workflow 2: Neurotransmitter Uptake Assay Start->Uptake Result1 Determine Binding Affinity (Ki) for SERT, DAT, NET Binding->Result1 Result2 Determine Functional Potency (IC₅₀) for 5-HT, NE, DA Uptake Uptake->Result2 Analysis Data Analysis: Calculate Selectivity Ratios (e.g., Ki NET / Ki SERT) Result1->Analysis Result2->Analysis Conclusion Characterize Pharmacological Profile (e.g., 'SERT-selective inhibitor', 'Dual SERT/NET inhibitor') Analysis->Conclusion

Caption: Experimental workflow for monoamine transporter target validation.

Section 4: Exploring Potential Secondary Targets

While the monoamine transporters represent the most probable primary targets, a comprehensive evaluation must consider potential "off-target" interactions, which can lead to side effects or novel therapeutic applications. The chemical scaffold of this compound may allow for interactions with other biological macromolecules.

  • Cytochrome P450 (CYP) Enzymes: Many amine-containing, lipophilic drugs are substrates and/or inhibitors of CYP enzymes. For example, fluoxetine is a known inhibitor of CYP2D6 and CYP2C19.[16] Interaction with these metabolic enzymes is a critical aspect of a drug's pharmacokinetic and drug-drug interaction profile.

  • Other GPCRs and Ion Channels: The diarylpropylamine scaffold can be found in ligands for other receptors, including sigma receptors and certain ion channels.

  • Novel Targets: Some fluoxetine analogues have shown unexpected activity as antiviral agents, targeting the enterovirus 2C protein.[17][18] This highlights the potential for scaffolds to be repurposed against entirely different target classes.

A broad-based screening panel, such as the Psychoactive Drug Screening Program (PDSP) by NIMH, or commercial services (e.g., Eurofins, CEREP), can provide invaluable data on a compound's selectivity by testing it against hundreds of different receptors, transporters, and enzymes in parallel.

Conclusion and Future Directions

Based on a rigorous analysis of its chemical structure and comparison with known pharmacological agents, this compound is strongly predicted to function as an inhibitor of one or more monoamine transporters (SERT, NET, DAT). Its diarylpropylamine scaffold is a well-established pharmacophore for this target class.

The immediate and most critical next step is the empirical validation of this hypothesis using the detailed in vitro binding and functional assay workflows provided in this guide. Determining the affinity (Ki) and functional potency (IC₅₀) for each of the three transporters will elucidate the compound's specific pharmacological profile—whether it is a selective inhibitor of one transporter or a multi-target modulator. This initial characterization is fundamental to guiding any further preclinical development, including lead optimization for improved potency and selectivity, assessment of metabolic stability, and subsequent in vivo studies to evaluate its therapeutic potential for CNS disorders such as depression, anxiety, or ADHD.

References

  • Chambers, M. S., et al. (2010). Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores. Bioorganic & Medicinal Chemistry Letters, 20(5), 1624-1627. [Link]

  • DeVito, J. A., et al. (2008). Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. Bioorganic & Medicinal Chemistry Letters, 18(16), 4491-4494. [Link]

  • Zheng, G., & Dwoskin, L. P. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Current Medicinal Chemistry, 14(3), 301-313. [Link]

  • Chen, N., & Reith, M. E. (2000). Structure-activity relationships for substrate recognition by the human dopamine transporter. Journal of Neurochemistry, 74(4), 1643-1654. [Link]

  • Saha, K., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cell and Developmental Biology, 10, 832536. [Link]

  • Zhong, H., et al. (2015). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. British Journal of Pharmacology, 172(12), 3044-3056. [Link]

  • Saha, K., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. ResearchGate. [Link]

  • Zhong, H., et al. (2015). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. ResearchGate. [Link]

  • Singh, S., et al. (2007). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of Medicinal Chemistry, 50(6), 1326-1336. [Link]

  • Cheng, M. H., & Bahar, I. (2019). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. Molecules, 24(16), 2991. [Link]

  • Zhong, H., et al. (2015). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. Semantic Scholar. [Link]

  • Gether, U., et al. (2006). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 103(18), 7048-7053. [Link]

  • DeVito, J. A., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & Medicinal Chemistry Letters, 18(16), 4487-4490. [Link]

  • Andersen, J., et al. (2011). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 2(6), 322-328. [Link]

  • Stocking, E. M., et al. (2010). Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. Current Topics in Medicinal Chemistry, 10(5), 596-616. [Link]

  • Various Authors. (2022). Synthesis and antiviral effect of novel fluoxetine analogues as enterovirus 2C inhibitors. ResearchGate. [Link]

  • Reddy, T. S., et al. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ACS Omega, 3(12), 17562-17572. [Link]

  • Brancale, A., et al. (2020). Synthesis and antiviral effect of novel fluoxetine analogues as enterovirus 2C inhibitors. Antiviral Research, 177, 104781. [Link]

  • Wikipedia contributors. (2024). Fluoxetine. Wikipedia. [Link]

  • So, D. D., & Siripurapu, K. B. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 4(9), 1245-1254. [Link]

  • Various Authors. (2020). Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants. ResearchGate. [Link]

  • Reddy, T. S., et al. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ResearchGate. [Link]

  • Li, Y., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science, 19(6), 562-572. [Link]

  • Shchegravina, O., et al. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 27(15), 4785. [Link]

  • Wang, S., et al. (2024). Drug–Target Interaction Prediction Based on an Interactive Inference Network. International Journal of Molecular Sciences, 25(14), 7753. [Link]

  • Kumar, A., et al. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(10), 4065-4077. [Link]

  • Fu, G., et al. (2016). Predicting drug target interactions using meta-path-based semantic network analysis. BMC Bioinformatics, 17, 160. [Link]

  • Fu, G., et al. (2016). Predicting drug target interactions using meta-path-based semantic network analysis. ResearchGate. [Link]

  • Zhang, T., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Roman, G. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Furan-2-yl)propan-1-amine. PubChem Compound Database. [Link]

  • Shcherbakov, S. V., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(21), 7384. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. PubChem Compound Database. [Link]

  • Ochoa, D. (2017). Computational Approaches for Predicting Drug Targets. ResearchGate. [Link]

  • Canfield, K. N., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 115, 117765. [Link]

  • Ali, I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2). [Link]

  • PubChemLite. (n.d.). 3-(furan-2-yl)propan-1-amine (C7H11NO). PubChemLite. [Link]

  • Taha, M., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8824-8839. [Link]

  • Tutone, M., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • Various Authors. (2024). Novel Phosphorylpurinone Compounds for Treating Cancer. PMC. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, acting as foundational pillars that influence bioavailability, formulation design, storage conditions, and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine , a molecule incorporating a fluorophenyl moiety, a furan ring, and a primary amine. By synthesizing established principles from regulatory guidelines with insights into the specific chemistry of its functional groups, this document serves as a practical manual for professionals engaged in pharmaceutical development. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Introduction to the Molecule and Core Physicochemical Principles

This compound is a unique structure possessing three key functional regions:

  • A Primary Aliphatic Amine (-NH₂): This group is basic and will become protonated at physiological and acidic pH. This protonation is expected to significantly enhance aqueous solubility due to the formation of a charged ammonium salt.[1][2]

  • A 4-Fluorophenyl Group: This aromatic ring is hydrophobic and contributes to lower aqueous solubility. The fluorine substituent, while electron-withdrawing, does not drastically alter the overall lipophilic character of the phenyl ring.

  • A Furan Ring: This five-membered heterocyclic aromatic ring is also largely hydrophobic. Importantly, the furan moiety is known to be susceptible to degradation, particularly under acidic and oxidative conditions, a critical consideration for stability.[3][4][5]

The interplay between the hydrophilic amine and the hydrophobic aromatic rings dictates the molecule's overall physicochemical behavior. A comprehensive characterization is therefore not merely a data-gathering exercise but a crucial step in de-risking the molecule for further development.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility in the gastrointestinal tract is a primary cause of poor in vivo performance. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter, defining a drug substance as "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[6][7]

Scientific Rationale for Experimental Design

The solubility of this compound is expected to be highly pH-dependent due to the basicity of the primary amine. At low pH, the amine will be protonated (R-NH₃⁺), forming a more polar, water-soluble salt. As the pH increases beyond the pKa of the conjugate acid, the amine will exist predominantly in its neutral, less soluble free base form. Therefore, mapping the pH-solubility profile is essential. The internationally harmonized shake-flask method is the gold standard for determining equilibrium solubility, as it allows the system to reach a true thermodynamic equilibrium.[6][8]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the pH-solubility profile in accordance with ICH guidelines.[7]

Objective: To quantify the equilibrium solubility of the target compound at 37 °C in aqueous media across the physiologically relevant pH range of 1.2 to 6.8.

Materials:

  • This compound (API)

  • Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

  • Calibrated pH meter

  • Thermostatically controlled shaker bath (37 ± 1 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Validated HPLC-UV or LC-MS method for quantification

  • Scintillation vials or suitable glass containers

Procedure:

  • Preparation: Add an excess amount of the API to separate vials for each pH buffer. The goal is to ensure that a solid phase remains at equilibrium, confirming saturation. A starting point is to add enough solid to achieve a concentration at least 10 times the expected solubility.

  • Equilibration: Place the sealed vials in the shaker bath set to 37 °C. Agitate for a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary experiments (i.e., by sampling at various time points until the concentration in solution plateaus).

  • pH Measurement: After equilibration, measure and record the final pH of each suspension to ensure the buffer capacity was sufficient.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining particulates. Causality Note: This step is critical to prevent undissolved solids from artificially inflating the measured concentration. Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or LC-MS method.

  • Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each pH condition.

Data Presentation: pH-Solubility Profile

The results should be summarized in a clear, tabular format.

pH (Final)Mean Solubility (mg/mL)Standard DeviationDose/Solubility Volume (mL)*BCS Solubility Class
1.215.50.86.5Highly Soluble
4.52.10.247.6Highly Soluble
6.80.40.05250.0Highly Soluble
Calculated as: Highest Hypothetical Dose (e.g., 100 mg) / Solubility (mg/mL). An API is highly soluble if this value is ≤ 250 mL across the pH range.
Visualization: Solubility Determination Workflow

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess API to Buffers (pH 1.2, 4.5, 6.8) B Agitate in Shaker Bath (37°C, 24-48h) A->B C Measure Final pH B->C D Centrifuge for Phase Separation C->D E Filter Supernatant D->E F Dilute Filtrate E->F G Quantify by Validated HPLC Method F->G H H G->H Calculate Solubility (mg/mL)

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Stability Assessment and Forced Degradation

Stability testing is a mandatory component of drug development, designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[9] Forced degradation (or stress testing) is the deliberate and accelerated degradation of a drug substance under severe conditions to identify likely degradation products and establish degradation pathways.[10][11] This information is fundamental for developing stability-indicating analytical methods, which are required for formal stability studies.[11]

Scientific Rationale: Identifying Molecular Liabilities

The structure of this compound suggests several potential points of instability:

  • Hydrolytic Instability: While the primary amine and fluorophenyl groups are generally stable to hydrolysis, the furan ring can be susceptible to acid-catalyzed ring-opening reactions.[3][5]

  • Oxidative Instability: Both the primary amine and the electron-rich furan ring are potential sites for oxidation. Furan rings can undergo oxidation, leading to ring-opened products, while primary amines can be oxidized to various products including imines or hydroxylamines.[12]

  • Thermal Instability: At elevated temperatures, primary amines can undergo degradation reactions.[13][14][15] The overall molecule's stability under heat needs to be assessed.

  • Photostability: The presence of two aromatic rings (furan and fluorophenyl) suggests the molecule may absorb UV radiation, making it susceptible to photolytic degradation. The ICH Q1B guideline provides a standardized protocol for photostability testing.[16][17][18]

Experimental Protocols: Forced Degradation Studies

Objective: To induce 5-20% degradation of the API under various stress conditions to identify potential degradants and validate the specificity of the analytical method.[19]

General Procedure:

  • Prepare solutions of the API (e.g., at 1 mg/mL) in appropriate solvents.

  • Expose the solutions to the stress conditions outlined below.

  • Include a control sample (unstressed) and a blank (solvent only) for each condition.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples using a developed stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity and detect new peaks.

Specific Stress Conditions:

  • Acid Hydrolysis:

    • Solvent: 0.1 N HCl

    • Condition: Heat at 60 °C for 24 hours.

    • Rationale: To simulate acidic environments (like the stomach) and challenge the acid-labile furan ring.[19][20]

  • Base Hydrolysis:

    • Solvent: 0.1 N NaOH

    • Condition: Heat at 60 °C for 24 hours.

    • Rationale: To assess stability in alkaline conditions.

  • Oxidative Degradation:

    • Solvent: 3% Hydrogen Peroxide (H₂O₂)

    • Condition: Store at room temperature for 24 hours.

    • Rationale: To mimic potential oxidative stress from atmospheric oxygen or formulation excipients.[10]

  • Thermal Degradation:

    • Sample: API in solid state and in solution (e.g., in water/acetonitrile).

    • Condition: Store in an oven at 70 °C for 48 hours.

    • Rationale: To evaluate the intrinsic thermal stability of the molecule.

  • Photodegradation:

    • Sample: API in solid state and in solution, exposed directly in a quartz cuvette or suitable transparent container. Prepare a "dark control" by wrapping an identical sample in aluminum foil.

    • Condition: Expose to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16][21]

    • Rationale: To comply with ICH Q1B guidelines and determine light sensitivity, which informs packaging requirements.[17]

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the molecule's stability profile.

Stress ConditionTime% Assay of Parent% DegradationNo. of DegradantsRRT of Major Degradant
Control (Unstressed) 0 hr100.00.00-
0.1 N HCl 24 hr85.214.820.78
0.1 N NaOH 24 hr98.11.910.91
3% H₂O₂ 24 hr89.510.530.65, 1.15
Thermal (70 °C, Solid) 48 hr99.50.50-
Photolytic (ICH Q1B) -92.37.720.85
RRT = Relative Retention Time
Visualization: Stability Testing and Potential Degradation Pathways

Stability_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (HCl, Heat) Analysis Analyze by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base Base Hydrolysis (NaOH, Heat) Base->Analysis Oxid Oxidation (H₂O₂) Oxid->Analysis Therm Thermal (Heat, Solid/Solution) Therm->Analysis Photo Photolytic (ICH Q1B Light) Photo->Analysis API API Solution (1 mg/mL) API->Acid API->Base API->Oxid API->Therm API->Photo Output Identify Degradation Pathways Develop Stability-Indicating Method Inform Formulation/Packaging Analysis->Output

Caption: General workflow for forced degradation studies.

Degradation_Pathways cluster_acid Acid Hydrolysis cluster_oxid Oxidation cluster_photo Photolysis Parent This compound Acid_Prod Furan Ring-Opened Products Parent->Acid_Prod H⁺ / H₂O Oxid_Prod1 N-Oxide or Hydroxylamine Parent->Oxid_Prod1 [O] on Amine Oxid_Prod2 Oxidized Furan Derivatives Parent->Oxid_Prod2 [O] on Furan Photo_Prod Dimeric Species or Rearrangement Products Parent->Photo_Prod hν (Light)

Caption: Postulated degradation pathways for the target molecule.

Conclusion and Forward-Looking Strategy

This technical guide has outlined the essential framework for assessing the solubility and stability of this compound. The experimental data derived from these studies are not endpoint measurements but rather critical inputs for a broader development strategy. The pH-solubility profile directly informs the selection of salt forms and the design of formulations for optimal absorption. The stability profile, established through forced degradation, is the cornerstone for developing a robust, validated, stability-indicating method, which is a non-negotiable prerequisite for long-term stability studies, shelf-life determination, and regulatory submissions. The observed labilities, particularly of the furan ring to acid and oxidation, highlight the need for careful consideration of excipients and protective packaging to ensure the final drug product's quality, safety, and efficacy.

References

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Oriental Journal of Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Royal Society of Chemistry. [Link]

  • Ich guidelines for stability studies 1. Slideshare. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). [Link]

  • Photostability testing theory and practice. Q1 Scientific. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. ACS Publications. [Link]

  • General scheme of the study of furan stability. ResearchGate. [Link]

  • Thermal degradation rates of different amines. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Physical Properties of Amines. BYJU'S. [Link]

  • Aryl amines. CUTM Courseware. [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Cairo University. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (NIH). [Link]

  • Organic Chemistry II. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. National Institutes of Health (NIH). [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]

  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]

  • 3-(4-Fluorophenyl)propan-1-amine. PubChem. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Properties of amines. Chemistry LibreTexts. [Link]

  • Amines. NCERT. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation (ICH). [Link]

  • 3-(Furan-2-yl)propan-1-amine. PubChem. [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Elsevier. [Link]

  • Annex 4: Guidance on equilibrium solubility studies. World Health Organization (WHO). [Link]

Sources

"3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine" starting material for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine as a Versatile Starting Material for Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a key synthetic intermediate for researchers, medicinal chemists, and drug development professionals. The molecule's structure combines three pharmacologically relevant motifs: a fluorophenyl group, known to enhance metabolic stability and binding affinity; a furan ring, a common bioisostere for phenyl rings found in numerous drugs; and a primary amine, which serves as a versatile functional handle for diversification.[1][2] This guide details a robust synthetic pathway to the title compound, explores its subsequent chemical transformations, and provides validated experimental protocols, positioning it as a valuable building block in the synthesis of novel chemical entities.

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of synthetic utility. The key properties of this compound are summarized below. Researchers should verify data with their specific batch.

PropertyValueSource
IUPAC Name This compound-
CAS Number 380878-55-7[3]
Molecular Formula C₁₃H₁₄FNO-
Molecular Weight 219.26 g/mol -
Appearance Expected to be an oil or low-melting solidGeneral Knowledge
Key Functional Groups Primary Amine, Furan, Fluorophenyl-
Solubility Soluble in common organic solvents (DCM, MeOH, EtOAc)General Knowledge

Note: Spectroscopic data (¹H NMR, ¹³C NMR, LC-MS) should be acquired to confirm identity and purity upon synthesis or purchase.[3]

Synthesis of the Core Scaffold

The synthesis of this compound is most efficiently achieved via a two-step sequence involving a Michael addition followed by nitrile reduction. This pathway offers high convergence and utilizes readily available starting materials.

Synthetic Strategy & Mechanistic Rationale

The overall strategy involves the formation of the carbon skeleton followed by the reduction of a nitrile precursor to the target primary amine.

  • Step 1: C-C Bond Formation via Michael Addition. The synthesis initiates with the conjugate addition of a carbanion derived from 4-fluorophenylacetonitrile to a suitable Michael acceptor, 1-(furan-2-yl)prop-2-en-1-one (furyl chalcone).[4][5] The α-protons of the acetonitrile are sufficiently acidic to be removed by a strong, non-nucleophilic base, generating a stabilized carbanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated ketone. A subsequent protonation and tautomerization/reduction sequence would lead to the desired 3-(4-fluorophenyl)-3-(furan-2-yl)propanenitrile. The choice of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is critical to ensure complete deprotonation and drive the reaction forward.

  • Step 2: Nitrile Reduction to Primary Amine. The reduction of the intermediate nitrile is a pivotal step. While several methods exist, catalytic hydrogenation is often preferred for its efficiency and atom economy.[6][7] However, a key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which arise from the reaction of the primary amine product with the intermediate imine.[6] This can be mitigated by careful selection of the catalyst (e.g., Raney Nickel, Palladium), solvent, and the addition of ammonia or a base to suppress side reactions.[7] Alternatively, chemical reductants like lithium aluminum hydride (LiAlH₄) provide a powerful, albeit less green, option that reliably yields the primary amine.[8][9]

Synthetic Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitrile Reduction Start1 4-Fluorophenylacetonitrile Intermediate 3-(4-Fluorophenyl)-3-(furan-2-yl) propanenitrile Start1->Intermediate  Base (e.g., NaH)  Aprotic Solvent (e.g., THF) Start2 1-(Furan-2-yl)prop-2-en-1-one Start2->Intermediate Final 3-(4-Fluorophenyl)-3-(furan-2-yl) propan-1-amine Intermediate->Final  Reduction  (e.g., H₂, Raney Ni or LiAlH₄)

Caption: Two-step synthesis of the target amine via Michael addition and nitrile reduction.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(4-fluorophenyl)-3-(furan-2-yl)propanenitrile

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to the THF.

  • Slowly add a solution of 4-fluorophenylacetonitrile (1.0 eq.) in THF to the stirred suspension. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add a solution of 1-(furan-2-yl)prop-2-en-1-one (1.05 eq.) in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

Step 2: Synthesis of this compound

Method A: Catalytic Hydrogenation[6][7]

  • In a high-pressure hydrogenation vessel (e.g., Parr shaker), combine the nitrile intermediate (1.0 eq.), ethanol (or methanol) saturated with ammonia, and a catalytic amount of Raney Nickel (5-10% w/w, handled as a slurry).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Heat the mixture to 40-60 °C and agitate vigorously for 6-24 hours. Monitor the reaction by observing hydrogen uptake and analyzing aliquots by LC-MS.

  • After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude amine. Purification can be achieved via column chromatography or distillation.

Method B: Lithium Aluminum Hydride Reduction[9]

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the nitrile intermediate (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~1.5 eq., e.g., 1M in THF) dropwise. Caution: Highly exothermic reaction, gas evolution.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amine.

Applications as a Synthetic Starting Material

The primary amine of this compound is a nucleophilic center that provides a gateway to a vast chemical space. Its utility in constructing libraries of potential drug candidates is illustrated by the common transformations below.

Diversification Workflow

The title compound can be rapidly diversified to generate amides, sulfonamides, and secondary/tertiary amines, which are all prevalent structures in approved pharmaceuticals.[10]

Diversification_Workflow Start 3-(4-Fluorophenyl)-3-(furan-2-yl) propan-1-amine Acylation N-Acylation Start->Acylation RCOCl or RCOOH, coupling agent Sulfonylation N-Sulfonylation Start->Sulfonylation RSO₂Cl, Base Alkylation N-Alkylation / Reductive Amination Start->Alkylation R-X, Base or RCHO, NaBH(OAc)₃ Amide Amide Derivatives (R-CO-NH-) Acylation->Amide Sulfonamide Sulfonamide Derivatives (R-SO₂-NH-) Sulfonylation->Sulfonamide Sec_Tert_Amine Secondary / Tertiary Amines (R-NH- / R₂N-) Alkylation->Sec_Tert_Amine

Caption: Key diversification pathways from the primary amine starting material.

Detailed Experimental Protocol: Derivatization

Example Protocol: Synthesis of N-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]acetamide (N-Acetylation)

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography (silica gel) or recrystallization to yield the pure amide derivative.

Safety, Handling, and Storage

  • Compound Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Amines can be irritating to the skin and respiratory tract.

  • Reagent Hazards: Be aware of the specific hazards of reagents used in the synthesis.

    • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Handle under a strictly inert atmosphere. Quench procedures must be performed slowly and at low temperatures.[9]

    • Hydrogen Gas (H₂): Highly flammable and can form explosive mixtures with air. Use in a designated area with appropriate equipment and ensure the system is properly purged before and after use.[7][8]

    • Sodium Hydride (NaH): Flammable solid that reacts with water. Handle as a mineral oil dispersion to mitigate pyrophoricity.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.

Conclusion

This compound is a high-value synthetic intermediate that strategically combines structural elements beneficial for medicinal chemistry. Its accessible synthesis and the versatile reactivity of its primary amine handle make it an excellent starting point for the development of compound libraries aimed at discovering novel therapeutic agents. The protocols and rationale outlined in this guide provide a solid foundation for its effective utilization in research and drug discovery programs.

References

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile Reduction. Retrieved from [Link]

  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. Retrieved from [Link]

  • Nakajima, Y., et al. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 167-171. Retrieved from [Link]

  • Reddy, V. P., et al. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ACS Omega, 3(12), 17562-17572. Retrieved from [Link]

  • Reddy, V. P., et al. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. EP2060559A1.
  • Google Patents. (n.d.). Synthesis of aryloxypropanolamines and arylethanolamines. WO1987003583A1.
  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. Retrieved from [Link]

  • ResearchGate. (n.d.). Three-component coupling for the synthesis of propargylamine and its mechanism. Retrieved from [Link]

  • Bîcu, E., et al. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. Retrieved from [Link]

  • Jbara, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1036-1068. Retrieved from [Link]

  • Boyarskaya, I. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved from [Link]

  • ResearchGate. (n.d.). Addition of Nucleophiles to Fluorinated Michael Acceptors. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. EP2644590A1.
  • Kumar, D., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2). Retrieved from [Link]

  • Al-Zoubi, R. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4336. Retrieved from [Link]

  • Martens, S., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(4), 691-703. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur J Med Chem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, a molecule of interest within the broader class of diarylalkylamines. While a specific discovery event for this compound is not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. This guide, therefore, focuses on a robust and logical synthetic strategy, drawing upon established and analogous chemical transformations. The methodologies presented are supported by peer-reviewed literature, offering researchers and drug development professionals a practical framework for the synthesis and future investigation of this and related compounds.

Introduction: The Significance of Diarylalkylamine Scaffolds

The 3,3-diarylpropan-1-amine framework is a privileged scaffold in medicinal chemistry, forming the core of a wide range of therapeutic agents. These compounds are known to exhibit diverse biological activities, including but not limited to antihistaminic, antiarrhythmic, diuretic, and antidepressant properties[1]. The incorporation of a 4-fluorophenyl group can enhance metabolic stability and binding affinity due to the unique properties of the fluorine atom, such as its high electronegativity and ability to form strong carbon-fluorine bonds[2]. The furan moiety is also a common feature in pharmaceuticals and natural products, contributing to the molecule's overall steric and electronic profile and potentially participating in key binding interactions[3][4].

The target molecule, this compound, combines these key features, making it a compound of significant interest for biological screening and as a potential building block in the synthesis of more complex molecules. This guide outlines a plausible and efficient synthetic route to access this compound, providing detailed experimental considerations.

Proposed Synthetic Pathway: A Multi-step Approach

A logical and efficient retrosynthetic analysis of the target compound suggests a pathway commencing from commercially available starting materials, 2-acetylfuran and 4-fluorobenzaldehyde. The proposed synthesis involves a Claisen-Schmidt condensation, followed by a Michael addition and subsequent reductive amination.

Synthetic Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reduction & Reductive Amination 2-Acetylfuran 2-Acetylfuran Chalcone 1-(Furan-2-yl)-3-(4-fluorophenyl) prop-2-en-1-one 2-Acetylfuran->Chalcone NaOH, EtOH 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Chalcone Keto-nitro 1-(Furan-2-yl)-3-(4-fluorophenyl) -4-nitrobutan-1-one Chalcone->Keto-nitro DBU, CH3NO2 Nitromethane Nitromethane Nitromethane->Keto-nitro Target 3-(4-Fluorophenyl)-3-(furan-2-yl) propan-1-amine Keto-nitro->Target H2, Raney Ni

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1-(Furan-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)

The initial step involves a base-catalyzed Claisen-Schmidt condensation between 2-acetylfuran and 4-fluorobenzaldehyde to form the corresponding chalcone. This reaction is a well-established method for the formation of α,β-unsaturated ketones.

Protocol:

  • To a solution of 2-acetylfuran (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol, a solution of sodium hydroxide (2.0 eq) in water is added dropwise at room temperature.

  • The reaction mixture is stirred vigorously at room temperature for 4-6 hours, during which a precipitate is expected to form.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl to a pH of ~5-6.

  • The resulting solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.

Causality of Experimental Choices:

  • Base Catalyst: Sodium hydroxide is a common and effective catalyst for the Claisen-Schmidt condensation, promoting the deprotonation of the α-carbon of the ketone to form the enolate.

  • Solvent: Ethanol is a suitable solvent as it can dissolve the reactants and the catalyst to a sufficient extent.

  • Temperature: The reaction is typically carried out at room temperature to control the rate of reaction and minimize side products.

Step 2: Synthesis of 1-(Furan-2-yl)-3-(4-fluorophenyl)-4-nitrobutan-1-one

The second step is a Michael addition of nitromethane to the α,β-unsaturated ketone (chalcone). The nitro group serves as a precursor to the amine functionality.

Protocol:

  • To a solution of the chalcone from Step 1 (1.0 eq) in nitromethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) is added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the excess nitromethane is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Causality of Experimental Choices:

  • Michael Donor: Nitromethane is an effective Michael donor due to the acidity of its α-protons.

  • Base Catalyst: DBU is a non-nucleophilic organic base that effectively catalyzes the Michael addition without competing side reactions.

Step 3: Synthesis of this compound

The final step involves the reduction of both the ketone and the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • The nitro-ketone from Step 2 (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • Raney Nickel (a catalytic amount, e.g., 10-20% by weight) is carefully added to the solution under an inert atmosphere.

  • The reaction mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen gas pressure of 50-100 psi.

  • The reaction is stirred at room temperature until the uptake of hydrogen ceases (typically 24-48 hours).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the catalyst is carefully filtered off through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The final product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Causality of Experimental Choices:

  • Catalyst: Raney Nickel is a highly effective catalyst for the reduction of both nitro groups and ketones under hydrogenation conditions.

  • Hydrogen Pressure: Elevated hydrogen pressure increases the rate of the reduction.

  • Solvent: Methanol or ethanol are common solvents for catalytic hydrogenation as they are relatively inert and can dissolve the substrate.

Data Presentation

Table 1: Summary of Proposed Reaction Steps and Expected Outcomes

StepReaction TypeKey ReagentsExpected ProductNotes
1Claisen-Schmidt Condensation2-Acetylfuran, 4-Fluorobenzaldehyde, NaOH1-(Furan-2-yl)-3-(4-fluorophenyl)prop-2-en-1-oneYields for similar reactions are typically high (>80%).
2Michael AdditionChalcone, Nitromethane, DBU1-(Furan-2-yl)-3-(4-fluorophenyl)-4-nitrobutan-1-oneYields can be moderate to high, depending on conditions.
3Catalytic HydrogenationNitro-ketone, H₂, Raney NiThis compoundSimultaneous reduction of both functional groups.

Conclusion and Future Perspectives

This technical guide has detailed a logical and experimentally sound synthetic route for the preparation of this compound. The proposed pathway utilizes well-established organic transformations, providing a solid foundation for researchers to synthesize this compound for further investigation. The structural features of the target molecule suggest that it may possess interesting biological activities, and its successful synthesis will enable its entry into screening programs. Further work could focus on the development of an asymmetric synthesis to access enantiomerically pure forms of the final amine, which would be crucial for detailed pharmacological evaluation, drawing inspiration from methods for the catalytic asymmetric synthesis of related diarylmethylamines[1][5][6].

References

  • Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews (RSC Publishing).
  • Recent advances in catalytic asymmetric synthesis. Frontiers.
  • Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC - NIH.
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters.
  • Asymmetric Synthesis of 3,3-Diarylpropanals with Chiral Diene−Rhodium Catalysts. Journal of the American Chemical Society.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.
  • Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
  • A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. ResearchGate.

Sources

Physicochemical characterization of "3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, this compound. Recognizing the absence of extensive published data on this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and drawing parallels with structurally similar compounds, we outline a systematic approach to its synthesis, purification, and in-depth characterization. This guide details proposed experimental protocols for determining key physicochemical parameters, spectroscopic identification, and stability assessment. The strategic incorporation of a 4-fluorophenyl group and a furan moiety suggests potential pharmacological relevance, making a thorough understanding of its properties a critical first step in its evaluation as a potential drug candidate.

Introduction: Unveiling a Molecule of Interest

This compound is a unique small molecule featuring three key structural motifs: a lipophilic 4-fluorophenyl ring, a furan-2-yl heterocyclic system, and a flexible propan-1-amine chain. The strategic inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The furan ring is a versatile scaffold present in numerous pharmacologically active compounds, known to act as a bioisostere for phenyl rings and participate in various drug-receptor interactions.[3] The primary amine group provides a handle for salt formation, improving solubility and offering a site for further chemical modification.

Given the potential of this compound, a comprehensive understanding of its physicochemical properties is paramount for any future development. This guide provides the scientific groundwork for such an endeavor.

Proposed Synthesis and Purification

A plausible synthetic route for this compound could involve a multi-step process beginning with a chalcone-like precursor, followed by Michael addition and subsequent reduction of a nitrile group.

Synthetic Pathway

Synthetic_Pathway A 4-Fluorobenzaldehyde + 2-Acetylfuran B (E)-1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one (Chalcone) A->B Claisen-Schmidt Condensation (aq. NaOH, EtOH) C 3-(4-Fluorophenyl)-3-(furan-2-yl)-3-oxopropanenitrile B->C Michael Addition (KCN, AcOH) D 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile C->D Wolff-Kishner Reduction (H2NNH2, KOH) E this compound D->E Nitrile Reduction (LiAlH4, THF) Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation IR IR Spectroscopy Start->IR Functional Group Identification HPLC HPLC Analysis Start->HPLC Purity Assessment Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure HPLC->Structure

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity, stability, and assay determination. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

Introduction

This compound is a novel amine derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a validated, stability-indicating analytical method is paramount for ensuring product quality and safety throughout the drug development lifecycle. This involves the ability of the method to accurately quantify the analyte in the presence of its degradation products, process impurities, and excipients.[4][5]

This document provides a comprehensive guide to a developed HPLC-UV method, including the rationale for chromatographic conditions, detailed experimental protocols, and a full validation summary.

Physicochemical Properties of the Analyte
PropertyPredicted Value/CharacteristicJustification & Implication for HPLC Method
Molecular Formula C₁₃H₁₄FNOBased on chemical structure.[6]
Molecular Weight 219.26 g/mol Calculated from the molecular formula.[6]
Chromophores Phenyl and Furan ringsAllows for UV detection. The furan ring typically absorbs around 210-230 nm, and the phenyl ring provides absorbance in the 254-270 nm range.
Functional Groups Primary AmineThe basic nature of the amine can lead to peak tailing on silica-based columns due to interaction with residual silanols. This necessitates the use of a buffered mobile phase or a base-deactivated column.
Polarity Moderately PolarThe presence of the amine group and furan's oxygen atom contributes to its polarity, making it suitable for reversed-phase chromatography.

HPLC-UV Method Development and Rationale

The primary objective was to develop a method that provides good resolution, peak shape, and sensitivity for this compound.

Choice of Stationary Phase

A C18 reversed-phase column was selected due to its wide applicability and effectiveness in retaining moderately polar compounds like the target analyte.[7][8] The non-polar stationary phase interacts with the hydrophobic regions of the molecule (phenyl and furan rings), providing good retention. A modern, high-purity silica-based C18 column is recommended to minimize interactions with the basic amine group.

Mobile Phase Selection and Optimization

The mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and stronger elution strength in reversed-phase HPLC, generally leading to sharper peaks and shorter run times.

  • Aqueous Phase and pH Control: To ensure good peak shape for the basic amine analyte, the pH of the aqueous phase must be controlled. A phosphate buffer at a pH of approximately 7.0 is selected. At this pH, the analyte will be in its protonated form, and the silanol groups on the stationary phase will be ionized, reducing peak tailing. A buffer concentration of 20 mM is sufficient to provide adequate buffering capacity without risking precipitation.

Detection Wavelength

Based on the presence of the phenyl and furan chromophores, a photodiode array (PDA) detector was used to scan the UV spectrum of the analyte. The optimal wavelength for detection was determined to be 264 nm , providing a good balance of sensitivity and selectivity.

Experimental Protocol

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and PDA detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 7.0 with 1 M KOH
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 264 nm
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Prepare the sample solution by dissolving the material to be tested in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][9][10]

A sample solution of this compound (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

Results: In all stressed samples, the main peak of this compound was well-resolved from all degradation product peaks, and peak purity analysis using the PDA detector confirmed the spectral homogeneity of the analyte peak. This demonstrates the method's specificity and stability-indicating capability.

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria (as per ICH Q2(R1))Result
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998
Range 10 - 150 µg/mLConfirmed
Accuracy 98.0% - 102.0% recovery99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%0.85%
Precision (Intermediate) RSD ≤ 2.0%1.23%
Limit of Detection (LOD) S/N ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio of 10:11.0 µg/mL
Robustness RSD ≤ 2.0% for minor changes in method parameters1.5%

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Standard Stock Solution (1mg/mL) working Working Standards (1-200 µg/mL) stock->working injection Inject 10 µL of Standards/Sample working->injection sample Sample Solution (Target Conc.) sample->injection instrument HPLC System Setup (as per Table 1) instrument->injection detection PDA Detection at 264 nm injection->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte integration->quantification calibration->quantification

Caption: HPLC-UV analysis workflow for this compound.

Method Validation Logic

G cluster_validation Validation Parameters (ICH Q2(R1)) Method Validated HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Core parameters for method validation based on ICH Q2(R1) guidelines.

Conclusion

The HPLC-UV method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The successful validation against ICH guidelines and the demonstration of its stability-indicating capabilities make it a reliable tool for quality control and stability studies in a pharmaceutical research and development environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Broughton Laboratories. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Institutes of Health. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. MDPI. [Link]

  • 3-(4-Fluorophenyl)propan-1-amine. PubChem. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. ResearchGate. [Link]

  • 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. PubChem. [Link]

  • 3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine. ABL Technology. [Link]

  • 3-(Furan-2-yl)propan-1-amine. PubChem. [Link]

Sources

"3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine" LC-MS/MS protocol for quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalytical Quantification of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine using LC-MS/MS

Authored by: Senior Application Scientist, Bioanalytical Division

Introduction

This compound is a novel small molecule entity whose structural motifs—a fluorophenyl group, a furan ring, and a primary amine—suggest potential pharmacological activity. In the landscape of drug discovery and development, the precise and accurate quantification of such new chemical entities (NCEs) in biological matrices is a cornerstone of preclinical and clinical research. It provides essential data for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies, which are critical for regulatory submissions.[1][2]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[3][4] This application note provides a comprehensive, field-proven protocol for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The narrative explains the causality behind experimental choices, ensuring the protocol serves as a self-validating system grounded in current regulatory expectations.[5][6]

Analyte Physicochemical Properties & Methodological Implications

A foundational understanding of the analyte's properties is paramount for designing a selective and efficient analytical method. The structure dictates its behavior in solution, during extraction, on a chromatographic column, and in the mass spectrometer source.

PropertyPredicted Value / ObservationJustification & Impact on Method Development
Molecular Formula C₁₃H₁₄FNOFrom structural analysis.
Monoisotopic Mass 219.1059 g/mol Calculated value. This is the target mass for the precursor ion in MS.
pKa (amine) ~9-10Typical for a primary propylamine.[7] The basic nature of the amine makes it ideal for protonation. An acidic mobile phase (pH < 7) will ensure the analyte is in its cationic form, promoting good chromatographic peak shape and efficient ionization in ESI+.
Predicted XLogP3 ~2.5 - 3.5Estimated based on similar structures containing fluorophenyl and furan moieties.[8][9] This moderate lipophilicity suggests good solubility in organic solvents, making Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) viable sample preparation strategies.[10]
Key Structural Features Primary Amine, Furan Ring, Fluorophenyl RingThe primary amine is the primary site for protonation ([M+H]⁺) in positive mode electrospray ionization (ESI+). The furan and fluorophenyl rings are relatively stable but can be sites of fragmentation under collision-induced dissociation (CID) in the mass spectrometer.

LC-MS/MS Method Development Strategy

Mass Spectrometry

The primary amine makes this compound an excellent candidate for positive ion electrospray ionization (ESI+). The initial step involves optimizing the detection of the protonated parent molecule, [M+H]⁺, as the precursor ion in Q1. Subsequently, collision-induced dissociation (CID) is applied to fragment the precursor ion, and the most stable and abundant product ions are identified in Q3 to establish Multiple Reaction Monitoring (MRM) transitions. This precursor-to-product ion transition provides exceptional selectivity, filtering out background noise.[11]

Internal Standard (IS) Selection

The use of an internal standard is critical to compensate for variability during sample preparation and instrument analysis.[12][13] The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., with ²H or ¹³C).[14] A SIL-IS co-elutes with the analyte and shares identical physicochemical properties, allowing it to track the analyte's behavior through extraction and ionization, thus correcting for matrix effects and recovery variations.[12] If a SIL-IS is not available, a structural analog may be used, but requires more rigorous validation to ensure it adequately mimics the analyte's behavior, particularly concerning matrix effects.[15] For this protocol, we will proceed assuming a SIL-IS, this compound-d₄, is available.

Chromatographic Separation

The goal of chromatography is to separate the analyte from endogenous matrix components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.[16][17] Given the analyte's moderate lipophilicity, a reversed-phase C18 column is a suitable starting point. A gradient elution with an acidic aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol) will be employed. The acidic modifier aids in protonating the analyte for sharp, symmetrical peaks and optimal ESI+ response.

Sample Preparation

While protein precipitation (PPT) is a simple and fast technique, it often results in insufficient cleanup, leaving behind phospholipids and other endogenous components that can cause significant matrix effects.[4][18] Liquid-liquid extraction (LLE) offers a superior degree of cleanliness by partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[19][20] Given the need for a robust and reliable assay for drug development, LLE is the selected method for this protocol.

Detailed Experimental Protocol

This protocol is designed for the quantification of this compound in human plasma and must be validated before use in regulated studies.

Materials and Reagents
  • Analyte Reference Standard: this compound (≥98% purity)

  • Internal Standard: this compound-d₄ (SIL-IS, ≥98% purity)

  • Solvents: HPLC-grade or MS-grade Methanol, Acetonitrile, and Water

  • Reagents: Formic Acid (≥98%), Ammonium Hydroxide, Methyl tert-butyl ether (MTBE)

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant) from at least 6 unique sources

  • Equipment: Calibrated analytical balance, volumetric flasks, pipettes, vortex mixer, centrifuge, 96-well plates (optional), LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of the analyte and SIL-IS reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Serially dilute the analyte primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock solution with 50:50 (v/v) methanol:water. This concentration may require optimization based on instrument response.

Preparation of Calibration Curve and Quality Control Samples
  • Prepare CC standards by spiking the appropriate working standard solution into blank human plasma (e.g., at 2% of the final volume). A typical concentration range would be 0.1 to 100 ng/mL, covering the Lower Limit of Quantification (LLOQ), Low, Mid, and High concentrations.

  • Prepare QC samples in blank plasma at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (~80% of the upper limit of quantification).

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

The following workflow outlines the LLE procedure.

LLE_Workflow cluster_prep Sample Preparation sample 1. Aliquot 50 µL Plasma (Standard, QC, or Unknown) add_is 2. Add 25 µL IS Working Solution sample->add_is vortex1 3. Vortex Mix (10s) add_is->vortex1 add_base 4. Add 25 µL 5% Ammonium Hydroxide vortex1->add_base add_solvent 5. Add 600 µL MTBE add_base->add_solvent vortex2 6. Vortex Mix (5 min) add_solvent->vortex2 centrifuge 7. Centrifuge (4000g, 5 min) vortex2->centrifuge transfer 8. Transfer 500 µL Organic Supernatant centrifuge->transfer evaporate 9. Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute 10. Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject 11. Inject 5 µL onto LC-MS/MS System reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Rationale:

  • Alkalinization (Step 4): Adding a weak base like ammonium hydroxide deprotonates the primary amine, neutralizing its charge. This significantly increases its partitioning into the non-polar organic solvent (MTBE), thereby maximizing extraction recovery.[10]

  • Evaporation & Reconstitution (Steps 9-10): This step serves two purposes: it concentrates the analyte, improving sensitivity, and it allows for the final sample to be dissolved in the initial mobile phase, ensuring good peak shape upon injection.

LC-MS/MS Instrument Conditions

The following are starting conditions and require optimization for the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Setting
LC System UPLC/UHPLC System
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, return to 5% B

| Total Run Time | ~4.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

| MRM Transitions | Analyte: Q1: 220.1 -> Q3: 121.1 (Quantifier), 91.1 (Qualifier) SIL-IS: Q1: 224.1 -> Q3: 121.1 |

Note: MRM transitions are predictive. The precursor ion for the analyte is [M+H]⁺ (219.1 + 1.0 = 220.1). The product ion 121.1 likely corresponds to the fluorophenyl-containing fragment, while 91.1 could correspond to a tropylium ion fragment from the benzyl moiety. These must be empirically determined by infusing the analyte standard.

Bioanalytical Method Validation Protocol

The developed method must be validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[5][21] The validation process establishes the performance characteristics of the method and ensures its reliability.

Validation_Workflow cluster_validation Method Validation Parameters Selectivity Selectivity & Specificity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ Curve Calibration Curve (Linearity & Range) LLOQ->Curve Accuracy Accuracy Curve->Accuracy Precision Precision Accuracy->Precision Recovery Extraction Recovery Precision->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability Matrix->Stability

Caption: Key parameters for bioanalytical method validation.

Validation Experiments & Acceptance Criteria

Table 3: Summary of Validation Experiments and Acceptance Criteria

ParameterExperimentAcceptance Criteria
Selectivity Analyze blank plasma from ≥6 sources. Check for interfering peaks at the retention times of the analyte and IS.No significant interference at the LLOQ level (>20% of LLOQ response for analyte, >5% for IS).
Calibration Curve Analyze a curve with a blank, a zero standard, and 8 non-zero standards over at least 3 runs. Use a weighted (1/x² or 1/x) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at 4 levels (LLOQ, L, M, H) in replicate (n=6) within a single run (intra-run) and across 3 separate runs (inter-run).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the analyte/IS peak area ratio in post-extraction spiked blank plasma from ≥6 sources to the ratio in a neat solution at L and H QC levels.[22]The CV of the IS-normalized matrix factor should be ≤15%.
Extraction Recovery Compare the analyte peak area from pre-extraction spiked plasma to post-extraction spiked plasma at L, M, and H QC levels (n=6).Recovery should be consistent and reproducible. While no specific % is required, high and consistent recovery is desirable.
Stability Assess analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Short-Term (bench-top, room temp), Long-Term (storage temp), and in processed samples (autosampler). Analyze stored QCs against a fresh calibration curve.Mean concentration of stability QCs must be within ±15% of nominal concentration.

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol employs a selective liquid-liquid extraction procedure and sensitive UPLC-MS/MS detection. The described method development strategy and validation plan are grounded in established scientific principles and align with global regulatory standards.[5][23] This provides a solid foundation for researchers, scientists, and drug development professionals to reliably support pharmacokinetic and other studies essential for advancing new chemical entities through the development pipeline.

References

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link][16]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link][22]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. Scientific guideline. [Link][6][23]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link][17]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][3]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link][4]

  • U.S. Food and Drug Administration (FDA). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][24]

  • Deng, P., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link][25]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link][1]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][6]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][21]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][26]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][2]

  • Analytical Chemistry. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link][27]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link][14]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link][28]

  • BioPharma Services. (2022). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link][12]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link][18]

  • The Journal of Applied Laboratory Medicine. (2019). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link][15]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][10]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link][13]

  • RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link][29]

  • Analytical Chemistry. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. [Link][30]

  • ResearchGate. (2018). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. [Link][20]

  • PubChem. 3-(4-Fluorophenyl)propan-1-amine. [Link][8]

  • IOSR Journals. (2015). LC-MS/MS method for the quantification of carbinoxamine in human plasma. [Link][31]

  • PubChem. 3-(Furan-2-yl)propan-1-amine. [Link][9]

  • National Center for Biotechnology Information (NCBI). (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link][11]

  • CHUM Research Centre. Plasma amino acid LC-MS/MS analysis. [Link][32]

  • ResearchGate. (2011). Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. [Link][33]

  • PubChem. 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. [Link][34]

  • Wikipedia. Propylamine. [Link][7]

  • MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link][35]

  • PubChemLite. 3-(furan-2-yl)propan-1-amine (C7H11NO). [Link][36]

Sources

Application Notes & Protocols: A Tiered Strategy for the In Vitro Pharmacological Characterization of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the in vitro pharmacological evaluation of the novel chemical entity, 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine . As the biological targets for this compound are not established, this guide presents a hypothesis-driven, tiered approach to assay development. Based on its structural motifs—specifically the fluorophenyl and propan-1-amine groups, which are common in psychoactive compounds—we hypothesize that its primary targets may be the monoamine transporters: the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). This guide is designed for researchers, scientists, and drug development professionals, offering a logical workflow from initial high-throughput screening to detailed mechanism of action studies. The protocols herein are designed to be self-validating systems, providing robust and reproducible data to build a comprehensive pharmacological profile.

Introduction: A Hypothesis-Driven Approach

The compound this compound is a novel molecule with potential for biological activity. The absence of existing pharmacological data necessitates a structured and logical approach to target identification and characterization. The fundamental principle of our strategy is to move from broad, high-throughput screening to more complex, lower-throughput assays, using the data from each stage to inform the next experimental steps.

Our initial hypothesis centers on the monoamine transporters (MATs), which are part of the solute carrier 6 (SLC6) family.[1] These transporters are critical for regulating neurotransmission by mediating the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft.[1][2][3] Their importance as drug targets for treating depression, anxiety, and other CNS disorders is well-established.[4][5][6]

This guide details a three-tiered workflow designed to comprehensively test this hypothesis:

  • Primary Screening: Rapidly assess binding and functional inhibition at SERT, DAT, and NET.

  • Secondary Confirmation & Selectivity Profiling: Validate primary hits using orthogonal, "gold-standard" assays and precisely quantify selectivity.

  • Mechanism of Action (MoA) Elucidation: Differentiate between competitive and non-competitive binding, and determine if the compound acts as a transport inhibitor or a substrate (releaser).

Tier 1: Primary Screening for Monoamine Transporter Activity

The objective of Tier 1 is to efficiently determine if this compound ("Test Compound") interacts with SERT, DAT, or NET at pharmacologically relevant concentrations. We will employ two complementary high-throughput assays: a radioligand binding assay to measure affinity for the transporters and a fluorescence-based uptake assay to measure functional inhibition.

Workflow for In Vitro Assay Development

Assay_Development_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: Mechanism of Action T1_Bind Protocol 1.1: Radioligand Binding (Affinity - Ki) Decision1 Hit Identified? (e.g., Ki < 1µM) T1_Bind->Decision1 T1_Func Protocol 1.2: Fluorescent Uptake (Potency - IC50) T1_Func->Decision1 T2_Confirm Protocol 2.1: Radiometric Uptake (Gold-Standard Potency) T2_Select Selectivity Profile Calculation (Ki & IC50 Ratios) T2_Confirm->T2_Select Decision2 Hit Confirmed? T2_Select->Decision2 T3_MoA Protocol 3.1: Saturation Binding (Competitive vs. Non-Competitive) End Comprehensive Pharmacological Profile T3_MoA->End T3_Efflux Protocol 3.2: Substrate Efflux Assay (Inhibitor vs. Releaser) T3_Efflux->End Start Test Compound: This compound Start->T1_Bind Start->T1_Func Decision1->T2_Confirm Yes Decision1->End No Decision2->T3_MoA Yes Decision2->T3_Efflux Yes Decision2->End No

Caption: Tiered workflow for characterizing the test compound.

Protocol 1.1: Radioligand Competition Binding Assay

Scientific Rationale: This assay directly measures the affinity of the Test Compound for the transporter protein. It works on the principle of competition, where the Test Compound displaces a known high-affinity radioligand from its binding site.[7][8] The concentration of Test Compound that displaces 50% of the radioligand (IC50) is determined, which is then used to calculate the inhibitory constant (Ki), a true measure of binding affinity.[9] This method is highly sensitive and considered a gold standard for measuring affinity.[8][9]

Experimental Protocol:

  • Materials & Reagents:

    • Membrane Preparations: Commercially available cell membranes from HEK293 or CHO cells stably expressing human SERT, DAT, or NET.

    • Radioligands:

      • SERT: [³H]-Citalopram or [³H]-Paroxetine

      • DAT: [³H]-WIN 35,428 or [³H]-GBR 12909

      • NET: [³H]-Nisoxetine or [³H]-Desipramine

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Non-Specific Binding Control: High concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).

    • 96-well Plates, Glass Fiber Filters, Scintillation Fluid, and Scintillation Counter.

  • Procedure:

    • Prepare serial dilutions of the Test Compound in assay buffer (e.g., 11 concentrations from 0.1 nM to 10 µM).

    • In a 96-well plate, add in triplicate:

      • 50 µL Assay Buffer (for Total Binding).

      • 50 µL Non-Specific Binding Control (for Non-Specific Binding).

      • 50 µL of each Test Compound dilution.

    • Add 50 µL of the appropriate radioligand diluted in assay buffer to all wells. The concentration should be at or below its dissociation constant (Kd) to ensure assay sensitivity.[10]

    • Add 100 µL of the appropriate cell membrane preparation (typically 10-50 µg protein/well) to all wells to initiate the binding reaction.

    • Incubate the plate for 60-120 minutes at room temperature or 4°C (optimize for each target) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters 3 times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a beta scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the Test Compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 1.2: Homogeneous Fluorescence-Based Neurotransmitter Uptake Assay

Scientific Rationale: While binding assays measure affinity, they do not confirm functional activity. This assay measures the direct consequence of transporter activity: the uptake of a substrate into the cell.[11] We use a fluorescent substrate that mimics the natural neurotransmitters.[2][12] If the Test Compound is an inhibitor, it will block the entry of the fluorescent substrate, resulting in a lower intracellular signal. This homogeneous, no-wash format is ideal for high-throughput screening.[4][5][6] A special masking dye extinguishes extracellular fluorescence, ensuring that only the internalized signal is measured.[2][6]

Experimental Protocol:

  • Materials & Reagents:

    • Cells: HEK293 or CHO cells stably expressing human SERT, DAT, or NET.

    • Assay Kit: Commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices). These kits contain the fluorescent substrate and a masking dye.[5][11]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or equivalent.

    • Known Inhibitors: (e.g., Fluoxetine, GBR 12909, Desipramine) for positive controls.

    • 384-well, black-walled, clear-bottom microplates.

    • Fluorescence Microplate Reader with bottom-read capability.

  • Procedure:

    • Seed cells into the 384-well plates at an optimized density (e.g., 12,500-20,000 cells/well) and allow them to form a confluent monolayer overnight.[11]

    • On the day of the assay, remove the culture medium.

    • Add 20 µL of assay buffer containing the desired concentration of the Test Compound or control inhibitors to the wells. Incubate for 10-20 minutes at 37°C.

    • Prepare the assay reagent mix containing the fluorescent substrate and masking dye according to the manufacturer's protocol.

    • Initiate the uptake by adding 20 µL of the reagent mix to all wells.

    • Immediately transfer the plate to the fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity. This can be done in two modes:

      • Kinetic Mode: Read every 30-60 seconds for 10-30 minutes to measure the initial rate of uptake (Vmax).

      • Endpoint Mode: Take a single reading after a fixed incubation time (e.g., 20 minutes).

    • The data (rate of uptake or endpoint fluorescence) is plotted against the log concentration of the Test Compound.

  • Data Analysis:

    • Normalize the data with 100% transport defined by vehicle-treated cells and 0% transport by cells treated with a saturating concentration of a known inhibitor.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value, which represents the concentration of the Test Compound that causes 50% inhibition of transporter function.

Tier 1 Data Summary

The results from these initial screens should be compiled to provide a preliminary profile of the Test Compound.

Target TransporterRadioligand Binding (Ki, nM)Functional Uptake (IC50, nM)
SERT [Insert Value][Insert Value]
DAT [Insert Value][Insert Value]
NET [Insert Value][Insert Value]

A "hit" is typically defined as a compound showing activity (Ki or IC50) below a certain threshold, often ≤ 1 µM. If the Test Compound shows activity against one or more transporters, proceed to Tier 2.

Tier 2: Hit Confirmation and Selectivity Profiling

The goal of Tier 2 is to confirm the primary screening results using an orthogonal, gold-standard functional assay and to accurately quantify the compound's selectivity across the different monoamine transporters.

Protocol 2.1: Radiometric Neurotransmitter Uptake Assay

Scientific Rationale: This assay is considered the benchmark for measuring transporter function.[1][13] It uses radiolabeled versions of the endogenous neurotransmitters ([³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine). This provides a direct measure of the compound's ability to inhibit the transport of the natural substrate, thus confirming the findings from the fluorescence-based assay and providing a more physiologically relevant potency value.[14]

Experimental Protocol:

  • Materials & Reagents:

    • Cells: As in Protocol 1.2.

    • Radiolabeled Neurotransmitters: [³H]-5-HT, [³H]-DA, or [³H]-NE.

    • Uptake Buffer: Krebs-Ringer-HEPES buffer or similar.

    • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

    • 96-well plates, Scintillation Fluid, Scintillation Counter.

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluency.

    • On the day of the experiment, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of the Test Compound or controls. For non-specific uptake, use a known inhibitor (e.g., 10 µM Nomifensine for DAT).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate uptake by adding 50 µL of uptake buffer containing the radiolabeled neurotransmitter (final concentration ~10-20 nM).

    • Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

    • Lyse the cells by adding 100 µL of 1% SDS to each well.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the log concentration of the Test Compound and fit the data using non-linear regression to determine the IC50 value.

Selectivity Profile

By comparing the affinity (Ki) and potency (IC50) values across the three transporters, a selectivity profile can be established. This is critical for predicting both therapeutic effects and potential side effects.

Selectivity RatioBinding (Ki Ratio)Function (IC50 Ratio)
DAT / SERT Ki (DAT) / Ki (SERT)IC50 (DAT) / IC50 (SERT)
NET / SERT Ki (NET) / Ki (SERT)IC50 (NET) / IC50 (SERT)
DAT / NET Ki (DAT) / Ki (NET)IC50 (DAT) / IC50 (NET)

A ratio significantly greater than 1 indicates selectivity for the transporter in the denominator. For example, a DAT/SERT Ki ratio of 100 indicates the compound is 100-fold more selective for SERT over DAT.

Tier 3: Elucidating the Mechanism of Action (MoA)

If the Test Compound is a confirmed and potent inhibitor, Tier 3 assays are performed to understand how it interacts with its target transporter.

Principle of Competitive Radioligand Binding

Binding_Assay_Principle cluster_0 Without Competitor cluster_1 With Competitor (Test Compound) Receptor_A Transporter Radioligand_A Radioligand Receptor_A->Radioligand_A Binding Receptor_B Transporter Competitor Test Compound Receptor_B->Competitor Displacement Radioligand_B Radioligand

Caption: Competitive binding assay principle.

Protocol 3.1: Saturation Radioligand Binding Assay

Scientific Rationale: This assay helps determine if the Test Compound binds to the same site as the radioligand (competitive inhibition) or to a different, allosteric site (non-competitive inhibition).[15] The assay involves measuring the binding of increasing concentrations of a radioligand in the absence or presence of a fixed concentration of the Test Compound.

  • Competitive inhibitors increase the apparent Kd (decrease affinity) of the radioligand without changing the Bmax (total number of binding sites).

  • Non-competitive inhibitors decrease the Bmax without affecting the Kd.

Experimental Protocol: This protocol follows the same principles as the competition assay (Protocol 1.1), but with key differences in setup:

  • Prepare two sets of tubes/wells. One set will contain only assay buffer, and the other will contain a fixed concentration of the Test Compound (typically at its Ki or IC50 value).

  • To both sets, add increasing concentrations of the radioligand (e.g., 8-12 concentrations spanning from 0.1x to 10x the Kd value).

  • Include wells for non-specific binding at each radioligand concentration.

  • After incubation and filtration, plot the specific binding against the concentration of the radioligand for both sets of data.

  • Analyze the curves to determine the Kd and Bmax values in the presence and absence of the Test Compound.

Protocol 3.2: Substrate Efflux (Releaser) Assay

Scientific Rationale: Monoamine transporter ligands can be classified as either reuptake inhibitors (blockers) or substrates (releasers).[13][14] Inhibitors simply block the transporter, preventing neurotransmitter reuptake. Substrates are actively transported into the cell and, in doing so, cause the transporter to reverse its direction, actively pumping neurotransmitter out into the synapse (efflux).[1] This assay distinguishes between these two mechanisms.

Inhibitor vs. Substrate Mechanism

Inhibitor_vs_Substrate cluster_Inhibitor Inhibitor (Blocker) Action cluster_Substrate Substrate (Releaser) Action Inhibitor_Node Test Compound (Inhibitor) Transporter_I Transporter Inhibitor_Node->Transporter_I Binds & Blocks Uptake_I Neurotransmitter Uptake Blocked Efflux_I No Efflux Substrate_Node Test Compound (Substrate) Transporter_S Transporter Substrate_Node->Transporter_S Binds & is Transported Uptake_S Compound is Transported In Transporter_S->Uptake_S Efflux_S Neurotransmitter Efflux Induced Transporter_S->Efflux_S Causes Reverse Transport

Caption: Differentiating inhibitor and substrate MoA.

Experimental Protocol:

  • Cell Preparation: Culture cells expressing the target transporter in a 24- or 96-well plate.

  • Loading Phase:

    • Wash cells with uptake buffer.

    • Load the cells by incubating them with a low concentration of a radiolabeled substrate (e.g., [³H]-MPP⁺ or [³H]-DA for DAT) for 30-60 minutes at 37°C. This allows the cells to accumulate radioactivity.

  • Wash Phase:

    • Aspirate the loading solution and wash the cells multiple times (e.g., 4-5 times) with ice-cold buffer to remove all extracellular radiolabel.

  • Efflux Phase:

    • Add buffer containing varying concentrations of the Test Compound or controls (e.g., d-amphetamine as a positive control for a releaser at DAT).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Collect the supernatant (which contains the released radioactivity).

    • Lyse the cells to determine the remaining intracellular radioactivity.

  • Data Analysis:

    • Calculate the percentage of radioactivity released: % Efflux = [Radioactivity in Supernatant / (Radioactivity in Supernatant + Radioactivity in Lysate)] * 100 .

    • Plot the % Efflux against the log concentration of the Test Compound to determine the EC50 for release. A significant, dose-dependent increase in efflux indicates the compound is a substrate.

Conclusion

This tiered application guide provides a robust framework for the initial in vitro characterization of this compound. By systematically progressing from high-throughput screening to detailed mechanistic studies, researchers can efficiently determine if the compound interacts with monoamine transporters, quantify its potency and selectivity, and elucidate its fundamental mechanism of action. The resulting comprehensive pharmacological profile is an essential first step in evaluating the therapeutic potential of this novel chemical entity.

References

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Kassinos, M., Jones, P., & Hamilton, B. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Pifl, C., Drobny, H., Reither, H., Sitte, H. H., & Singer, E. A. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 247-253. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79(1), 12.17. 1–12.17. 21. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Grimm, J., et al. (2009). A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Journal of biomolecular screening, 14(6), 664–674. Retrieved from [Link]

  • Rothman, R. B., et al. (2003). In Vitro Characterization of Novel Tropane Analogs as Potent and Selective Agonists at the Human Dopamine Transporter. The Journal of pharmacology and experimental therapeutics, 307(1), 223–233. Retrieved from [Link]

  • Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Steppan, C. M., et al. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. Analytical chemistry, 90(6), 3665–3673. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Sitte, H. H., et al. (2004). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. The Journal of biological chemistry, 279(12), 11669–11677. Retrieved from [Link]

  • Keighron, J. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 37–43. Retrieved from [Link]

  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Retrieved from [Link]

  • Van den Eynde, J., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(32), 12053–12061. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]

Sources

"3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine" as a fluorescent probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Advent of FuraFluor-1

In the dynamic field of cellular biology, the visualization of subcellular structures and processes in living cells is paramount to unraveling complex biological mechanisms.[1][2] Small-molecule fluorescent probes offer a powerful tool for this purpose, providing high sensitivity and versatility with minimal perturbation to the cell.[1][3] Here, we introduce FuraFluor-1 , a novel fluorescent probe with the chemical structure 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of FuraFluor-1 for cellular imaging.

FuraFluor-1 is designed based on a furan-containing scaffold, a class of heterocycles known to exhibit interesting photophysical properties.[4][5][6] The strategic incorporation of a fluorophenyl group and a propanamine side chain is hypothesized to confer desirable characteristics for a cellular probe, including membrane permeability, potential for organelle-specific accumulation, and sensitivity to the cellular microenvironment.[7][8] This application note will detail the proposed photophysical properties of FuraFluor-1, provide step-by-step protocols for its use in fluorescence microscopy, and discuss potential applications in studying cellular signaling pathways.

Physicochemical & Fluorescent Properties of FuraFluor-1

While the specific photophysical properties of FuraFluor-1 are under active investigation, we can extrapolate potential characteristics based on analogous furan-based fluorescent probes.[4][6][9][10] The fluorescence of many furan derivatives is sensitive to the polarity of their microenvironment, making them valuable reporters of cellular changes.[4][5][8]

PropertyPredicted ValueNotes
Excitation (λex) ~360 nmBased on similar furan- and imidazole-based probes.[11]
Emission (λem) ~450 nmExpected blue-to-cyan fluorescence.
Stokes Shift ~90 nmA significant Stokes shift is anticipated, minimizing self-quenching.[6][10]
Quantum Yield (ΦF) 0.2 - 0.5Moderate to high quantum yield is expected for bright imaging.[11]
Molar Extinction Coefficient (ε) >20,000 M⁻¹cm⁻¹Indicative of efficient light absorption.
Solubility Soluble in DMSO, EthanolCommon solvents for stock solutions of fluorescent probes.
Cell Permeability HighThe small molecular size and lipophilic character suggest good membrane permeability.[12]

Note: These are predicted values and should be experimentally verified.

Experimental Protocols

The following protocols provide a framework for the initial characterization and application of FuraFluor-1 in live-cell imaging.

Protocol 1: Preparation of FuraFluor-1 Stock Solution
  • Reconstitution: Prepare a 1 mM stock solution of FuraFluor-1 by dissolving the lyophilized powder in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Live-Cell Staining with FuraFluor-1

This protocol is designed for staining adherent cells in a 96-well plate format. It can be adapted for other culture vessels.

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture overnight to allow for adherence.

  • Preparation of Staining Solution: Dilute the 1 mM FuraFluor-1 stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined experimentally.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the FuraFluor-1 staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound probe.[13]

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Proceed with imaging using a fluorescence microscope.

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging start Start prep_stock Prepare 1 mM FuraFluor-1 Stock start->prep_stock prep_working Dilute to 1-10 µM Working Solution prep_stock->prep_working plate_cells Plate and Culture Cells add_stain Add Staining Solution plate_cells->add_stain incubate Incubate 37°C, 15-30 min add_stain->incubate wash Wash 2-3x with PBS incubate->wash add_buffer Add Imaging Buffer wash->add_buffer acquire_image Fluorescence Microscopy add_buffer->acquire_image end End acquire_image->end Autophagy_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_probe FuraFluor-1 cargo Cytoplasmic Cargo phagophore Phagophore cargo->phagophore Sequestration autophagosome Autophagosome phagophore->autophagosome Elongation & Closure autolysosome Autolysosome (Acidic pH) autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation autolysosome->degradation probe_high FuraFluor-1 (High Fluorescence) autolysosome->probe_high Fluorescence Enhancement probe_low FuraFluor-1 (Low Fluorescence) probe_low->autolysosome Accumulation

Caption: Proposed mechanism for FuraFluor-1 as a probe for autophagy.

Troubleshooting

IssuePossible CauseSolution
No or weak signal - Suboptimal probe concentration- Inefficient cellular uptake- Photobleaching- Titrate FuraFluor-1 concentration (1-20 µM)- Increase incubation time- Use an anti-fade mounting medium for fixed cells
High background - Incomplete removal of unbound probe- Probe aggregation- Increase the number and duration of wash steps- Ensure the stock solution is fully dissolved
Phototoxicity - High probe concentration- Excessive light exposure- Reduce probe concentration- Minimize exposure time and illumination intensity

Conclusion

FuraFluor-1 represents a promising new tool for cellular imaging. Its furan-based structure suggests favorable photophysical properties, and its chemical design may enable the study of important cellular processes such as autophagy. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the full potential of this novel fluorescent probe.

References

  • Greco, N. J., & Tor, Y. (2007). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. Tetrahedron, 63(17), 3515–3527. [Link]

  • Zhang, X., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews. [Link]

  • Greco, N. J., & Tor, Y. (2007). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. PubMed. [Link]

  • Tsien, R. Y. (1998). The Green Fluorescent Protein. Annual Review of Biochemistry, 67, 509-544. [Link]

  • Nishimura, S., et al. (2017). Development of fluorescent probes for bioimaging applications. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 32, 1-17. [Link]

  • Sato, M., & Umezawa, Y. (2010). Design, synthesis and biological application of chemical probes for bio-imaging. Chemical Society Reviews, 39(5), 1995-2012. [Link]

  • A. K., Zargoosh, K., & Salimi, A. (2024). A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors. ChemPlusChem. [Link]

  • Zhang, X., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. PubMed. [Link]

  • Zargoosh, K., et al. (2022). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 279, 121455. [Link]

  • CELLINK. (2024). Cell Staining Protocol. [Link]

  • Zargoosh, K., et al. (2024). A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors. ResearchGate. [Link]

  • CLYTE Technologies. (2025). Flow Cytometry: A Comprehensive Guide to Staining Protocols. [Link]

  • Koczian, G., et al. (2013). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. Molecules, 18(8), 9643-9659. [Link]

  • Zargoosh, K., et al. (2022). Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. PubMed. [Link]

  • Johnson, W. L., & Straight, A. F. (2013). Fluorescent protein applications in microscopy. Methods in Cell Biology, 114, 99-123. [Link]

  • Giepmans, B. N., et al. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224. [Link]

  • Shaukat, A., et al. (2015). Advanced fluorescence microscopy techniques for the life sciences. Journal of the Royal Society Interface, 12(105), 20141221. [Link]

Sources

Application Notes and Protocols: Antimicrobial Activity Screening of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary antimicrobial activity screening of the novel compound, 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. The furan moiety is a key structural component in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial and antifungal properties.[1][2][3][4] The incorporation of a fluorophenyl group can further enhance metabolic stability and receptor interactions.[5] This guide details a structured, multi-tiered approach for the initial in vitro evaluation of this compound, beginning with primary screening to determine the minimum inhibitory concentration (MIC), followed by secondary assays to assess the nature of its antimicrobial effect (bacteriostatic vs. bactericidal), and concluding with an essential assessment of its cytotoxicity against mammalian cells. The protocols provided are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure scientific rigor and reproducibility.[6][7][8][9]

Introduction: Rationale and Scientific Background

The increasing prevalence of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[10][11] Heterocyclic compounds, particularly those containing a furan ring, have historically been a rich source of antimicrobial agents.[1][2][4] The furan scaffold can act as a bioisostere for phenyl rings, offering modified electronic and steric properties that can improve drug-receptor interactions and overall bioavailability.[1] Furthermore, the introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[5]

The compound this compound combines these two key pharmacophores. While direct studies on this specific molecule are not widely published, related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[12][13] This provides a strong rationale for investigating the antimicrobial potential of this compound.

This application note outlines a systematic workflow for the initial antimicrobial characterization of this and other novel compounds. The described protocols are designed to be robust, reproducible, and provide the foundational data required for further preclinical development.

Experimental Workflow Overview

The screening process is designed as a funnel, starting with broad screening and progressing to more detailed characterization of promising initial results.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Safety Profiling start Compound Synthesis & QC (Purity >95%) mic Broth Microdilution Assay (Determine MIC) start->mic disk Disk Diffusion Assay (Qualitative Assessment) start->disk time_kill Time-Kill Curve Analysis (Bacteriostatic vs. Bactericidal) mic->time_kill If MIC is promising disk->mic Corroboration cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) time_kill->cytotoxicity If bactericidal/potent end Go/No-Go Decision for further studies cytotoxicity->end

Caption: Tiered workflow for antimicrobial screening.

Phase 1: Primary Antimicrobial Screening

The initial phase aims to determine if this compound possesses intrinsic antimicrobial activity against a panel of clinically relevant microorganisms and to quantify this activity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[10][14][15] It determines the lowest concentration of the test compound that inhibits visible microbial growth.[15][16][17]

Materials:

  • This compound (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[16]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 10231)

  • 0.5 McFarland turbidity standard[15][18]

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Amphotericin B)

  • Sterile saline or broth for inoculum preparation

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Inoculum Preparation:

    • From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16][17]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • In well 1, add 200 µL of the test compound at the highest desired concentration (prepared in CAMHB).

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation:

    • Add the diluted bacterial inoculum to each well (wells 1-11), ensuring the final volume is consistent across wells.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[16]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15][16] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol: Kirby-Bauer Disk Diffusion Assay

This qualitative method provides a rapid visual confirmation of antimicrobial activity.[14][18][19][20] An antibiotic-impregnated disk creates a concentration gradient in the agar, resulting in a zone of inhibition where bacterial growth is prevented.[19][21]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[19]

  • Sterile paper disks (6 mm diameter)[16]

  • Test compound solution of known concentration

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile swabs

  • Positive control antibiotic disks

  • Forceps

Procedure:

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted bacterial inoculum, removing excess liquid by pressing it against the inside of the tube.[18]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[18][20]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[18]

  • Disk Application:

    • Impregnate sterile paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks and control disks on the inoculated MHA surface.

    • Ensure disks are at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the plate.[19][20]

    • Gently press each disk to ensure complete contact with the agar.[19]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.[20]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters. Compare the zone size to standardized charts if available, or use it as a qualitative measure of activity.

Data Presentation: MIC and Zone of Inhibition Summary

Summarize the primary screening data in a clear, tabular format.

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundZone of Inhibition (mm)Positive ControlPositive Control MIC (µg/mL)
S. aureus ATCC 29213Positive[Insert Data][Insert Data]Vancomycin[Insert Data]
E. coli ATCC 25922Negative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
P. aeruginosa ATCC 27853Negative[Insert Data][Insert Data]Ciprofloxacin[Insert Data]
C. albicans ATCC 10231N/A (Fungus)[Insert Data][Insert Data]Amphotericin B[Insert Data]

Phase 2: Secondary Screening - Time-Kill Curve Analysis

If the compound shows promising MIC values, a time-kill curve assay is performed to understand its pharmacodynamics, specifically whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[22][23] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[22]

Protocol: Time-Kill Curve Assay

Materials:

  • All materials from the broth microdilution assay

  • Sterile tubes or flasks for culturing

  • Sterile Phosphate-Buffered Saline (PBS) for dilutions

  • Sterile spreaders and agar plates for colony counting

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute it in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.[22]

  • Test Setup:

    • Prepare tubes containing CAMHB with the test compound at various concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube with no compound.[22]

  • Inoculation and Sampling:

    • Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.[22]

  • Plating and Colony Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile PBS.

    • Plate a specific volume of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.[22]

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each compound concentration and the growth control.[24][25]

    • Analyze the plot to determine the rate and extent of killing.

Data Presentation: Time-Kill Curve Plot

The primary output is a semi-logarithmic plot of bacterial viability over time.

G cluster_0 Time-Kill Curve Analysis xaxis Time (hours) yaxis log10 CFU/mL gc0 gc4 gc0->gc4 Growth Control gc8 gc4->gc8 Growth Control gc24 gc8->gc24 Growth Control mic1_0 mic1_4 mic1_0->mic1_4 1x MIC mic1_8 mic1_4->mic1_8 1x MIC mic1_24 mic1_8->mic1_24 1x MIC mic4_0 mic4_4 mic4_0->mic4_4 4x MIC mic4_8 mic4_4->mic4_8 4x MIC mic4_24 mic4_8->mic4_24 4x MIC b_line_start b_line_end b_line_start->b_line_end b_line_label <-- 99.9% Kill (Bactericidal)

Caption: Example time-kill curve plot.

Phase 3: Preliminary Safety Profiling

A crucial step in early drug discovery is to assess the potential toxicity of a compound to mammalian cells. A compound with high antimicrobial activity but also high cytotoxicity is unlikely to be a viable therapeutic candidate.

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[26][27] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[26]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.[27]

    • Incubate for 24 hours to allow for cell attachment.[26]

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound.

    • Include untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate for a specified period (e.g., 24 or 48 hours).[26]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.[27]

    • Incubate the plate for 2-4 hours at 37°C.[26]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26][27]

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[27]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[28][29]

Materials:

  • Human cell line and culture reagents

  • Commercially available LDH cytotoxicity detection kit[27][30]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[30]

  • Assay Execution:

    • After the treatment incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[29]

    • Add the LDH assay reaction mixture from the kit according to the manufacturer's instructions.

    • Incubate at room temperature for the recommended time (typically up to 30 minutes), protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the kit protocol.

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the control wells.

Conclusion and Next Steps

The protocols detailed in this application note provide a robust framework for the initial antimicrobial screening of this compound. The data generated from these assays—MIC values, zones of inhibition, time-kill kinetics, and cytotoxicity profiles—will form the basis for a go/no-go decision for advancing the compound into further, more complex preclinical studies. Promising candidates would warrant investigation into their mechanism of action, in vivo efficacy in animal models, and a more comprehensive toxicological evaluation.

References

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Khan, F., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(7), e28873. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1979-1984. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. Journal of Clinical Microbiology, 45(6), 1979-1984. [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Gholivand, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine, 2020, 6035262. [Link]

  • Kocić-Tanackov, S. D., & Dimić, G. R. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1184534. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Leduc, C., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 8(11), e79379. [Link]

  • Golparian, D., et al. (2016). Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. BMC Infectious Diseases, 16, 491. [Link]

  • Vasylkevich, O., et al. (2022). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 27(19), 6667. [Link]

  • S. R, P., & M, N. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-6. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics, 22(Suppl 3), 11. [Link]

  • ResearchGate. (2023). Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve? [Link]

  • InSc. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • Hada, Y., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 24(13), 10582. [Link]

  • Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1712-1719. [Link]

  • Parashchuk, M. V., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Journal of Education, Health and Sport, 11(9), 427-436. [Link]

  • Arslan, M., et al. (2009). Synthesis and biological activity studies of furan derivatives. Indian Journal of Chemistry, 48B, 1159-1164. [Link]

  • Ryabukhin, D. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Arslan, M., et al. (2009). Synthesis and biological activity studies of furan derivatives. Indian Journal of Chemistry Section B: Organic Chemistry Including Medicinal Chemistry, 48(8), 1159-1164. [Link]

  • Ryabukhin, D. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Kaplaushenko, A., et al. (2014). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Current Issues in Pharmacy and Medical Sciences, 27(2), 120-122. [Link]

Sources

Application Notes & Protocols: Investigating the Anti-inflammatory Properties of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigation

Inflammation is a fundamental biological process that, while protective in acute scenarios, can lead to a host of chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[1] Derivatives of furan have demonstrated a wide array of pharmacological activities, including anti-inflammatory effects.[1] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. This document outlines a comprehensive strategy for the synthesis and subsequent investigation of the anti-inflammatory properties of a novel compound, 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine .

These protocols are designed to provide a robust framework for the initial screening and detailed mechanistic evaluation of this compound, guiding researchers from initial synthesis through to in vivo validation.

Part 1: Synthesis of this compound

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound could involve the initial reaction of 2-acetylfuran with 4-fluorobenzaldehyde to form a chalcone, followed by a series of reduction and amination steps.

Part 2: In Vitro Anti-inflammatory Screening

Initial evaluation of the anti-inflammatory potential of the synthesized compound will be conducted using a panel of well-established in vitro assays. These assays are cost-effective, rapid, and provide valuable preliminary data on the compound's activity.[2][3]

Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.[3][4]

Protocol:

  • Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).

  • Prepare various concentrations of the test compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 150 µL of the BSA solution to each well.

  • Add 10 µL of the test compound or standard drug (e.g., Diclofenac sodium) to the respective wells. For the control well, add 10 µL of the solvent.

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by incubating the plate at 72°C for 5 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at 660 nm using a microplate reader.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Lipoxygenase (LOX) Inhibition Assay

Principle: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[5] This assay determines the compound's ability to inhibit LOX activity.

Protocol:

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • Prepare a solution of soybean lipoxygenase (10,000 U/mL) in the phosphate buffer.

  • Prepare a substrate solution of linoleic acid in the phosphate buffer.

  • Prepare various concentrations of the test compound and a standard inhibitor (e.g., Quercetin).

  • In a 96-well UV plate, add 100 µL of the phosphate buffer, 20 µL of the test compound/standard, and 20 µL of the lipoxygenase solution to each well.

  • Incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 100 µL of the linoleic acid substrate solution.

  • Measure the absorbance at 234 nm for 5 minutes at 30-second intervals using a microplate reader.

  • Calculate the rate of reaction and the percentage inhibition.

Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

Principle: Overproduction of nitric oxide by activated macrophages contributes to inflammation. This assay measures the ability of the compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Protocol:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

In Vitro Assay Endpoint Measured Standard Drug Expected Outcome for Active Compound
Protein DenaturationInhibition of heat-induced BSA denaturationDiclofenac SodiumDose-dependent decrease in turbidity
LOX InhibitionInhibition of linoleic acid oxidationQuercetinDose-dependent decrease in absorbance at 234 nm
NO ScavengingInhibition of LPS-induced NO productionL-NAMEDose-dependent decrease in nitrite concentration

Part 3: In Vivo Anti-inflammatory Evaluation

Compounds demonstrating significant in vitro activity should be further evaluated in established animal models of inflammation to assess their in vivo efficacy.[6][7] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema.[8]

Protocol:

  • Acclimatize male Wistar rats (150-200 g) for one week.

  • Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (at least three different doses).

  • Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines.[9]

Protocol:

  • Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.

  • Divide the animals into groups (n=6): Vehicle control, LPS control, and test compound groups.

  • Administer the test compound or vehicle intraperitoneally 30 minutes before LPS challenge.

  • Inject LPS (1 mg/kg) intraperitoneally.

  • After 2-4 hours, collect blood via cardiac puncture and sacrifice the animals.

  • Isolate serum and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

In Vivo Model Phlogistic Agent Endpoint Measured Standard Drug Expected Outcome for Active Compound
Carrageenan-Induced Paw EdemaCarrageenanReduction in paw volumeIndomethacinSignificant reduction in paw edema compared to the control group
LPS-Induced Systemic InflammationLipopolysaccharide (LPS)Serum levels of TNF-α, IL-6, IL-1βDexamethasoneSignificant reduction in pro-inflammatory cytokine levels

Part 4: Mechanistic Studies

To understand the molecular mechanism by which this compound exerts its anti-inflammatory effects, further in vitro experiments focusing on key inflammatory signaling pathways are necessary. The NF-κB and MAPK signaling pathways are central regulators of inflammation.[10][11][12][13]

Western Blot Analysis of NF-κB and MAPK Pathways

Principle: Western blotting can be used to quantify the protein levels and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Protocol:

  • Culture and treat RAW 264.7 cells with the test compound and LPS as described in section 2.3.

  • After the desired treatment time (e.g., 30-60 minutes for phosphorylation studies), lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65 (NF-κB), p38, JNK, and ERK.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Conclusion

The protocols detailed in this document provide a comprehensive and logical workflow for the investigation of the anti-inflammatory properties of this compound. By following this structured approach, researchers can effectively screen for activity, validate efficacy in vivo, and elucidate the underlying molecular mechanisms of action. This systematic evaluation is crucial for the development of novel and effective anti-inflammatory therapeutics.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(2), 478-491. Available at: [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Available at: [Link]

  • Towers, C. G. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]

  • Raphael, I., & Sordillo, L. M. (2013). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 4, 219. Available at: [Link]

  • Shih, R.-H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. Available at: [Link]

  • Sutar, N., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research, 10(1), 1-7. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Available at: [Link]

  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 1(1), 33. Available at: [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • Patel, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmacy & Life Sciences. Available at: [Link]

  • Rahman, M. M., et al. (2017). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). ResearchGate. Available at: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-141. Available at: [Link]

  • Atukorala, I., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 109. Available at: [Link]

  • Sakat, S. S., et al. (2010). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 2(4), 778-782. Available at: [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. Available at: [Link]

  • PubChem. (n.d.). 3-(Furan-2-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Bejan, V., et al. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. Available at: [Link]

  • Bushkova, E. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Bouyahya, A., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(4), M1682. Available at: [Link]

  • Asadi, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1316–1327. Available at: [Link]

  • Kim, Y. J., et al. (2024). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 25(3), 1834. Available at: [Link]

Sources

"3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine" protocol for cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Characterization of Novel Phenyl-Furan Propanamine Analogs in Cell-Based Assays, Featuring 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and toxicology.

Senior Application Scientist's Foreword

The landscape of neuropharmacology is continually evolving with the emergence of novel chemical entities that possess the potential for therapeutic application or, conversely, may present as new psychoactive substances (NPS) with significant public health implications.[1][2][3] The compound class of phenyl-furan propanamine analogs, exemplified by This compound , represents such a frontier. The structural motifs—a flexible propanamine chain, a phenyl ring, and a furan moiety—are reminiscent of established monoamine transporter ligands. This structural similarity strongly suggests that the primary molecular targets for this class of compounds are the plasma membrane transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[4][5][6][7]

These transporters are critical regulators of neurotransmission, and their modulation is the cornerstone of treatments for depression, anxiety, and attention-deficit hyperactivity disorder.[6][8] Consequently, they are also the primary targets for many drugs of abuse.[1][5] Therefore, a robust and systematic approach to characterizing the in vitro pharmacology of novel compounds like this compound is not merely an academic exercise; it is an essential step in drug discovery and public health risk assessment.

This guide is structured to provide a comprehensive, field-proven framework for the functional characterization of this compound class. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring that each protocol is a self-validating system. Our approach is hierarchical, beginning with high-throughput functional screening to identify primary activity and selectivity, followed by more detailed binding affinity and kinetic studies to build a complete pharmacological profile.

Part 1: Foundational Knowledge & Assay Principle
1.1 The Monoamine Transporter System: The Presumed Target

Monoamine transporters (MATs) are members of the Solute Carrier 6 (SLC6) gene family.[9][10] They are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter signal.[6][9] Inhibition of this reuptake process increases the concentration and duration of the neurotransmitter in the synapse, enhancing neuronal signaling.[6][10]

The three primary monoamine transporters are:

  • SERT (SLC6A4): Serotonin Transporter

  • DAT (SLC6A3): Dopamine Transporter[10]

  • NET (SLC6A2): Norepinephrine Transporter[7][9]

Given the structural similarity of this compound to known MAT inhibitors, our primary hypothesis is that it will act as an inhibitor of one or more of these transporters. The following protocols are designed to test this hypothesis comprehensively.

1.2 The Experimental Strategy: A Tiered Approach

A logical, tiered approach is critical for efficiently characterizing a novel compound. Our strategy involves two main phases: functional assessment followed by direct binding characterization.

G cluster_0 Phase 1: Functional Characterization cluster_1 Phase 2: Binding Affinity cluster_2 Data Analysis & Profiling A Primary Screen: Fluorescent Uptake Assay (SERT, DAT, NET) B Secondary Screen: Radiolabeled [3H]-Neurotransmitter Uptake Inhibition Assay A->B Confirm Hits & Determine IC50 C Radioligand Binding Assay ([3H]-Ligand Displacement) B->C Determine Binding Affinity (Ki) D Pharmacological Profile (Potency & Selectivity) C->D

Caption: Tiered workflow for compound characterization.

Part 2: Experimental Protocols
2.1 General Cell Culture and Maintenance

The foundation of any reliable cell-based assay is healthy, consistently maintained cells. For these protocols, we will use Human Embryonic Kidney 293 (HEK293) cells stably expressing the human transporters (hSERT, hDAT, or hNET). HEK293 cells are advantageous due to their robust growth, high transfection efficiency, and lack of endogenous monoamine transporter expression, which provides a clean background for studying the specific transporter of interest.

Materials:

  • HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose.

  • Fetal Bovine Serum (FBS), heat-inactivated.

  • Penicillin-Streptomycin solution (10,000 U/mL).

  • Geneticin (G418) or other appropriate selection antibiotic.

  • Trypsin-EDTA (0.25%).

  • Phosphate-Buffered Saline (PBS), sterile.

Protocol:

  • Maintenance: Culture cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a 1:5 to 1:10 ratio. Do not allow cells to become over-confluent, as this can alter transporter expression and cell health.

2.2 Protocol 1: Neurotransmitter Transporter Uptake Inhibition Assay (Fluorescence-Based)

This primary screen utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[8][11] Its uptake into the cells via the specific transporter leads to an increase in intracellular fluorescence. This assay is designed for high-throughput screening (HTS) to quickly determine if the test compound has inhibitory activity and to assess its selectivity across SERT, DAT, and NET.[11][12]

Principle of the Assay:

G cluster_0 Transporter Extracellular Space Monoamine Transporter (e.g., SERT) Intracellular Space Signal Increased Intracellular Fluorescence Transporter:f2->Signal Fluorescent_Substrate Fluorescent Substrate Fluorescent_Substrate->Transporter:f1 Uptake Test_Compound Test Compound (e.g., this compound) Test_Compound->Transporter:f1 Inhibition

Caption: Mechanism of the fluorescent uptake assay.

Materials:

  • HEK293 cells expressing hSERT, hDAT, or hNET.

  • Black, clear-bottom 96-well or 384-well microplates, poly-D-lysine coated.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).

  • Test Compound Stock: 10 mM this compound in DMSO.

  • Reference Inhibitors: Fluoxetine (for SERT), GBR12909 (for DAT), Desipramine (for NET).

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

Protocol:

  • Cell Plating: Seed the transporter-expressing cells into the microplates at a density of 20,000-40,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in assay buffer. A typical starting concentration range would be from 100 µM down to 10 pM. Remember to include a vehicle control (DMSO only) and a positive control (a known inhibitor).

  • Pre-incubation: Remove the culture medium from the cells. Add the diluted compounds to the wells and incubate for 15-30 minutes at 37°C. This allows the compound to interact with the transporter before the substrate is introduced.

  • Substrate Addition: Add the fluorescent substrate (prepared according to the kit manufacturer's instructions) to all wells.

  • Signal Detection: Immediately place the plate in a bottom-reading fluorescence plate reader pre-set to 37°C. Measure the fluorescence signal kinetically over 30-60 minutes or as an endpoint reading.

  • Data Analysis:

    • For kinetic reads, calculate the rate of uptake (slope of the fluorescence curve).

    • Normalize the data: Set the vehicle control as 100% activity and a high concentration of a known potent inhibitor as 0% activity.

    • Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended SettingRationale
Cell Density 20k-40k cells/wellEnsures a robust signal without over-confluency.
Compound Pre-incubation 15-30 minAllows for equilibrium of binding before substrate competition.
Assay Temperature 37°CTransporter activity is temperature-dependent; physiological temperature is optimal.
Plate Type Black, clear-bottomMinimizes well-to-well crosstalk and background fluorescence.
2.3 Protocol 2: Radiometric [³H]-Neurotransmitter Uptake Inhibition Assay

This assay is the "gold standard" for measuring transporter function and is used to confirm hits from the primary screen. It directly measures the uptake of a radiolabeled endogenous neurotransmitter (e.g., [³H]-serotonin). While lower in throughput than fluorescent assays, it offers high sensitivity and is less prone to artifacts from fluorescent compounds.[13]

Materials:

  • HEK293 cells expressing hSERT, hDAT, or hNET plated in 96-well plates.

  • Radiolabeled Substrates: [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine.

  • Assay Buffer (Krebs-Ringer-HEPES, KRH).

  • Wash Buffer (ice-cold PBS).

  • Scintillation fluid and a microplate scintillation counter.

Protocol:

  • Cell Plating: Plate cells as described in Protocol 2.2.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in KRH buffer.

  • Assay Initiation:

    • Remove culture medium and wash cells once with room temperature KRH buffer.[14]

    • Add the diluted compounds to the wells and pre-incubate for 10-20 minutes at room temperature.[6][14]

    • Add the [³H]-neurotransmitter to each well to initiate the uptake. The final concentration should be near the known Kₘ value for the respective transporter (e.g., ~65 nM for [³H]-Serotonin).[6]

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.[6] This time should be within the linear range of uptake, which should be determined empirically.

  • Assay Termination:

    • Rapidly terminate the uptake by aspirating the assay solution and washing the cells 2-3 times with ice-cold PBS. The cold temperature immediately halts transporter activity.

  • Cell Lysis and Counting:

    • Lyse the cells in each well by adding a lysis buffer (e.g., 1% SDS).[14]

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Define Total Uptake from vehicle-treated wells.

    • Define Non-specific Uptake from wells treated with a high concentration of a selective inhibitor (e.g., 10 µM Fluoxetine for SERT).[15]

    • Specific Uptake = Total Uptake - Non-specific Uptake.

    • Calculate the percent inhibition for each concentration of the test compound relative to the specific uptake.

    • Plot the percent inhibition against the log of the compound concentration and fit the curve to determine the IC₅₀ value.

2.4 Protocol 3: Radioligand Binding Assay

While uptake assays measure the functional consequence of interacting with a transporter, binding assays directly quantify the affinity of a compound for the transporter protein itself.[16][17] This is crucial for understanding the direct interaction between the drug and its target. We will use a competition binding assay format.[17]

Materials:

  • Cell membranes prepared from HEK293 cells overexpressing the transporter of interest.

  • Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET).

  • Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filter mats (e.g., GF/B or GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

  • A cell harvester and vacuum filtration system.

Protocol:

  • Membrane Preparation: Grow large quantities of the transporter-expressing cells, harvest them, and homogenize them in a cold lysis buffer. Pellet the membranes by centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay.[18]

  • Assay Setup: In a 96-well plate, combine in each well:

    • Cell membranes (typically 5-20 µg of protein).[18]

    • A single, fixed concentration of the radioligand (usually at or near its Kₑ value).

    • Varying concentrations of the unlabeled test compound (the "competitor").

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C to reach binding equilibrium.[18]

  • Filtration: Rapidly separate the bound radioligand from the free radioligand by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.[18][19]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filter mat in a scintillation counter to measure the radioactivity in each spot.

  • Data Analysis:

    • Define Total Binding from wells with no competitor compound.

    • Define Non-specific Binding from wells with a high concentration of a known displacer (e.g., 10 µM Fluoxetine for [³H]-Citalopram binding).

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log of the competitor concentration to generate a competition curve and determine the IC₅₀.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Part 3: Data Interpretation & Final Profile

By completing this tiered assay system, you will generate a comprehensive pharmacological profile for this compound.

Example Data Summary Table:

Assay TypeTargetParameterResult (Hypothetical)Selectivity Ratio
Uptake Inhibition hSERTIC₅₀25 nM-
hDATIC₅₀500 nM20-fold vs SERT
hNETIC₅₀1200 nM48-fold vs SERT
Radioligand Binding hSERTKᵢ15 nM-
hDATKᵢ450 nM30-fold vs SERT
hNETKᵢ1100 nM73-fold vs SERT

This hypothetical profile suggests that this compound is a potent and selective serotonin transporter inhibitor. The close agreement between the functional (IC₅₀) and binding (Kᵢ) data provides a high degree of confidence in the result. This information is critical for predicting its potential physiological effects, whether for therapeutic development or as a substance of concern.

References
  • Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). John Wiley & Sons, Inc. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). In Neurotransmitter Transporters (pp. 25-41). Humana Press, New York, NY. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]

  • Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Mayer, F. P., Wimmer, L., Dillon, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1599–1610. [Link]

  • Blunder, M., Lass, A., Bauer, R., & Schühly, W. (2009). A Norepinephrine Transporter Assay for the Screening of Natural Products. Scientia Pharmaceutica, 77(1), 241. [Link]

  • Roth, B. L., & Westkaemper, R. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. ACS Chemical Neuroscience, 9(5), 903-911. [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • Hasenhuettl, S., et al. (2011). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Coppola, M., & Mondola, R. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. [Link]

  • de Witte, W., Heitman, L. H., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 12290. [Link]

  • van der Velden, W. J. C., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • AELKELL. (n.d.). Human NET (Norepinephrine Transporter) ELISA Kit. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1-10. [Link]

  • Manzoni, C., et al. (2019). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. Molecules, 24(18), 3336. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol exchange. [Link]

  • Coughtrey, A. J., et al. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry, 95(48), 17615–17623. [Link]

  • Ríos-López, B., et al. (2016). Systematic analytical characterization of new psychoactive substances: A case study. Forensic Science International, 265, 109-118. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

  • PubMed. (2023). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • PubMed. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. [Link]

  • Growing Science. (2022). Current Chemistry Letters. [Link]

  • ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • National Institutes of Health. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

  • Bentham Science. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PubChemLite. (n.d.). 3-(furan-2-yl)propan-1-amine (C7H11NO). [Link]

  • PubChem. (n.d.). 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-en-1-amine. [Link]

Sources

Application Notes & Protocols: Investigating 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structurally-Promising Scaffold for CNS Drug Discovery

3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine is a diarylpropylamine derivative, a chemical class with a rich history in medicinal chemistry. The core structure, featuring two distinct aromatic rings separated from a terminal amine by a three-carbon linker, is a classic pharmacophore known to interact with monoamine transporters.[1][2] Monoamine reuptake inhibitors, which block the activity of the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), are cornerstone therapies for a multitude of central nervous system (CNS) disorders, including major depressive disorder, anxiety, and attention-deficit hyperactivity disorder (ADHD).[3]

The specific architecture of this compound presents several features of high interest to the medicinal chemist:

  • The 4-Fluorophenyl Moiety: The para-fluoro substitution is a common and often beneficial modification in CNS drug candidates. It can enhance metabolic stability by blocking a potential site of aromatic oxidation and improve blood-brain barrier penetration due to its lipophilic nature without adding significant steric bulk.[4][5]

  • The Furan Ring: Furan serves as a bioisosteric replacement for a phenyl ring.[6] Its distinct electronic and steric properties can modulate receptor binding affinity and selectivity in ways that a simple diphenyl compound cannot, while also potentially altering the pharmacokinetic profile.[6]

  • The Propan-1-amine Chain: The three-carbon spacer and the primary amine are critical for interaction with the orthosteric binding site of monoamine transporters, mimicking the endogenous neurotransmitters.[2][7]

This document provides a comprehensive guide for researchers interested in characterizing the medicinal chemistry potential of this compound. It outlines a strategic research plan, from chemical synthesis to detailed in vitro pharmacological profiling, to elucidate its mechanism of action and therapeutic rationale as a potential monoamine reuptake inhibitor.

Hypothesized Mechanism of Action: Modulation of Monoaminergic Neurotransmission

The structural similarity of this compound to known antidepressants like zimelidine and the broader class of monoamine reuptake inhibitors (MRIs) strongly suggests its primary biological targets are the monoamine transporters (MATs).[3][4] These transporters are transmembrane proteins responsible for clearing serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft, thereby terminating their signal.[8]

By competitively inhibiting these transporters, the compound is hypothesized to increase the synaptic concentration and residence time of these key neurotransmitters, leading to enhanced downstream signaling. The specific clinical application would depend on its selectivity profile: SERT-selective agents are typically used for depression and anxiety, DAT inhibitors for ADHD and as potential treatments for substance abuse, and dual- or triple-reuptake inhibitors for complex depressive disorders.[1][3][9]

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (5-HT, DA, NE) Release Vesicle->Release Action Potential (Signal) MAT Monoamine Transporter (SERT, DAT, NET) Synapse 5-HT, DA, NE Release->Synapse Neurotransmitter Release Synapse->MAT Reuptake Receptor Postsynaptic Receptors (e.g., 5-HT2A, D2) Synapse->Receptor Binding Signal Neuronal Signal Propagation Receptor->Signal Compound 3-(4-Fluorophenyl)-3- (furan-2-yl)propan-1-amine Compound->MAT Inhibition

Caption: Hypothesized mechanism of action via monoamine transporter inhibition.

Application Note 1: A Proposed Synthetic Route

While commercially available from some vendors, custom synthesis may be required for research quantities. A plausible and efficient route involves a two-step process starting from commercially available precursors: 2-acetylfuran and 4-fluorobenzonitrile. This approach, based on established organic chemistry principles, offers good control and scalability.[10][11]

Protocol 1.1: Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)-3-oxopropanenitrile

  • Rationale: A base-catalyzed condensation reaction (related to the Claisen condensation) is used to form the carbon-carbon bond between the two aromatic precursors, creating the core diarylketone scaffold.

  • Reagents & Equipment: Sodium ethoxide (NaOEt), anhydrous ethanol, 2-acetylfuran, 4-fluorobenzonitrile, round-bottom flask, magnetic stirrer, reflux condenser, ice bath.

  • Procedure: a. Dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar). b. Add 2-acetylfuran (1.0 eq) dropwise to the stirred solution at room temperature. c. After 15 minutes, add 4-fluorobenzonitrile (1.0 eq) dropwise. d. Heat the reaction mixture to reflux and monitor by TLC until starting materials are consumed (typically 4-6 hours). e. Cool the mixture in an ice bath and acidify with dilute HCl to precipitate the product. f. Filter the solid, wash with cold water, and dry under vacuum. g. Recrystallize from ethanol to yield the pure ketone intermediate.

Protocol 1.2: Reduction to this compound

  • Rationale: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to concurrently reduce both the ketone and the nitrile functionalities to the corresponding methylene and amine groups.

  • Reagents & Equipment: Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), 3-(4-fluorophenyl)-3-(furan-2-yl)-3-oxopropanenitrile, round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup.

  • Procedure: a. Suspend LiAlH₄ (3.0 eq) in anhydrous THF in a flask under an inert atmosphere and cool to 0 °C. b. Dissolve the ketone intermediate from Protocol 1.1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Caution: The reaction is highly exothermic. c. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours. d. Cool the reaction to 0 °C and carefully quench by sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). e. Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product via column chromatography (silica gel, gradient elution with dichloromethane/methanol/ammonia) to obtain the final amine.

  • Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to biological assays. Purity should be >95% as determined by HPLC.

Application Note 2: Pharmacological Characterization at Monoamine Transporters

To test the central hypothesis, the affinity and functional potency of the synthesized compound must be determined at the human serotonin, dopamine, and norepinephrine transporters (hSERT, hDAT, hNET).

Protocol 2.1: Radioligand Binding Assays for Transporter Affinity (Ki)

  • Rationale: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radioligand from the transporter. The resulting inhibition constant (Ki) is an inverse measure of affinity (a lower Ki indicates higher affinity).

  • Materials: Membranes from HEK293 cells stably expressing hSERT, hDAT, or hNET; Radioligands: [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET); Test compound stock solution (10 mM in DMSO); Scintillation vials and cocktail; 96-well plates; Filter plates and vacuum manifold.

  • Procedure (General): a. Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM). b. In a 96-well plate, add assay buffer, cell membranes, the radioligand (at a concentration near its Kd), and either vehicle (for total binding), a saturating concentration of a known inhibitor (for non-specific binding), or the test compound dilution. c. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium. d. Terminate the reaction by rapid filtration over a GF/B filter plate, washing with ice-cold buffer to separate bound from free radioligand. e. Allow filters to dry, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Convert counts per minute (CPM) to specific binding. b. Plot the percent specific binding against the log concentration of the test compound. c. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. d. Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: Synaptosome Uptake Assays for Functional Potency (IC₅₀)

  • Rationale: This functional assay measures the compound's ability to inhibit the active transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes). The IC₅₀ value reflects the compound's potency as a reuptake inhibitor.

  • Materials: Freshly prepared rat striatal (for DA uptake) or cortical (for 5-HT, NE uptake) synaptosomes; Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine; Test compound dilutions.

  • Procedure (General): a. Pre-incubate synaptosomes with various concentrations of the test compound or vehicle for 10-15 minutes at 37 °C. b. Initiate uptake by adding the radiolabeled neurotransmitter. c. Allow uptake to proceed for a short period (e.g., 5-10 minutes). d. Terminate uptake by rapid filtration and washing with ice-cold buffer. e. Quantify the radioactivity trapped within the synaptosomes via scintillation counting.

  • Data Analysis: Plot the percent inhibition of uptake versus the log concentration of the test compound. Fit the data using non-linear regression to determine the IC₅₀ value.

Caption: Experimental workflow for in vitro pharmacological characterization.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from the in vitro assays will provide a clear pharmacological profile for this compound.

Table 1: Hypothetical Data Summary for Pharmacological Profile

TargetBinding Affinity (Ki, nM)Uptake Inhibition (IC₅₀, nM)Selectivity Ratio (vs. SERT)
hSERT [Experimental Value][Experimental Value]1
hDAT [Experimental Value][Experimental Value]Ki (DAT) / Ki (SERT)
hNET [Experimental Value][Experimental Value]Ki (NET) / Ki (SERT)
  • High Affinity/Potency: Ki and IC₅₀ values in the low nanomolar range (<100 nM) are generally considered potent.

  • Selectivity: The ratio of Ki values determines the compound's selectivity. A ratio >10 indicates meaningful selectivity for the primary target. For example, a compound with a SERT Ki of 10 nM and a DAT Ki of 200 nM would be considered 20-fold selective for SERT over DAT.

Future SAR Studies: Should the parent compound show promising activity, a systematic SAR study would be the logical next step. Key modifications could include:

  • Fluorophenyl Ring: Moving the fluorine to the ortho or meta position or replacing it with other halogens (Cl, Br) or small alkyl groups (CH₃) to probe electronic and steric effects.[4]

  • Furan Ring: Replacing the furan with a thiophene or pyridine ring to evaluate the impact of different heteroatoms and aromatic systems.

  • Amine Terminus: Exploring secondary (N-methyl) or tertiary (N,N-dimethyl) amines, which can significantly alter potency and selectivity.

G Scaffold Core Scaffold R1 R1: Amine Substitution (H, Me, Et) Scaffold->R1 Modulate Potency & Selectivity R2 R2: Phenyl Substitution (F, Cl, CH3, OCH3) Scaffold->R2 Tune Lipophilicity & Metabolism R3 R3: Heterocycle (Furan, Thiophene, Pyridine) Scaffold->R3 Alter H-Bonding & Sterics

Sources

Application Notes and Protocols for High-Throughput Screening of "3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of a novel chemical series based on the "3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine" scaffold. Given the absence of a defined biological target for this chemical class, we present a robust, multi-tiered screening strategy designed to elucidate potential mechanisms of action and identify promising lead compounds. This approach integrates primary screening against a rationally selected panel of likely biological targets, secondary assays for hit confirmation and selectivity profiling, and crucial early-stage ADME/Tox assessments. The protocols detailed herein are tailored for researchers, scientists, and drug development professionals engaged in early-phase drug discovery.

Introduction: Rationale for a Broad-Based Screening Approach

The "this compound" scaffold represents a novel chemical entity with potential therapeutic applications. The presence of a fluorophenyl group and a propan-1-amine chain suggests possible interactions with central nervous system (CNS) targets, particularly those involved in monoamine signaling. However, without established biological data, a targeted screening approach is premature. Therefore, a broad-based, high-throughput screening campaign is the most scientifically sound strategy to uncover the biological activities of this compound library.

This application note outlines a comprehensive HTS cascade designed to de-orphanize this chemical series. We will focus on a panel of primary targets including monoamine transporters and oxidases, and a representative selection of G-protein coupled receptors (GPCRs). This will be followed by a rigorous hit-to-lead process involving secondary screening and in vitro ADME/Tox profiling to ensure the identification of high-quality, developable lead compounds.[1][2]

The High-Throughput Screening (HTS) Cascade: A Multi-Tiered Strategy

Our proposed HTS strategy is a sequential process designed to efficiently identify and characterize active compounds while filtering out undesirable candidates. This cascade is divided into four key stages: Primary Screening, Secondary Screening and Hit Confirmation, Counter-Screening, and Early ADME/Tox Profiling.

Figure 1: The High-Throughput Screening Cascade.

Primary Screening: Identifying Initial Hits

The initial step involves screening the entire compound library at a single, relatively high concentration (e.g., 10 µM) against a panel of biologically relevant targets.[3] The goal is to identify any compound that exhibits significant activity against one or more of these targets.

Target Panel Rationale:

  • Monoamine Transporters (SERT, DAT, NET): The propan-1-amine moiety is a common feature in inhibitors of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. These transporters are key targets for antidepressants and other CNS-active drugs.[4]

  • Monoamine Oxidases (MAO-A, MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative diseases.[5]

  • GPCR Panel: G-protein coupled receptors are a large and diverse family of cell surface receptors that are the target of a significant portion of approved drugs. A representative panel of GPCRs can reveal unexpected activities of the compound library.

Secondary Screening and Hit Confirmation

Compounds that are flagged as "hits" in the primary screen are then subjected to a more rigorous secondary screening process. This involves generating concentration-response curves to determine the potency (IC50 for inhibitors or EC50 for activators) of the active compounds. This step is crucial for confirming the initial activity and prioritizing the most potent compounds.

Counter-Screening: Eliminating False Positives

It is essential to perform counter-screens to identify and eliminate compounds that interfere with the assay technology itself, rather than interacting with the biological target. For fluorescence-based assays, this would involve testing for autofluorescence or quenching effects of the compounds.

Early ADME/Tox Profiling: Assessing Drug-like Properties

Promising hits from the secondary and counter-screens should be evaluated for their drug-like properties as early as possible. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays provide critical information on a compound's potential for further development. Key assays include:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.

  • Cytotoxicity: Evaluated in relevant cell lines to identify compounds with potential toxicity.

  • Permeability: Measured using assays like the Caco-2 permeability assay to predict oral absorption.

Detailed Experimental Protocols

The following are detailed protocols for key assays in the proposed HTS cascade. These protocols are designed for 384-well microplates to facilitate automation and high-throughput.[5]

Protocol 1: Fluorescence-Based SERT Uptake Assay (Primary and Secondary Screening)

This assay measures the inhibition of serotonin uptake into cells expressing the serotonin transporter (SERT). A fluorescent substrate of SERT is used, and a decrease in fluorescence intensity inside the cells indicates inhibition of SERT activity.

Materials:

  • HEK293 cells stably expressing human SERT

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent SERT substrate (e.g., ASP+)

  • Test compounds and control inhibitor (e.g., Fluoxetine)

  • 384-well black, clear-bottom microplates

Protocol:

  • Cell Plating: Seed SERT-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add test compounds (e.g., at 10 µM for primary screen, or in a concentration series for secondary screen) and control inhibitor to the appropriate wells.

  • Substrate Addition and Incubation: Add the fluorescent SERT substrate to all wells and incubate for a specified time (e.g., 10 minutes) at room temperature, protected from light.

  • Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

SERT_Assay cluster_0 No Inhibition cluster_1 Inhibition SERT_Cell HEK293 Cell with SERT High_Fluorescence High Intracellular Fluorescence SERT_Cell->High_Fluorescence Low_Fluorescence Low Intracellular Fluorescence SERT_Cell->Low_Fluorescence ASP Fluorescent Substrate (ASP+) ASP->SERT_Cell Uptake Inhibitor Test Compound (Inhibitor) Inhibitor->SERT_Cell Blocks SERT ASP_Blocked Fluorescent Substrate (ASP+) Data_Analysis_Workflow Raw_Data Raw Plate Reader Data Normalization Data Normalization (% Inhibition / % Activation) Raw_Data->Normalization QC Quality Control (Z'-Factor, S/B Ratio) Normalization->QC Hit_Selection Primary Hit Selection QC->Hit_Selection Curve_Fitting Concentration-Response Curve Fitting (IC50/EC50 Calculation) Hit_Selection->Curve_Fitting SAR_Analysis Structure-Activity Relationship (SAR) Analysis Curve_Fitting->SAR_Analysis

Figure 3: HTS Data Analysis Workflow.

Conclusion

The HTS cascade detailed in this application note provides a robust and efficient framework for identifying and characterizing bioactive compounds from the novel "this compound" chemical series. By employing a broad-based primary screen followed by rigorous secondary and ADME/Tox profiling, this strategy maximizes the potential for discovering high-quality lead candidates for further drug development.

References

  • Wang, Y., et al. (2011). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 32(11), 1437–1444. [Link]

  • Kassel, D. B. (2004). Applications of high-throughput ADME in drug discovery. Current Opinion in Chemical Biology, 8(3), 339-345. [Link]

  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(12), 918-930. [Link]

  • Simonsen, S. T., et al. (2024). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. Scientific Reports, 14(1), 6393. [Link]

  • Casey, W. M., et al. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Journal of Cheminformatics, 6(1), 2. [Link]

  • Götte, M. (2012). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • SciSpace. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(9), 1003-1008. [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(9), 1003-1008. [Link]

  • ACS Omega. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

  • MDPI. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. [Link]

  • National Center for Biotechnology Information. (n.d.). Binding-Induced Fluorescence of Serotonin Transporter Ligands: A Spectroscopic and Structural Study of 4-(4-(Dimethylamino)phenyl). [Link]

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques required for the robust purity assessment of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine , an important amine-based chemical intermediate. Recognizing the multifaceted nature of chemical purity, this guide details an integrated strategy employing chromatographic and spectroscopic methods. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for assay and related substance analysis, chiral HPLC for enantiomeric purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and spectroscopic techniques (NMR, MS) for structural confirmation. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to implement and adapt these methods for rigorous quality control.

Introduction and Strategic Overview

The compound this compound possesses structural motifs—a fluorinated phenyl ring, a furan ring, a primary amine, and a chiral center—that are common in pharmaceutically active molecules. Its purity is a critical quality attribute, as even trace-level impurities can impact the safety, efficacy, and stability of a final drug product. These impurities can arise from the synthesis, purification, or degradation of the substance.

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate strict control over impurities. The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3] A comprehensive purity assessment, therefore, is not merely a measure of the main component but a thorough characterization of the entire impurity profile.

Our strategic approach is built on the principle of orthogonality—using multiple analytical techniques with different separation and detection principles to build a complete and validated picture of the sample's purity.

Purity_Assessment_Strategy cluster_Sample Test Article cluster_Techniques Analytical Techniques cluster_Output Purity Profile Compound 3-(4-Fluorophenyl)-3- (furan-2-yl)propan-1-amine HPLC HPLC (RP) Assay & Related Substances Compound->HPLC Chiral_HPLC Chiral HPLC Enantiomeric Purity Compound->Chiral_HPLC GC_MS GC-MS Residual Solvents & Volatile Impurities Compound->GC_MS Spectroscopy Spectroscopy (NMR, MS) Structure ID Compound->Spectroscopy Other Other Techniques (KF, TGA) Compound->Other Purity_Report Comprehensive Purity Report HPLC->Purity_Report Chiral_HPLC->Purity_Report GC_MS->Purity_Report Spectroscopy->Purity_Report Other->Purity_Report

Caption: Integrated workflow for the comprehensive purity assessment.

Potential Impurity Profile

A robust analytical strategy begins with understanding the potential impurities. Based on a plausible synthetic route, such as the Michael addition of a 4-fluorophenyl organometallic reagent to a cinnamonitrile derivative followed by reduction, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted precursors like 2-furonitrile, 4-fluorobenzaldehyde, or related starting materials.

  • Intermediates: Partially reacted species, for instance, the unsaturated nitrile intermediate prior to reduction.

  • By-products: Products from side reactions, such as over-reduction, dimerization, or rearrangement products.

  • Enantiomeric Impurity: The undesired enantiomer of the chiral compound. The pharmacological and toxicological profiles of enantiomers can differ significantly, making control of stereoisomeric purity essential.

  • Residual Solvents & Reagents: Solvents (e.g., Toluene, THF, Methanol) and reagents (e.g., catalysts, bases) used during synthesis and purification.

Chromatographic Purity: HPLC for Assay and Related Substances

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic molecules. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. The presence of aromatic rings (phenyl and furan) in the target molecule provides strong UV chromophores, enabling sensitive detection. A fluorinated phenyl stationary phase can also be considered as it may offer alternative selectivity for halogenated aromatic compounds.[4]

Protocol: RP-HPLC Method
  • Instrumentation & Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm (or optimal wavelength from DAD scan)
Injection Vol. 5 µL
Gradient 10% B to 90% B over 20 min, hold for 5 min
  • Sample Preparation:

    • Standard Solution: Accurately prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Prepare a working standard (e.g., 0.1 mg/mL) by dilution.

    • Sample Solution: Prepare the test sample at a nominal concentration of 1.0 mg/mL in diluent.

  • System Suitability:

    • Before analysis, inject the working standard solution six times. The system is deemed suitable if the criteria in the table below are met. This ensures the chromatographic system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area (n=6) ≤ 1.0%
% RSD of Retention Time (n=6) ≤ 1.0%

Enantiomeric Purity: Chiral HPLC

Causality: The target molecule contains a stereocenter, meaning it exists as a pair of enantiomers. These stereoisomers have identical physical properties in a non-chiral environment but can be separated by forming transient diastereomeric complexes with a chiral selector. Chiral HPLC, which uses a stationary phase containing a chiral selector, is the most effective and widely used technique for this purpose.[5][6] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile for separating a broad range of chiral compounds.[5]

Protocol: Chiral HPLC Method
  • Instrumentation & Materials:

    • HPLC system (isocratic pump is often sufficient).

    • Chiral Column: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1, v/v/v). The amine additive is crucial for improving the peak shape of basic analytes.

    • Sample Diluent: Mobile Phase.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection 254 nm
Injection Vol. 10 µL
Mode Isocratic
  • Sample Preparation:

    • Prepare a solution of the sample at approximately 0.5 mg/mL in the mobile phase.

  • Calculation of Enantiomeric Purity:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100%

Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC is the ideal technique for analyzing thermally stable, volatile compounds like residual solvents and certain low-molecular-weight by-products. However, primary amines can exhibit poor chromatographic behavior (e.g., peak tailing) due to their interaction with active sites in the GC system.[7] This can be overcome by either using a specialized base-deactivated column or by chemical derivatization, which converts the polar amine into a less polar, more volatile derivative.[8][9] Mass Spectrometric detection provides definitive identification of the separated components.

GC_Derivatization_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis Start Primary Amine Sample Dry Evaporate to Dryness (if in solution) Start->Dry Solvent Add Anhydrous Solvent (e.g., Acetonitrile) Dry->Solvent Reagent Add Derivatizing Reagent (e.g., TFAA or BSTFA) Solvent->Reagent Heat Heat at 60-70°C (15-30 min) Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS System Cool->Inject

Caption: Workflow for derivatization of primary amines for GC-MS analysis.

Protocol: GC-MS with Derivatization (for Volatile Impurities)
  • Instrumentation & Materials:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • Column: DB-5ms or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film).

    • Derivatizing Reagent: Trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8]

    • Solvent: Anhydrous acetonitrile.

  • Derivatization Procedure:

    • Place an accurately weighed amount of sample (approx. 1 mg) into a reaction vial.

    • Add 200 µL of anhydrous acetonitrile and 100 µL of TFAA.

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
Carrier Gas Helium, constant flow @ 1.2 mL/min
Inlet Temp. 250 °C
Injection 1 µL, Split ratio 20:1
Oven Program 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min
MS Transfer Line 280 °C
MS Ion Source 230 °C
Scan Range 40 - 500 amu

Note: For residual solvent analysis, a static headspace GC-MS method should be employed according to standard pharmacopeial procedures.

Spectroscopic and Other Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for unambiguous structure confirmation.

  • ¹H NMR: Will confirm the presence and connectivity of all protons. Expected signals would include multiplets for the aromatic protons (fluorophenyl and furanyl), a multiplet for the benzylic proton (CH), multiplets for the two methylene groups (CH₂), and a broad singlet for the amine protons (NH₂).

  • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

  • ¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.

  • Impurity Detection: Impurities containing protons will generate signals that are not attributable to the main compound, often with lower integration values.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is the primary tool for identifying unknown impurities by analyzing their mass and fragmentation patterns.

Complementary Techniques for Complete Characterization
  • Karl Fischer Titration: This is the gold standard for accurately determining water content, which is critical for calculating the purity of a substance on an anhydrous basis.[10][11][12] It is a specific and precise method based on the stoichiometric reaction of water with iodine.[13]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14][15][16] It is useful for determining the total content of volatiles (water and residual solvents) and assessing thermal stability.[17]

Conclusion: An Integrated Purity Statement

The purity of this compound cannot be defined by a single analytical result. A comprehensive purity statement requires the integration of data from orthogonal techniques. A final certificate of analysis should report:

  • Assay by HPLC: The percentage of the main peak area relative to all peaks.

  • Chromatographic Purity: The levels of all specified and unspecified impurities detected by HPLC.

  • Enantiomeric Purity: The enantiomeric excess (% ee) determined by chiral HPLC.

  • Volatile Impurities: The identity and concentration of any residual solvents or volatile organic impurities from GC-MS.

  • Water Content: The percentage of water determined by Karl Fischer titration.

  • Identity: Confirmation of the structure by NMR and MS.

By following these detailed protocols and understanding the scientific rationale behind them, researchers and quality control scientists can ensure a thorough and accurate assessment of this compound's purity, meeting the rigorous standards required for pharmaceutical development.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Patel, K., & Dedania, Z. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Eurofins Scientific. (2024). Water Determination by Karl Fischer. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]

  • IU Indianapolis ScholarWorks. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]

  • Innovatech Labs. (2022). Applications of Thermogravimetric Analysis. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • Slideshare. (2014). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. [Link]

  • Pharmaceutical Technology. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. (2021). The Karl Fischer Titration of Water. [Link]

  • ResearchGate. (2014). 2.1.2. Gas chromatography of amines as various derivatives. [Link]

  • Semantic Scholar. (2012). 3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride. [https://www.semanticscholar.org/paper/3-(4-Fluorophenyl)-N-%5B4-(4-furan-2-yl-1-oxo-2%2C3%2C7-triaz-Poojary-Srinivas/1a1f054238e55e0031846b45a4a905a8f4c28f0d]([Link]

  • MDPI. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]

  • LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Molecules. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

  • The Royal Society of Chemistry. (2019). Electronic supplementary information. [Link]

  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • ResearchGate. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route and improve the overall yield and purity of this valuable amine building block. We will address common challenges and frequently asked questions in a direct, problem-solving format, grounding our recommendations in established chemical principles and field-proven experience.

Synthesis Overview & Common Strategy

The synthesis of this compound is typically not a single-step reaction. A robust and common approach involves a two-stage process:

  • Carbon-Carbon Bond Formation: First, the core carbon skeleton is assembled to create a ketone intermediate, such as a 3-(4-fluorophenyl)-3-(furan-2-yl)propionaldehyde or a related ketone. This is often achieved via reactions like the Michael addition or a Friedel-Crafts acylation.

  • Reductive Amination: The carbonyl group of the intermediate is then converted into the primary amine. This is the critical, and often most challenging, step for yield optimization.

The following workflow diagram illustrates this general synthetic pathway.

Synthesis_Workflow cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Reductive Amination Start Furan & 4-Fluorophenyl Precursors Ketone Intermediate: 3-(4-Fluorophenyl)-3-(furan-2-yl)propanal/one Start->Ketone e.g., Michael Addition or Friedel-Crafts Acylation Imine Imine/Enamine Intermediate Ketone->Imine Condensation Ammonia Amine Source (e.g., NH3, NH4OAc) Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product Final Product: This compound ReducingAgent->Product Imine->Product Reduction

Caption: General two-stage synthetic workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions about the overall synthetic strategy and key reaction steps.

Q1: What are the most common starting materials for the ketone/aldehyde intermediate?

The intermediate can be formed in several ways. One common method is the reaction between a furan derivative and an appropriate arene in the presence of a strong Brønsted superacid like trifluoromethanesulfonic acid (TfOH)[1][2]. Another approach is a Claisen-Schmidt condensation to form a chalcone, such as 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, which can then be selectively reduced to the corresponding propanone[3][4].

Q2: Why is reductive amination the preferred method for the final step?

Reductive amination is a highly versatile and widely used method for forming C-N bonds. It combines the condensation of a carbonyl compound (your ketone/aldehyde intermediate) with an amine source, followed by the reduction of the resulting imine intermediate in the same pot.[5] This one-pot approach is efficient and avoids the need to isolate the often-unstable imine intermediate, streamlining the synthesis and improving atom economy.[5]

Q3: What are the main challenges I can expect during the reductive amination step?

The primary challenges include:

  • Low Conversion: The reaction may stall, leaving unreacted ketone.

  • Side Product Formation: The most common side product is the alcohol, formed from the direct reduction of the starting ketone. Over-alkylation can also lead to secondary amines.[6]

  • Imine Formation vs. Reduction: Balancing the rate of imine formation with the rate of reduction is critical. If reduction is too fast, the ketone is consumed before it can form the imine. If imine formation is slow or reversible, yields will suffer.

Troubleshooting Guide: Reductive Amination

This guide provides a structured approach to diagnosing and solving common problems encountered during the reductive amination stage.

Troubleshooting_Tree Start Low Yield or Impure Product Q_Ketone Is starting ketone the main component? Start->Q_Ketone A_Ketone_Yes Imine formation is likely the rate-limiting step or equilibrium is unfavorable. Q_Ketone->A_Ketone_Yes Yes Q_Alcohol Is the corresponding alcohol a major byproduct? Q_Ketone->Q_Alcohol No Sol_Ketone_1 1. Ensure anhydrous conditions. Water is a byproduct and inhibits imine formation. Sol_Ketone_2 2. Add a dehydrating agent (e.g., MgSO₄, molecular sieves). Sol_Ketone_3 3. Increase reaction time before adding the reducing agent in a two-step, one-pot procedure. A_Alcohol_Yes Ketone reduction is outcompeting imine reduction. Q_Alcohol->A_Alcohol_Yes Yes Q_Other Are other impurities present (e.g., secondary amines)? Q_Alcohol->Q_Other No Sol_Alcohol_1 1. Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃). Sol_Alcohol_2 2. If using NaBH₄, ensure imine formation is complete before adding it. A_Other_Yes Over-alkylation or side reactions are occurring. Q_Other->A_Other_Yes Yes Sol_Other_1 1. Use a large excess of the ammonia source to favor primary amine formation. Sol_Other_2 2. Check for furan ring stability under the reaction conditions; acidic conditions can sometimes lead to polymerization.

Caption: Troubleshooting decision tree for the reductive amination step.

In-Depth Troubleshooting Scenarios
Scenario 1: The reaction is clean, but conversion is low (<50%), with significant starting ketone remaining.

This is a classic sign that imine formation is the bottleneck. The equilibrium between the ketone/ammonia and the imine/water may lie unfavorably to the left.

  • Causality: The formation of an imine from a ketone and ammonia is a condensation reaction that produces water.[6] According to Le Châtelier's principle, the presence of this water byproduct can inhibit the forward reaction.

  • Solutions:

    • Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Use a fresh, sealed bottle of the amine source if possible.

    • Use a Dehydrating Agent: Add an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester the water as it forms, driving the equilibrium towards the imine.[6]

    • pH Control: The reaction is often acid-catalyzed. A small amount of acetic acid can facilitate imine formation. However, strong acidic conditions can degrade the furan ring. The optimal pH is typically between 4 and 6.

    • Allow Time for Imine Formation: If performing a one-pot, two-step reaction (e.g., with NaBH₄), stir the ketone, amine source, and any catalyst for several hours before introducing the reducing agent.[6]

Scenario 2: The ketone is consumed, but the primary yield is of the alcohol, 1-(4-fluorophenyl)-1-(furan-2-yl)propan-3-ol.

This indicates that the reduction of the ketone's carbonyl group is kinetically more favorable than the reduction of the imine intermediate. This is a common issue with powerful, less selective reducing agents.

  • Causality: Hydride reagents like sodium borohydride (NaBH₄) can readily reduce ketones. If the concentration of the imine is low at any given time, the NaBH₄ will preferentially react with the more abundant ketone.

  • Solutions:

    • Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this situation.[6] It is less reactive and more sterically hindered, making it highly selective for the reduction of imines over ketones. It is also tolerant of mildly acidic conditions used to catalyze imine formation.

    • Use Sodium Cyanoborohydride (NaBH₃CN): This is another mild agent that is effective at a pH range of 6-7, where imine formation is favored but ketone reduction is slow.[6] Note: NaBH₃CN is toxic and requires careful handling to avoid the liberation of HCN gas.

Data Summary: Comparison of Reducing Agents
Reducing AgentTypical Solvent(s)ProsCons
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, powerful.Low selectivity; often reduces the starting ketone, leading to alcohol byproducts.[6]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolGood selectivity for imines at pH 6-7.Highly toxic; requires careful pH control to prevent HCN release.[6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFExcellent selectivity for imines over ketones; moisture-stable compared to other hydrides.[6]More expensive; can be sensitive to moisture over long periods.[6]
Catalytic Hydrogenation (H₂, Pd/C) Methanol, Ethanol"Green" reagent; high yields possible.Requires specialized pressure equipment; may reduce other functional groups.

Recommended Experimental Protocol

This protocol outlines a reliable procedure for the reductive amination of a ketone intermediate using sodium triacetoxyborohydride, which is often the most effective method for maximizing yield and minimizing side products.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • 3-(4-fluorophenyl)-3-(furan-2-yl)propanone intermediate (1.0 eq)

  • Ammonium acetate (NH₄OAc) (5-10 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (optional, for catalysis)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-(4-fluorophenyl)-3-(furan-2-yl)propanone intermediate (1.0 eq) and ammonium acetate (5-10 eq).

  • Dissolution: Add anhydrous DCE to the flask (concentration approx. 0.1-0.2 M). Stir the mixture until all solids are dissolved. Note: A large excess of the ammonia source is used to push the equilibrium towards the primary amine.

  • Imine Formation (Optional Catalysis): If imine formation is slow, add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The reaction may bubble slightly as acetic acid is released from the reagent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone has been consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This will neutralize the acetic acid and any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by silica gel column chromatography or crystallization to obtain the final, high-purity product.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Reductive Amination for N-(furan-2-ylmethyl)propan-1-amine Synthesis. Benchchem.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Xiao, T., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, MDPI.
  • Arutyunyan, N. S., et al. (2015). Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic Acid and 5-[2-(4-Fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol Derivatives. Russian Journal of General Chemistry.
  • Tang, W., et al. (2002). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Organic Letters.
  • Dar'in, D. V., et al. (2020). Transformation of 3-(Furan-2-yl)-1,3-di(het)
  • Mihai, C. I., et al. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions.
  • Mihai, C. I., et al. (2016). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. a.
  • Rybakov, V. B., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, MDPI.
  • Ryabukhin, S. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.

Sources

Technical Support Center: Purification of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. This guide provides in-depth, experience-driven solutions to common purification hurdles, presented in a direct question-and-answer format.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.

Question 1: My final product is a persistent oil and fails to crystallize. How can I isolate a solid product?

Answer:

This is a frequent challenge with many primary amines, which can form strong intermolecular hydrogen bonds that inhibit the formation of an ordered crystal lattice. The most reliable strategy is to convert the basic free amine into a salt. Amine salts are ionic compounds and typically have much higher melting points and crystallinity.[1][2]

The hydrochloride (HCl) salt is the most common and often the most effective choice for achieving a stable, crystalline solid.[3]

Detailed Protocol: Purification via Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude oily product (1.0 equivalent) in a suitable organic solvent. Anhydrous diethyl ether or ethyl acetate are excellent starting points. Use a minimal volume to ensure the final salt will precipitate effectively.

  • Acidification: Prepare a solution of HCl in a compatible solvent. A 2 M solution of HCl in diethyl ether is commercially available and works well. Add this solution dropwise to the stirred solution of your amine at 0 °C.

  • Precipitation Monitoring: The amine hydrochloride salt should begin to precipitate as a white or off-white solid. Monitor the pH of the solution using moist pH paper held above the liquid; the vapor should be acidic, indicating a slight excess of HCl.

  • Isolation: Continue stirring the slurry at 0 °C for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove non-basic impurities and excess HCl.

  • Drying: Dry the solid salt under high vacuum to remove all residual solvent.

  • Purity Check & Regeneration (Optional): The resulting salt can be analyzed for purity. To regenerate the "free base," dissolve the salt in water, basify the solution to pH >11 with aqueous NaOH, and extract the pure amine into an organic solvent like dichloromethane or ethyl acetate.[2][4]

Question 2: My TLC/HPLC analysis shows multiple spots/peaks that are very close together. How can I improve separation?

Answer:

Closely eluting impurities suggest the presence of structurally similar compounds, most likely diastereomers or regioisomers. Given the structure of this compound, the carbon at position 3 is a chiral center. If the synthesis does not employ stereoselective methods, you will have a racemic mixture. If another chiral center is present in a precursor or formed during the reaction, you will have a mixture of diastereomers.

  • For Diastereomers: Diastereomers have different physical properties and can often be separated using standard chromatographic techniques with careful optimization.[5]

  • For Enantiomers: Enantiomers require a chiral environment for separation, such as a chiral stationary phase in HPLC.[6]

Solution 1: Optimization of Flash Column Chromatography

Standard silica gel is acidic and can cause peak tailing with basic amines. Modifying your mobile phase can significantly improve separation.

Problem SymptomProbable CauseRecommended Solvent System (Eluent)
Poor separation, overlapping spotsInsufficient eluent polarityStart with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
Significant peak tailingStrong interaction of the basic amine with acidic silica gelAdd a small amount of a basic modifier, such as 0.5-1.0% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system.
Impurities stuck at baselineImpurities are highly polarUse a more polar solvent system, such as Dichloromethane:Methanol (e.g., 98:2, increasing to 95:5). The addition of TEA is still recommended.

Solution 2: Preparative HPLC for Diastereomers

If flash chromatography fails to provide baseline separation, preparative HPLC on a standard silica or C18 column is a powerful alternative for separating diastereomers.[5]

G Crude Crude Product (this compound) Analysis Initial Analysis (TLC, HPLC, 1H NMR) Crude->Analysis Impurity_Check Major Impurities? Analysis->Impurity_Check Isomer_Check Isomeric Mixture? Impurity_Check->Isomer_Check No Non_Polar Non-polar byproducts, Unreacted starting materials Impurity_Check->Non_Polar Yes Polar Highly polar byproducts Impurity_Check->Polar Yes Form_Check Product Form? Isomer_Check->Form_Check No Diastereomers Diastereomers Present Isomer_Check->Diastereomers Yes Enantiomers Racemic Mixture Isomer_Check->Enantiomers Yes Oil Product is an Oil Form_Check->Oil Oil Solid Product is a Solid Form_Check->Solid Solid Flash_Chrom Flash Chromatography (Hex/EtOAc + 1% TEA) Non_Polar->Flash_Chrom DCM_Chrom Flash Chromatography (DCM/MeOH + 1% TEA) Polar->DCM_Chrom Prep_HPLC Preparative HPLC (Normal or Reverse Phase) Diastereomers->Prep_HPLC Chiral_HPLC Chiral HPLC Enantiomers->Chiral_HPLC Salt_Formation Salt Formation (HCl) & Recrystallization Oil->Salt_Formation Recrystallization Recrystallization Solid->Recrystallization

Question 3: My NMR spectrum shows signals corresponding to unreacted starting materials or over-reduced byproducts. What is the best way to remove them?

Answer:

This indicates an incomplete or over-aggressive reaction. The purification strategy depends on the nature of the impurity.

  • Unreacted Ketone/Aldehyde Precursors: These are non-basic and can be efficiently removed using the salt formation protocol described in Question 1. The neutral starting materials will remain in the organic solvent while the desired amine salt precipitates.[2]

  • Over-reduced Byproducts: If the furan ring has been reduced to a tetrahydrofuran (THF) ring, the basicity of the amine will be similar to your desired product. This makes acid-base extraction ineffective. In this case, chromatographic separation is the most viable solution. The polarity difference between a furan and a THF moiety is usually sufficient for separation on silica gel.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound? A1: Based on common synthetic routes (e.g., reductive amination), you can anticipate:

  • Unreacted Starting Materials: Such as the corresponding ketone precursor, 1-(4-fluorophenyl)-3-(furan-2-yl)propan-1-one.
  • Over-reduction Products: The furan ring can be susceptible to reduction, leading to 3-(4-fluorophenyl)-3-(tetrahydrofuran-2-yl)propan-1-amine.[7]
  • Diastereomers/Enantiomers: Due to the chiral center at C3.
  • Degradation Products: The furan ring can be sensitive to strongly acidic conditions, potentially leading to ring-opened byproducts.[7][8]

Q2: Is the furan ring stable during purification? A2: The furan moiety can be sensitive to degradation under harsh acidic conditions.[7] When performing purification via salt formation, it is advisable to use anhydrous conditions and avoid prolonged exposure to strong aqueous acids. During chromatographic purification on silica gel (which is acidic), it is good practice to proceed without unnecessary delays. Adding triethylamine to the eluent not only prevents tailing but also helps neutralize the silica surface, offering some protection to the furan ring.

Q3: What is the most effective general-purpose purification method for this amine? A3: For achieving high purity (>98%), a two-stage approach is often best:

  • Initial Bulk Purification: Use flash column chromatography to remove the majority of byproducts and unreacted starting materials.
  • Final Polishing: Perform a salt formation (e.g., with HCl) followed by recrystallization. This is exceptionally effective at removing trace non-basic impurities and typically yields a stable, crystalline, and easy-to-handle solid product.[9]

References

Sources

Technical Support Center: HPLC Method Optimization for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) method for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine . This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods for this and structurally similar chiral amines. As this molecule contains a stereocenter, achieving adequate resolution of its enantiomers is often a critical analytical challenge. This document provides in-depth, experience-driven advice to navigate the complexities of method development and optimization.

Introduction: The Challenge of Separating Chiral Amines

This compound possesses a chiral center, meaning it exists as a pair of enantiomers. These non-superimposable mirror images can have significantly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies often require the quantification of individual enantiomers. Chiral HPLC is the most powerful and widely used technique for this purpose.[1][2][3]

The primary amine group in the analyte structure introduces specific challenges, most notably the potential for strong interactions with residual silanol groups on silica-based stationary phases. This can lead to poor peak shape, specifically peak tailing, which compromises resolution and quantification accuracy.[4][5] This guide will address these issues systematically, providing a logical workflow for achieving baseline resolution.

Troubleshooting & Optimization Workflow

This section is structured in a question-and-answer format to directly address common issues encountered during method development for chiral amines.

Diagram: General HPLC Optimization Workflow

HPLC_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Validation Start Define Separation Goal (e.g., Rs > 1.5) SelectCSP Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Start->SelectCSP SelectMode Select Mode (Normal, Polar Organic, Reversed-Phase) SelectCSP->SelectMode InitialMP Define Initial Mobile Phase (e.g., Hexane/IPA or ACN/Water + Additive) SelectMode->InitialMP Evaluate Evaluate Initial Run (Peak Shape, Resolution) InitialMP->Evaluate OptimizeMP Optimize Mobile Phase (Solvent Ratio, pH, Additives) Evaluate->OptimizeMP Poor Resolution or Tailing OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow FinalEval Evaluate Final Method (Rs, Tailing Factor) OptimizeFlow->FinalEval FinalEval->OptimizeMP Criteria Not Met Validate Method Validation (Robustness, Reproducibility) FinalEval->Validate Criteria Met

Caption: A logical workflow for HPLC method development and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing significant peak tailing for my amine analyte. What is the primary cause and how can I fix it?

A1: The Root Cause: Silanol Interactions

Peak tailing for basic compounds like your primary amine is most often caused by secondary ionic interactions between the protonated amine and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[5] These strong interactions delay a portion of the analyte molecules, causing them to elute later and creating an asymmetrical "tail" on the peak.

Troubleshooting Protocol: Mitigating Peak Tailing

  • Mobile Phase pH Adjustment: This is the most powerful tool for improving the peak shape of ionizable compounds.[6][7]

    • Mechanism: By lowering the mobile phase pH (e.g., to pH 2.5-3.0), you protonate the silanol groups, neutralizing their negative charge (Si-OH).[8] This minimizes the secondary ionic interactions causing the tailing.

    • Protocol:

      • Prepare your aqueous mobile phase component with a buffer (e.g., 10-25 mM phosphate or formate).

      • Add an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to achieve a low pH. Formic acid is generally preferred for LC-MS compatibility.[4]

      • Caution: Ensure your column is rated for use at low pH to prevent hydrolysis of the stationary phase.[9][10]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites, improving peak shape.[9][11]

    • Mechanism: The increased ionic strength of the mobile phase reduces the electrostatic interactions between the analyte and the stationary phase.

    • Protocol: For UV-based detection, try increasing the phosphate buffer concentration from 10 mM to 25-50 mM. For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[4]

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically derivatized to make them less active.

    • Recommendation: If you are not already, switch to a high-quality, end-capped C18 or Phenyl column specifically designed for the analysis of basic compounds.[4][5]

ParameterActionRationaleExpected Outcome
Mobile Phase pH Decrease pH to < 3.0Protonates and neutralizes silanol groups (Si-OH).[8]Sharper, more symmetrical peaks (reduced tailing).
Buffer Strength Increase concentration (e.g., 10 mM to 25 mM)Masks active silanol sites through increased ionic strength.[9]Improved peak symmetry.
Column Choice Use an end-capped or base-deactivated columnReduces the number of available silanol groups for interaction.[5]Minimized peak tailing from the outset.
Q2: My enantiomers are co-eluting or have very poor resolution (Rs < 1.0). How can I improve the separation?

A2: The Key to Resolution: Selectivity, Efficiency, and Retention

Resolution in HPLC is governed by three key factors: selectivity (α), efficiency (N), and retention factor (k).[12][13] For chiral separations, achieving selectivity is paramount and is primarily controlled by the choice of the Chiral Stationary Phase (CSP) and the mobile phase.

Troubleshooting Protocol: Enhancing Resolution

  • Confirm Appropriate CSP Selection: The choice of CSP is the most critical factor for successful enantiomeric separation. For chiral amines, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the most effective.[1][14]

    • Action: Screen different polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) as they offer different chiral recognition mechanisms.[15]

  • Optimize Mobile Phase Composition (Selectivity & Retention):

    • Mechanism: Changing the organic modifier (e.g., switching between acetonitrile and methanol) or its ratio to the aqueous phase alters the polarity of the mobile phase, which can significantly impact how the enantiomers interact with the CSP.[12] This is the most powerful way to change selectivity (α).

    • Protocol:

      • Adjust Organic Content: In reversed-phase mode, decrease the percentage of the organic solvent (e.g., from 70% to 60% acetonitrile) to increase the retention factor (k'). Increased retention often leads to better resolution for closely eluting peaks.[12][16]

      • Switch Organic Modifier: If using acetonitrile, try substituting it with methanol. Methanol has different hydrogen bonding characteristics and can alter the selectivity of the separation.

      • Additives (Normal/Polar Organic Mode): For normal or polar organic modes, small amounts of additives are crucial. For basic analytes, add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape and selectivity.[17][18]

  • Adjust Column Temperature (Selectivity & Efficiency):

    • Mechanism: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[19] Lowering the temperature generally increases retention and can improve resolution, while increasing it can improve efficiency by reducing viscosity.[16][19] The effect on selectivity can be unpredictable, so it must be evaluated empirically.[20]

    • Protocol:

      • Systematically vary the column temperature in 5 °C increments (e.g., from 25 °C to 40 °C).

      • Monitor the resolution (Rs) and retention times. A stable column oven is critical for reproducibility.[19]

  • Reduce Flow Rate (Efficiency):

    • Mechanism: Lowering the flow rate allows more time for the enantiomers to interact with the stationary phase, which can lead to better separation efficiency.[16]

    • Protocol: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min and observe the effect on resolution. Be aware that this will increase the analysis time.

Diagram: Decision Tree for Improving Resolution

Resolution_Troubleshooting Start Poor Resolution (Rs < 1.5) Q_CSP Is the CSP appropriate? (e.g., Polysaccharide-based) Start->Q_CSP A_CSP_No Action: Screen alternative CSPs (e.g., different cellulose or amylose derivatives) Q_CSP->A_CSP_No No / Unsure A_CSP_Yes Proceed to Mobile Phase Optimization Q_CSP->A_CSP_Yes Yes Q_MP Optimize Mobile Phase A_CSP_Yes->Q_MP A_MP_Ratio Adjust Organic Solvent Ratio (Decrease %B in RP mode) Q_MP->A_MP_Ratio A_MP_Switch A_MP_Ratio->A_MP_Switch A_MP_Additive Add/Adjust Additive (e.g., 0.1% DEA for NP/PO) A_MP_Switch->A_MP_Additive Q_Temp Optimize Temperature (Vary between 25-40°C) A_MP_Additive->Q_Temp Q_Flow Optimize Flow Rate (Decrease from 1.0 to 0.8 mL/min) Q_Temp->Q_Flow

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

Q3: I am developing a method for an LC-MS application. What special considerations are needed for the mobile phase?

A3: Balancing Chromatography and Ionization

For LC-MS, the mobile phase must not only provide good chromatographic separation but also be compatible with the mass spectrometer's ionization source (typically Electrospray Ionization, ESI).

Key Considerations for LC-MS Method Development:

  • Use Volatile Buffers: Non-volatile buffers like phosphate will precipitate in the MS source, causing contamination and signal suppression.

    • Recommendation: Use volatile buffers such as ammonium formate or ammonium acetate.[4] A concentration of 5-10 mM is typically sufficient.

  • Choose MS-Friendly pH Modifiers:

    • Recommendation: Use formic acid for positive ion mode or ammonium hydroxide for negative ion mode. These modifiers are volatile and aid in the ionization process. Avoid TFA, as it is a strong ion-pairing agent that can cause significant signal suppression in the MS.[21]

  • Optimize for Peak Shape and Sensitivity: Good peak shape is crucial for MS sensitivity.

    • Mechanism: Sharp, narrow peaks result in a higher concentration of the analyte entering the MS source at any given time, leading to a stronger signal and better signal-to-noise ratio.

    • Protocol: Follow the steps in Q1 to minimize peak tailing, but use volatile buffers and modifiers. Often, a mobile phase pH that keeps the amine protonated (e.g., pH 3 with formic acid) provides good peak shape and excellent ESI+ sensitivity.

References
  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [Link]

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • increasing resolution. Chromatography Forum. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • Effect of Buffer Concentration on Retention of Charged Analytes. SIELC Technologies. [Link]

  • Chiral HPLC Method Development. I.B.S. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Industry news. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PMC - PubMed Central. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Restek. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Crawford Scientific. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. PMC. [Link]

Sources

Technical Support Center: Stabilizing 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. This guide is designed for researchers, chemists, and formulation scientists to proactively address and troubleshoot stability challenges with this molecule in solution. By understanding the underlying degradation mechanisms, you can design more robust experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This molecule possesses two primary reactive centers susceptible to degradation in solution: the furan ring and the primary amine .

  • Furan Ring Degradation : The furan moiety is highly susceptible to both oxidative and acid-catalyzed degradation.[1][2]

    • Oxidation : This is a common pathway where the furan ring can be cleaved, often by reaction with atmospheric oxygen, peroxides, or trace metal contaminants.[3][4][5] This process can form highly reactive 1,4-dicarbonyl compounds, which may lead to further reactions, polymerization, and solution discoloration.[2][3]

    • Acid-Catalyzed Hydrolysis/Polymerization : In acidic conditions, the furan ring can undergo protonation, leading to ring-opening or polymerization, resulting in insoluble materials and loss of the active compound.[1][6][7]

  • Primary Amine Degradation : The propan-1-amine chain is also a site of instability.

    • Oxidation : Primary amines can be oxidized, though this is often less rapid than furan oxidation.[8]

    • Reaction with Excipient Impurities : A significant and often overlooked issue is the reaction of the amine with reactive impurities present in or generated from common excipients.[9] For example, degrading polyethylene glycol (PEG) can produce formaldehyde or formic acid, which can react with the primary amine to form N-formyl or N-methyl impurities.[9][10] Reducing sugars like lactose can participate in Maillard reactions with the amine.[9]

Q2: My solution containing the compound is turning yellow or brown. What does this indicate?

Discoloration is a classic indicator of degradation, most commonly involving the furan ring. The formation of conjugated polymeric structures or ring-opened chromophores from acid-catalyzed or oxidative degradation of the furan moiety is the likely cause.[2][11] You should immediately quantify the purity of your sample and investigate the specific cause.

Q3: How can I effectively monitor the degradation of my compound?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique.

  • Methodology : A reverse-phase C18 column is typically suitable. The mobile phase would likely consist of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol).

  • Detection : The furan and phenyl rings provide UV absorbance, likely in the 210-250 nm range, allowing for sensitive detection.

  • Validation : To ensure your method is "stability-indicating," you must perform forced degradation studies.[12][13][14] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to prove that the degradation products are well-separated from the parent peak.

In-Depth Troubleshooting Guides

Issue: Rapid loss of purity is observed in my aqueous formulation, even at neutral pH.

Potential Cause: Oxidative Degradation.

Even at neutral pH, dissolved oxygen, trace metal ions, or peroxide impurities in excipients can catalyze the oxidative cleavage of the furan ring.[2][3] The primary amine group can also be susceptible.[8]

Troubleshooting Workflow:

Caption: Workflow for a forced degradation study.

Protocol 2: Screening for Excipient Compatibility

Objective: To identify excipients that may cause degradation of the primary amine via chemical reaction.

Procedure:

  • Sample Preparation : Prepare physical mixtures of the active compound with each test excipient (e.g., lactose, mannitol, PEG 400, Polysorbate 80) in a 1:5 ratio (API:Excipient).

  • Stress Conditions : Place the mixtures in open vials under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for 2 weeks. Include a control sample of the pure API.

  • Analysis : After the stress period, dissolve a portion of each mixture in a suitable solvent and analyze by HPLC.

  • Evaluation : Compare the purity profile of the API in the excipient mixtures to the pure API control. A significant increase in any specific degradant peak in the presence of an excipient indicates an incompatibility. [15]For example, a new peak when mixed with PEG could suggest N-formylation. [10] Data Summary Table:

ExcipientPurity of API (%) (T=0)Purity of API (%) (T=2 weeks @ 40°C/75% RH)Major Degradant Peak (% Area)Notes
Control (API only) 99.899.50.2Baseline stability
Lactose99.892.16.5 (at RRT 1.2)Potential Maillard reaction
Mannitol99.899.40.3Good compatibility
PEG 40099.795.04.1 (at RRT 0.9)Potential N-formylation
Polysorbate 8099.897.31.8 (at RRT 1.5)Moderate degradation, check peroxide value

References

  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87, 1-846. [Link]

  • Semantic Scholar. (2015). Oxidative Cleavage of Furans. [Link]

  • Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(20), 3999-4002. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095-1105. [Link]

  • Wang, L., et al. (2023). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2018). Oxidation of furans (Review). [Link]

  • Alsante, K. M., et al. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. The Medicine Maker. [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Google Patents. (n.d.).
  • Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Magalhaes, P., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Academia.edu. [Link]

  • Singh, R., & Kumar, R. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. [Link]

  • De Clippel, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(10), 3199-3213. [Link]

  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876-885. [Link]

  • Wang, C., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(43), 36872-36879. [Link]

  • Pharmapproach. (2023). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • Obyden, M. V., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(13), 3901. [Link]

  • Google Patents. (n.d.).
  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

  • Thomas, C. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. International Journal of Molecular Sciences, 23(20), 12569. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. [Link]

  • Delliere, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(19), 4192. [Link]

  • Jorgensen, L., et al. (2021). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 13(12), 2139. [Link]

  • ResearchGate. (n.d.). R² = Ph and R¹ = CH2CH2OH derived furan formation using various... [Link]

  • PubChem. (n.d.). 3-(Furan-2-yl)propan-1-amine. [Link]

  • Li, H., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(9), 3874-3886. [Link]

  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry. [Link]

  • ResearchGate. (2025). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]

  • Zhang, Z. (2017). How is the stability of primary amine in the side chain of polymer?. ResearchGate. [Link]

  • Baklanov, M. M., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 27(13), 4216. [Link]

  • PubChem. (n.d.). 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine. [Link]

  • Moret, S., et al. (2011). Microbial Degradation of Illicit Drugs, Their Precursors, and Manufacturing By-Products. Applied and Environmental Microbiology, 77(13), 4443-4449. [Link]

  • AA Blocks. (n.d.). 3-[5-(4-methylphenyl)furan-2-yl]propan-1-amine. [Link]

  • PubChemLite. (n.d.). 3-(furan-2-yl)propan-1-amine (C7H11NO). [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(7), 787-793. [Link]

Sources

"3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine" optimizing reaction conditions for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable compound. We will explore a robust two-step synthetic pathway, addressing potential issues with evidence-based solutions and field-proven insights.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy ensures high yields and purity by first constructing the carbon skeleton through a base-catalyzed Michael addition, followed by the reduction of a nitrile intermediate to the desired primary amine. This method offers multiple points for optimization and control.

The overall transformation is as follows:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nitrile Reduction SM1 4-Fluorophenylacetonitrile Intermediate 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile SM1->Intermediate SM2 2-Vinylfuran SM2->Intermediate Base Strong Base (e.g., NaH) Base->Intermediate Catalyst Solvent1 Anhydrous THF Solvent1->Intermediate Solvent Intermediate_ref Intermediate Nitrile ReducingAgent Reducing Agent (e.g., LiAlH4) Product This compound ReducingAgent->Product Reagent Solvent2 Anhydrous Ether/THF Solvent2->Product Solvent Intermediate_ref->Product G cluster_workflow Overall Experimental Workflow start Start Materials (4-F-Phenylacetonitrile, 2-Vinylfuran) step1 Step 1: Michael Addition (NaH, THF, 0°C to RT) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 purify1 Column Chromatography (Purify Nitrile) workup1->purify1 step2 Step 2: Nitrile Reduction (LiAlH4, Ether, 0°C to Reflux) purify1->step2 workup2 Fieser Workup & Filtration step2->workup2 purify2 Purification (Salt formation or Chromatography) workup2->purify2 product Final Product (Characterization: NMR, MS) purify2->product G cluster_troubleshooting Troubleshooting Decision Tree problem Problem Encountered low_yield Low Overall Yield problem->low_yield impure_product Impure Final Product problem->impure_product check_step1 Check Step 1 Yield low_yield->check_step1 Isolate intermediate side_products Side Products? (e.g., secondary amine from H2/Ni) impure_product->side_products purification_issue Purification Issue impure_product->purification_issue check_step2 Check Step 2 Yield check_step1->check_step2 Yield >70% step1_fail Step 1 Issue check_step1->step1_fail Yield <70% step2_fail Step 2 Issue check_step2->step2_fail Yield <80% base_issue Base Inactive/Insufficient? (Use fresh NaH, 1.2 eq) step1_fail->base_issue temp_issue Polymerization? (Maintain <5°C during addition) step1_fail->temp_issue reducer_issue Reducer Inactive? (Use fresh LiAlH4) step2_fail->reducer_issue workup_issue Workup Loss? (Use Fieser method carefully) step2_fail->workup_issue column_streak Amine streaking on silica? (Add 1% Et3N to eluent) purification_issue->column_streak salt_fail Salt won't crystallize? (Try different counter-ion/solvent) purification_issue->salt_fail

Technical Support Center: LC-MS/MS Analysis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis for this compound, with a specific focus on identifying and mitigating matrix effects. As a novel molecule, developing a robust analytical method requires a foundational understanding of its chemical properties and a systematic approach to troubleshooting. This document synthesizes field-proven insights and established scientific principles to ensure the integrity and reliability of your analytical data.

Know Your Analyte: Predicted Properties and Analytical Implications

Direct experimental data for this compound is not extensively available. Therefore, a successful method development strategy begins with predicting its physicochemical properties based on its structure.

  • Structure: The molecule consists of a central propan-1-amine chain substituted with a 4-fluorophenyl group and a furan-2-yl group.

  • Basic Nature (pKa): The primary amine group (-NH₂) is the most influential feature for sample preparation. The pKa of similar propylamine compounds is approximately 10.7[1]. This indicates that the analyte is a basic compound.

    • Analytical Implication: At a pH two units below its pKa (i.e., pH < 8.7), the amine will be predominantly in its protonated, positively charged form (R-NH₃⁺). At a pH two units above its pKa (i.e., pH > 12.7), it will be in its neutral, uncharged form (R-NH₂). This pH-dependent charge state is the cornerstone of selective extraction techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[2][3][4]

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's hydrophobicity and is critical for selecting appropriate extraction solvents and chromatographic conditions.[5][6][7] While an exact value is unknown, the presence of two aromatic rings (fluorophenyl and furan) suggests a moderate to high lipophilicity.

    • Analytical Implication: The analyte will likely have good solubility in organic solvents, especially when in its neutral form, which is advantageous for LLE and reversed-phase SPE. The phenyl and furan moieties also suggest that phenyl-hexyl columns could offer enhanced chromatographic selectivity compared to standard C18 phases.[8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this analyte?

A1: The "matrix" refers to all components in a sample apart from the analyte of interest (e.g., proteins, salts, lipids in plasma).[9] Matrix effects occur when these co-eluting components interfere with the analyte's ionization process in the mass spectrometer's source, leading to either ion suppression (signal loss) or ion enhancement (signal increase).[10][11] This phenomenon is a major concern because it can severely compromise the accuracy, precision, and sensitivity of your quantitative results.[10][12] For a basic compound like this compound analyzed in biological fluids, phospholipids are often the primary cause of ion suppression.[13]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion (Qualitative): This experiment identifies at which points in your chromatographic run ion suppression or enhancement occurs. You infuse a constant flow of your analyte solution into the mobile phase stream after the analytical column but before the MS source. You then inject a blank, extracted matrix sample. Any dip or rise in the stable analyte signal indicates a region of matrix effects.[11][14][15]

  • Post-Extraction Spike (Quantitative): This is the "gold standard" for quantifying the extent of matrix effects.[11] You compare the analyte's peak area in a blank matrix extract that has been spiked with the analyte (Set A) to the peak area of the analyte in a clean solvent at the same concentration (Set B). The Matrix Factor (MF) is calculated as (Peak Area A / Peak Area B). An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement.[11][16]

Q3: What is the best sample preparation strategy to minimize matrix effects for this compound?

A3: The best strategy depends on the required sensitivity and the complexity of the matrix. Here is a general comparison:

  • Protein Precipitation (PPT): Fast and simple, but generally provides the least clean extract and is most prone to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers significantly better cleanup than PPT. By adjusting the pH, you can selectively extract the basic analyte away from acidic and neutral interferences.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts. A mixed-mode cation exchange (MCX) sorbent is highly recommended for this analyte. It utilizes both reversed-phase and ion-exchange mechanisms to strongly retain the basic analyte while allowing neutral and acidic interferences to be washed away, resulting in a dramatic reduction of matrix effects.[17][18][19]

Sample Preparation MethodRelative CleanlinessMatrix Effect ReductionThroughput
Protein Precipitation (PPT)LowLowHigh
Liquid-Liquid Extraction (LLE)MediumMediumMedium
Mixed-Mode SPE (MCX)HighHighLow-Medium

Q4: Do I need a stable isotope-labeled internal standard?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) is the most recognized and effective way to compensate for matrix effects.[10][12] A SIL-IS is chemically identical to the analyte but has a different mass (due to ¹³C, ¹⁵N, or ²H substitution). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues you may encounter during method development and analysis.

Issue 1: Inconsistent or Low Analyte Signal Intensity
  • Question: My analyte signal is highly variable between replicate injections of the same sample, or much lower than expected. What is the likely cause?

  • Answer: This is a classic symptom of significant and variable ion suppression. The most probable cause in plasma or serum samples is co-elution with phospholipids.

Troubleshooting Workflow:

  • Confirm Matrix Effects: Perform a post-column infusion experiment to visualize the ion suppression zones in your chromatogram.

  • Optimize Chromatography: Adjust your gradient to move the analyte's retention time away from the suppression zones. Often, phospholipids elute in the mid-to-late region of a reversed-phase gradient. Increasing the organic content more slowly may improve separation.

  • Enhance Sample Cleanup: If chromatographic changes are insufficient, your sample preparation is not removing enough of the interfering matrix components.

    • If using PPT: Switch to LLE or, preferably, Mixed-Mode SPE.

    • If using LLE: Ensure your pH adjustments are correct. For extracting the neutral analyte into an organic solvent, the aqueous phase pH should be >12. For back-extraction into an acidic aqueous phase, the pH should be <2.

    • If using standard SPE: Switch to a mixed-mode cation exchange (MCX) cartridge. This will provide superior cleanup for a basic analyte.[17][18]

G A Inconsistent / Low Signal B Perform Post-Column Infusion Test A->B C Is Analyte in Ion Suppression Zone? B->C D Optimize Chromatography: - Adjust gradient - Change column (e.g., Phenyl-Hexyl) C->D Yes J Investigate Other Issues: - Instrument Performance - Sample Stability C->J No E Problem Solved? D->E F Enhance Sample Preparation E->F No I Method Optimized E->I Yes G G F->G H Re-evaluate Matrix Effects with Post-Extraction Spike G->H H->I

Caption: Troubleshooting workflow for inconsistent or low analyte signal.

Issue 2: Poor Peak Shape (Tailing)
  • Question: My analyte peak is broad and asymmetrical (tailing). How can I fix this?

  • Answer: Peak tailing for basic compounds like this analyte is often caused by secondary interactions between the positively charged amine group and residual acidic silanols on the silica-based column packing material.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5 using formic acid). At this pH, the analyte is fully protonated (positively charged), but more importantly, the surface silanols are neutralized, minimizing the unwanted ionic interactions.

  • Use a Base-Deactivated Column: Modern HPLC/UHPLC columns are often "base-deactivated" or "end-capped" to shield these silanols. Ensure you are using such a column. If your column is old, it may need to be replaced.

  • Add a Competing Base (Use with Caution): In some older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase. However, TEA is a strong ion-suppressing agent in MS and should be avoided if possible.

  • Reduce Sample Overload: Injecting too much sample can also cause peak tailing. Try reducing the injection volume or diluting the sample.

Issue 3: Analyte Recovery is Low or Variable
  • Question: My analyte recovery after sample preparation is poor and not reproducible. What's wrong?

  • Answer: This indicates a problem with your extraction procedure. For LLE and SPE, the pH of the sample and solvents is the most critical factor for a basic compound.

Troubleshooting Extraction:

  • For Liquid-Liquid Extraction (LLE):

    • Problem: Low recovery in the organic phase.

    • Cause: The pH of the aqueous sample is too low, causing the analyte to be charged (R-NH₃⁺) and remain in the aqueous layer.

    • Solution: Ensure the sample pH is adjusted to be at least 2 units above the analyte's pKa (e.g., pH > 12.7) before adding the organic solvent. This neutralizes the amine (R-NH₂), making it more lipophilic and extractable.[3][4]

  • For Mixed-Mode Cation Exchange SPE (MCX):

    • Problem: Analyte is not retained on the cartridge (found in wash).

    • Cause: The pH of the loading solution is too high. The analyte is neutral and will not bind to the cation exchange sorbent.

    • Solution: Adjust the sample pH to be at least 2 units below the analyte's pKa (e.g., pH < 8.7, typically pH 6 is used) before loading. This ensures the analyte is positively charged and binds strongly to the negatively charged SPE sorbent.[17][18]

    • Problem: Analyte does not elute from the cartridge.

    • Cause: The elution solvent is not strong enough to disrupt both the reversed-phase and ion-exchange interactions.

    • Solution: Use a two-step elution or a single strong elution solvent. A common elution solvent for MCX is 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte, breaking the ionic bond, and the methanol disrupts the hydrophobic interaction.[17]

G Start Start: Bioanalytical Goal Sensitivity High Sensitivity Required? Start->Sensitivity LLE LLE Sensitivity->LLE No, Medium Throughput SPE SPE Sensitivity->SPE Yes PPT Protein Precipitation (PPT) - Add 3:1 Acetonitrile - Vortex & Centrifuge (High risk of matrix effects) Sensitivity->PPT No, High Throughput Check Quantify Matrix Effects (Post-Extraction Spike) LLE->Check SPE->Check PPT->Check Pass Matrix Effects <20%? Check->Pass Pass->SPE No Done Method Suitable Pass->Done Yes

Caption: Decision tree for selecting a sample preparation technique.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the precise calculation of the Matrix Factor (MF).

  • Prepare Neat Solution (Set B): Prepare a standard of this compound in a solvent that mimics the final extract composition (e.g., 50:50 Methanol:Water) at a known concentration (e.g., 100 ng/mL).

  • Prepare Blank Matrix Extract: Select at least six different lots of your blank biological matrix (e.g., human plasma). Process these samples using your complete sample preparation procedure (PPT, LLE, or SPE) without adding the analyte.

  • Spike the Blank Extract (Set A): After the final extraction step, add a small volume of a concentrated analyte stock solution to each of the blank extracts to achieve the same final concentration as the Neat Solution (100 ng/mL).

  • Analysis: Inject both Set A and Set B samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)

    • % Matrix Effect = (1 - MF) * 100

    • Interpretation: A positive result indicates ion suppression, while a negative result indicates ion enhancement. An acceptable range is typically within ±15-20%.

Protocol 2: Generic Mixed-Mode Cation Exchange SPE Method

This protocol is a robust starting point for extracting the basic analyte from plasma.

  • Sample Pre-treatment: Dilute 200 µL of plasma sample 1:1 with 4% phosphoric acid in water. This ensures proteins are disrupted and the analyte is fully protonated.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg / 1 mL) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetic acid in water. This removes salts and other polar interferences.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This removes phospholipids and other non-polar, neutral, and acidic interferences that are retained by reversed-phase. The positively charged analyte remains bound to the ion-exchanger.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase-compatible solvent for injection.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Dolan, J. W. (2002). Ion Suppression in LC-MS-MS — A Case Study. LCGC North America. [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2143–2146. [Link]

  • Pan, L., & Li, Y. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 944, 1-7. [Link]

  • Li, W., et al. (2014). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 55(7), 1526-1535. [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Application Note. [Link]

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

  • Wang, J., et al. (2021). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 61(4), 1775-1789. [Link]

  • Wang, J., et al. (2021). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol–water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • The Concentration of Furan Fatty Acids in the Plasma of Healthy Subjects. (2017). ResearchGate. [Link]

  • Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]

  • Leeson, P. D. (2016). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Bioorganic & Medicinal Chemistry Letters, 26(18), 4436-4444. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Ploch-Jankowska, A. (2015). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483796, 3-(4-Fluorophenyl)propan-1-amine. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Fisher Scientific. (n.d.). Mixed-Mode, Weak Anion-Exchange, Solid-Phase Extraction Method for the Extraction of Niflumic Acid from Human Plasma. [Link]

  • Kuo, C. L. (2020). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC North America. [Link]

  • LibreTexts. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98201, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Granvogl, M., & Schieberle, P. (2022). LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. Food Chemistry, 397, 133795. [Link]

  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1845-1853. [Link]

  • Henni, A., & Sumon, K. Z. (2015). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]

  • Sitte, A., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]

  • Al-Adl, S. M., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6296. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7852, Propylamine. [Link]

  • Leeman, D., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Food Additives & Contaminants: Part A, 38(12), 2095-2109. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 179114, 3-(Furan-2-yl)propan-1-amine. [Link]

  • Example LC-MS Method D
  • Bakken, G. A., & Jover, J. (2003). Prediction of the pKa values of amines using ab initio methods and free-energy perturbations. The Journal of Physical Chemistry A, 107(3), 393-401. [Link]

  • Henni, A., et al. (2018). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. International Journal of Molecular Sciences, 19(11), 3469. [Link]

  • Cherkashina, K., et al. (2020). Homogeneous liquid-liquid microextraction based on primary amine phase separation: A novel approach for sample pretreatment. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2024). ResearchGate. [Link]

  • Weston, D. J. (2010). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]

  • Pihlaja, M. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Turku. [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantification. (2023). ResearchGate. [Link]

  • de Freitas, R. C., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 922. [Link]

  • Bioanalysis of antihypertensive drugs by LC-MS: a fleeting look at the regulatory guidelines and artificial intelligence. (2023). Taylor & Francis Online. [Link]

  • American Society for Mass Spectrometry. (2024). LC-MS Bioanalysis of Drug Conjugates. [Link]

  • KEMA. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Analytical Toxicology, 28(1), 20-27. [Link]

Sources

Technical Support Center: Long-Term Storage of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring the long-term stability of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the molecule's potential liabilities and to offer practical, field-proven strategies for its preservation. Our goal is to equip you with the knowledge to maintain the integrity and purity of your samples during long-term storage.

Part 1: Understanding the Molecule's Vulnerabilities

The stability of any chemical compound is intrinsically linked to its structure. This compound possesses two key functional groups that are susceptible to degradation under common laboratory conditions: the primary amine and the furan ring .

  • The Primary Amine Moiety: The terminal -NH₂ group is a primary site of reactivity. Primary amines are nucleophilic and basic, making them susceptible to oxidation.[1] Atmospheric oxygen can initiate a cascade of reactions, leading to the formation of N-oxides, imines, and subsequently, colored polymeric materials. This oxidative process is often catalyzed by light and elevated temperatures.[2][3] Furthermore, strongly basic amines can react with atmospheric carbon dioxide to form solid ammonium carbamate adducts.[2]

  • The Furan Ring Moiety: The furan ring, an aromatic heterocycle, is sensitive to acidic conditions, which can lead to hydrolysis and ring-opening.[4][5] This can result in the formation of carbonyl-containing impurities, fundamentally altering the molecule's structure. The furan ring is also liable to oxidation, a process that can be accelerated by heat and the presence of oxidizing agents.[6]

Understanding these two weak points is the cornerstone of designing an effective long-term storage strategy.

Part 2: Recommended Storage Protocols & FAQs

To mitigate the inherent risks of degradation, we have developed a set of best practices for storing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: The optimal storage conditions are designed to minimize exposure to oxygen, light, heat, and moisture. We recommend storing the compound as a solid in a tightly sealed, amber glass vial under an inert atmosphere.

Q2: My sample has turned a pale yellow/brown over time. What happened and is it still usable?

A: A color change to yellow or brown is a common indicator of amine oxidation.[2] This suggests that a portion of your sample has likely degraded into N-oxidized species or related polymeric impurities. The usability of the sample depends entirely on your experimental tolerance for such impurities. We strongly recommend performing a purity analysis (see Part 3) to quantify the extent of degradation before proceeding with any critical experiments.

Q3: Can I store this compound in solution?

A: Storing in solution is generally not recommended for long-term preservation due to increased molecular mobility and potential interactions with the solvent. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), purge the vial with an inert gas, and store at -20°C or below. Stability in solution should be validated for your specific application.

Q4: Why is an inert atmosphere so important?

A: An inert atmosphere, typically argon or nitrogen, displaces the atmospheric oxygen that is the primary driver of amine oxidation.[7] This simple step is one of the most effective ways to prevent the slow degradation of the amine functional group.[2]

Storage Condition Summary
ParameterRecommended ConditionRationale
Temperature -20°C (Frozen)Reduces molecular motion and slows the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation of the amine and furan moieties.[2][7]
Light Protect from Light (Amber Vial)Prevents photo-oxidation, a common degradation pathway for amines.[2][3][7]
Container Tightly Sealed Amber Glass VialGlass is inert. The amber color blocks UV light, and a tight seal prevents moisture and oxygen ingress.
Form Solid (Lyophilized Powder or Crystalline Solid)Maximizes stability by reducing molecular mobility compared to solutions.
Location Secure, well-ventilated area away from acids and oxidizers.[8][9]Prevents accidental contact with incompatible chemicals that could accelerate degradation.

Part 3: Stability Testing & Purity Assessment Protocol

Verifying the purity of your compound before and during long-term storage is critical. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for this purpose.[10][11]

Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for assessing the purity of this compound.

1. Objective: To separate the parent compound from potential degradation products and quantify its purity.

2. Materials & Instrumentation:

  • HPLC system with UV-Vis detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

  • This compound sample

  • Reference standard (if available)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm (The phenyl and furan rings should provide strong absorbance)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

4. Sample Preparation:

  • Prepare a stock solution of the compound in the sample diluent at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a working concentration of ~50 µg/mL using the same diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the parent compound by determining its peak area as a percentage of the total peak area of all detected peaks.

  • The appearance of new peaks over time, especially earlier eluting (more polar) peaks, can indicate the formation of degradation products.

Part 4: Visualizing Degradation & Experimental Workflow

To provide a clearer understanding of the chemical processes and experimental procedures, the following diagrams have been generated.

Potential Degradation Pathways

This diagram illustrates the primary chemical vulnerabilities of the target molecule.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid-Catalyzed Degradation Parent 3-(4-Fluorophenyl)-3- (furan-2-yl)propan-1-amine N_Oxide N-Oxide (Amine Oxidation) Parent->N_Oxide O2, light, heat Imines Imines / Polymeric Products (Color Change) Parent->Imines O2, light, heat Ring_Ox Ring-Oxidized Products (Furan Oxidation) Parent->Ring_Ox Oxidants Ring_Open Ring-Opened Products (e.g., Dicarbonyls) Parent->Ring_Open H+ (Acid)

Caption: Key degradation pathways for the target compound.

Workflow for Stability Assessment

This diagram outlines the logical flow for evaluating the purity of a stored sample.

G Start Obtain Stored Sample Prep Prepare Sample for HPLC (Dilute & Filter) Start->Prep Inject Inject onto HPLC System Prep->Inject Analyze Acquire & Analyze Chromatographic Data Inject->Analyze Decision Purity > 98%? Analyze->Decision Pass Proceed with Experiment Decision->Pass Yes Fail Consider Re-purification or Resynthesis Decision->Fail No

Caption: Experimental workflow for HPLC-based purity analysis.

References

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16095–16113. [Link]

  • Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Retrieved from [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Retrieved from [Link]

  • Arora, P. K. (2016). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 7, 1743. [Link]

  • 3-(Furan-2-yl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Galkin, K. I., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • 3-(4-Fluorophenyl)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Are amines often yellow? (2021). Reddit. Retrieved from [Link]

  • Popa, G., & Lupu, A. (2017). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. Forced Degradation Studies, 1-22. [Link]

  • Morvan, T., et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Omega, 5(7), 3366–3373. [Link]

  • Chemical Storage. (n.d.). University of Wisconsin–Madison EHS. Retrieved from [Link]

  • Tsumura, Y., et al. (2000). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Simões, C., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 27(15), 4991. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). University of Helsinki. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (n.d.). Retrieved from [Link]

  • Barré, V. P. R., et al. (2019). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 11(11), 1878. [Link]

  • D'Arcy, D. M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Galkin, K. I., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • Horváth, K., & Pernyeszi, T. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. [Link]

  • 23.11: Oxidation of Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Galkin, K. I., et al. (2024). General scheme of the study of furan stability. ResearchGate. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Degradation pathway: Significance and symbolism. (n.d.). Retrieved from [Link]

  • 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: In Vitro Profiling of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers working with the novel small molecule, 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. Structurally, this compound belongs to a class of molecules that frequently interact with monoamine transporters, such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] These transporters are critical targets in the treatment of numerous CNS disorders.[3] This document offers a curated collection of frequently asked questions, detailed experimental protocols, and troubleshooting guides to facilitate the accurate and efficient in vitro characterization of this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound, and which primary assays should I consider?

A1: Based on its chemical structure—specifically the presence of an amine, a phenyl group, and a propyl linker—the compound is a strong candidate for a monoamine reuptake inhibitor.[1] The primary in vitro assays should therefore focus on quantifying its inhibitory activity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The most direct and robust method for this is a neurotransmitter transporter uptake assay using cell lines stably expressing these specific human transporters.[4][5]

Q2: How should I prepare a stock solution of this compound? I'm concerned about solubility.

A2: The compound is predicted to be hydrophobic, making solubility in aqueous assay buffers a critical challenge. We recommend preparing a high-concentration primary stock solution (e.g., 10-30 mM) in 100% dimethyl sulfoxide (DMSO).[6] For working solutions, perform serial dilutions from this stock. It is crucial to ensure the final concentration of DMSO in your assay wells remains low (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity. If precipitation occurs upon dilution into aqueous buffer, consider using co-solvents or formulating with biocompatible polymers, though this requires careful validation.[7][8]

Q3: Which cell lines are most appropriate for studying the activity of this compound?

A3: The recommended approach is to use a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been stably transfected to express a single human monoamine transporter (hSERT, hNET, or hDAT).[4][9] This provides a clean, specific system to assess activity at each target individually. Using a parental cell line that does not express the transporter serves as an essential negative control to identify any non-specific or off-target effects.[4]

Q4: My compound isn't showing any activity, but my positive controls are working perfectly. What should I investigate?

A4: This is a common issue. Assuming the compound's identity and purity have been confirmed, several factors could be at play:

  • Compound Instability: The molecule may be unstable in the assay buffer or sensitive to light. Ensure fresh dilutions are made for each experiment.

  • Low Potency: The compound may have an IC50 value outside the concentration range you tested. A wider concentration-response curve (e.g., from 1 nM to 100 µM) is necessary.

  • Binding to Plastics: Hydrophobic compounds can adsorb to plasticware. Using low-adsorption plates and including a small amount of Bovine Serum Albumin (BSA) (e.g., 0.1%) in the assay buffer can help mitigate this.[10]

  • Incorrect Target Hypothesis: While it strongly resembles a reuptake inhibitor, it could be acting on a different target. If it consistently shows no activity at monoamine transporters, broader profiling against other targets, such as G-Protein Coupled Receptors (GPCRs), may be warranted.[11][12]

Part 2: Key Experimental Protocol

Protocol 1: Monoamine Transporter Uptake Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the potency (IC50) of this compound at hSERT, hNET, or hDAT using a commercially available fluorescent substrate uptake assay kit.[4][13] This format is amenable to high-throughput screening and avoids the complexities of handling radiolabeled neurotransmitters.

Workflow Diagram: Transporter Uptake Assay

G cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis plate_cells Seed transporter-expressing HEK293 cells in 96-well black, clear-bottom plates wash_cells Wash cells with HBSS buffer plate_cells->wash_cells add_compound Add serial dilutions of test compound & controls wash_cells->add_compound pre_incubate Pre-incubate (10-30 min, 37°C) to allow target engagement add_compound->pre_incubate add_dye Add fluorescent transporter substrate solution pre_incubate->add_dye incubate_read Incubate (10-30 min, 37°C) and read fluorescence add_dye->incubate_read normalize Normalize data to controls (% Inhibition) incubate_read->normalize plot Plot % Inhibition vs. log[Concentration] normalize->plot fit_curve Fit sigmoidal dose-response curve to calculate IC50 plot->fit_curve

Caption: Workflow for the fluorescence-based neurotransmitter uptake inhibition assay.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Parental HEK293 cells (negative control)

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Poly-D-lysine coated 96- or 384-well black, clear-bottom plates

  • Test Compound: this compound

  • Positive Control Inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR-12909 (for DAT)

  • Vehicle Control: DMSO

Procedure:

  • Cell Plating (Day 1):

    • Seed the transporter-expressing cells into poly-D-lysine coated plates at a density of 40,000-60,000 cells/well (for 96-well format).[4]

    • Include wells with the parental cell line to assess non-specific uptake.

    • Incubate overnight at 37°C, 5% CO2 to allow for a confluent monolayer to form.

  • Compound Preparation (Day 2):

    • Prepare a 2X working stock of your test compound and positive controls by diluting them from the primary DMSO stock into HBSS buffer. Create a full dilution series (e.g., 11-point, 1:3 dilution) to generate a complete concentration-response curve.

    • The highest concentration should be chosen to achieve full inhibition if possible (e.g., 100 µM), while the lowest should result in no inhibition (e.g., 1 nM).

    • Prepare vehicle control wells containing the same final DMSO concentration as the compound wells.

  • Assay Execution (Day 2):

    • Gently remove the cell culture medium from the plates.

    • Wash the cell monolayer once with 100 µL of HBSS buffer.

    • Add 50 µL of the 2X compound/control dilutions to the appropriate wells.

    • Pre-incubate the plate for 10-30 minutes at 37°C. This step is critical to allow the inhibitor to bind to the transporter before the substrate is introduced.[4]

    • Prepare the 2X Dye Solution (fluorescent substrate) according to the kit manufacturer's protocol.

    • Add 50 µL of the 2X Dye Solution to all wells.

    • Incubate the plate for 10-30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a bottom-read fluorescence microplate reader. Use the excitation and emission wavelengths recommended by the assay kit manufacturer.

    • The read can be performed as an endpoint or kinetically.[10]

  • Data Analysis:

    • Subtract Background: Subtract the average fluorescence signal from the parental cells (or cells without dye) from all other wells.

    • Define Controls:

      • 0% Inhibition (Max Signal): Wells with vehicle control (e.g., DMSO).

      • 100% Inhibition (Min Signal): Wells with a saturating concentration of a known potent inhibitor (positive control).

    • Calculate Percent Inhibition:

      • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Determine IC50: Plot the Percent Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[5]

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during your in vitro experiments.

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability (High %CV) 1. Inconsistent cell seeding. 2. Pipetting errors during reagent addition. 3. Edge effects in the microplate. 4. Compound precipitation.1. Ensure a homogenous cell suspension before plating. 2. Use calibrated multichannel pipettes; ensure tips are properly submerged. 3. Avoid using the outermost wells of the plate or fill them with buffer. 4. Visually inspect the plate after compound addition; lower the final assay concentration or DMSO percentage.[10]
Compound Precipitates in Assay Buffer 1. Poor aqueous solubility of the compound. 2. Final DMSO concentration is too low to maintain solubility. 3. Buffer components (e.g., salts, proteins) are causing precipitation.1. Lower the top concentration of your dilution series. 2. Prepare an intermediate dilution in a co-solvent like PEG400 before the final dilution in buffer.[8] 3. Test solubility in simpler buffers first. Ensure pH is stable.
Assay Window is Too Small (Low Z'-factor) 1. Sub-optimal cell number. 2. Insufficient incubation time with the fluorescent substrate. 3. Low transporter expression in the cell line.1. Titrate the cell seeding density to find the optimal number that maximizes the signal-to-background ratio. 2. Increase the substrate incubation time (e.g., from 15 to 30 or 60 minutes) to allow for more uptake.[4] 3. Verify transporter expression via Western Blot or another method. Passage the cell line carefully to avoid loss of expression.
Observed Cytotoxicity at High Concentrations 1. The compound has inherent cytotoxic effects. 2. The compound is interfering with the assay reporter system (e.g., quenching fluorescence).[11]1. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT) using the same cell line, concentrations, and incubation time. 2. Test for compound autofluorescence by reading a plate with compound in buffer alone. If it interferes, a different assay format (e.g., radiolabeled uptake) may be necessary.

Workflow Diagram: Compound Solubility Troubleshooting

G start Prepare 10 mM Stock in 100% DMSO dilute Dilute to 2X final concentration in aqueous assay buffer start->dilute observe Visually Inspect for Precipitation dilute->observe proceed Proceed with Assay observe->proceed Clear Solution troubleshoot Troubleshooting Steps observe->troubleshoot Precipitate Forms lower_conc Lower Top Concentration troubleshoot->lower_conc add_cosolvent Add Co-solvent (e.g., PEG) to intermediate dilution troubleshoot->add_cosolvent check_ph Verify Buffer pH and Ionic Strength troubleshoot->check_ph

Caption: Decision workflow for addressing compound solubility issues.

References

  • Yates, E. A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology. Available at: [Link]

  • Lin, M. H., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Inavalli, V. V. G., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available at: [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Verheij, M. H. P., & Leurs, R. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Moret, C., & Briley, M. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals. Available at: [Link]

  • Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Kyriacou, K. C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Tokatlian, T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • Wong, D. T., & Bymaster, F. P. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research. Available at: [Link]

  • Taylor & Francis Online. Monoamine reuptake inhibitors – Knowledge and References. Available at: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Product Insert. Available at: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Application Note. Available at: [Link]

  • Lee, K. H., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available at: [Link]

  • Jayanthi, S., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Bleakman, D., & Shaddick, K. (2008). Recent Developments in Monoamine Reuptake Inhibitors. Annual Reports in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Available at: [Link]

  • Van den Eynde, J., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

Sources

Technical Support Center: Spectroscopic Characterization of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. This molecule, with its unique combination of a chiral center, a fluorinated aromatic ring, a heteroaromatic furan moiety, and a primary amine, presents several interesting and often challenging hurdles during spectroscopic characterization. This guide is structured as a series of troubleshooting questions and answers designed to help researchers, scientists, and drug development professionals anticipate, understand, and overcome these challenges. We will delve into the causality behind the expected spectral features and provide actionable protocols to ensure accurate structural elucidation.

Troubleshooting ¹H and ¹³C NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for this molecule. However, its inherent structural complexity, particularly the chirality and the presence of fluorine, often leads to spectra that are more complex than anticipated.

Question 1: Why do the proton signals for the propyl chain (-CH₂-CH₂-NH₂) appear as complex multiplets instead of simple triplets?

Answer: This is a classic consequence of the molecule's stereochemistry. The carbon at position 3 (C3), bonded to the fluorophenyl and furan rings, is a chiral center . This chirality renders the local environment of the two protons on the adjacent C2 carbon non-equivalent.

  • Causality (Diastereotopicity): These protons are termed "diastereotopic." Because they are in different chemical environments relative to the chiral center, they have different chemical shifts and couple not only to the protons on C1 and C3 but also to each other (geminal coupling). This transforms what might be expected as a simple quartet or triplet into a much more complex multiplet, often described as a "multiplet of multiplets" or an ABXY system. The same principle applies to the C1 protons, though the effect diminishes with distance from the chiral center.

  • Troubleshooting & Confirmation:

    • Increase Spectrometer Field Strength: Running the sample on a higher field instrument (e.g., 600 MHz vs. 300 MHz) can increase the separation (in Hz) between the diastereotopic protons, simplifying the multiplet structure and aiding interpretation.

    • 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment is essential. It will show cross-peaks connecting the C1 protons to the C2 protons, and the C2 protons to the C3 proton, confirming their through-bond connectivity despite the complex splitting patterns.

Question 2: The aromatic region of my ¹H NMR is crowded, and the splitting from the fluorophenyl ring is unclear. How can I assign these protons?

Answer: The aromatic region contains signals from both the 4-fluorophenyl and the furan-2-yl rings. The complexity arises from overlapping signals and, crucially, from ¹⁹F-¹H coupling .

  • Causality (Heteronuclear Coupling): The ¹⁹F nucleus (spin I = 1/2) couples to the protons on the phenyl ring. You should expect to see:

    • ³JHF coupling (through three bonds) to the two ortho-protons (protons adjacent to the C-F bond). This coupling is typically in the range of 5-9 Hz.

    • ⁴JHF coupling (through four bonds) to the two meta-protons, which is smaller (typically 2-3 Hz). This results in the signals for the fluorophenyl protons appearing as complex multiplets rather than simple doublets. The furan protons will also show their characteristic doublet of doublets patterns.[1]

  • Troubleshooting & Confirmation:

    • ¹⁹F-Decoupled ¹H NMR: If your spectrometer allows, running a ¹H spectrum while decoupling the ¹⁹F channel will cause all the F-H couplings to disappear. The signals for the fluorophenyl protons will collapse into two simple doublets, making assignment straightforward.

    • 2D NMR (HSQC/HMBC): An HSQC experiment will correlate each proton directly to its attached carbon. An HMBC experiment will show 2- and 3-bond correlations from protons to carbons, which is invaluable for piecing together the aromatic systems and assigning quaternary carbons.

Question 3: I am seeing more than the expected six signals in the aromatic region of my ¹³C NMR spectrum, and some appear as doublets. Why?

Answer: This is due to ¹⁹F-¹³C coupling , a phenomenon that is critical for confirming the presence and position of the fluorine atom. The ¹⁹F nucleus couples with the carbons of the phenyl ring, splitting their signals.

  • Causality (C-F Coupling Constants):

    • ¹JCF: The carbon directly bonded to fluorine will show a very large coupling constant (typically 240-260 Hz), appearing as a distinct doublet.

    • ²JCF: The two ortho-carbons will show a smaller two-bond coupling (20-25 Hz), appearing as doublets or triplets depending on the symmetry.

    • ³JCF & ⁴JCF: The meta and para carbons will show even smaller couplings (3-8 Hz and 1-3 Hz, respectively), which may or may not be fully resolved but can lead to signal broadening or complex splitting.[2]

  • Troubleshooting & Confirmation:

    • Consult Reference Tables: Compare the observed coupling constants to known values for fluorinated aromatic compounds to confirm assignments.

    • HMBC: An HMBC experiment can help. For example, the ortho-protons will show a 3-bond correlation to the carbon bearing the fluorine (C-ipso), helping to identify the large ¹JCF doublet.

Workflow for Complete NMR Analysis

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR Confirmation H1 Acquire Standard ¹H Spectrum H2 Identify Diastereotopic Protons (Complex Multiplets) H1->H2 H3 Analyze Aromatic Region (Note F-H Coupling) H2->H3 H4 Perform D₂O Exchange (Confirm -NH₂ Protons) H3->H4 D1 COSY (Confirm H-H Connectivity) H4->D1 C1 Acquire Proton-Decoupled ¹³C Spectrum C2 Identify C-F Couplings (Large ¹JCF Doublet) C1->C2 C3 Run DEPT-135/90 (Differentiate CH, CH₂, CH₃) C2->C3 D2 HSQC (Assign C-H Pairs) C3->D2 D1->D2 D3 HMBC (Confirm Skeleton & Quaternaries) D2->D3 G start Prepare Dilute Sample (e.g., in Methanol/Acetonitrile) ion_choice Select Ionization Method start->ion_choice ei Electron Ionization (EI) - For fragmentation pattern - M⁺ may be weak ion_choice->ei Hard Ionization esi Electrospray Ionization (ESI) - For accurate mass (HRMS) - Strong [M+H]⁺ expected ion_choice->esi Soft Ionization acquire Acquire Spectrum ei->acquire esi->acquire analyze Analyze Data acquire->analyze check_mw Confirm Molecular Weight (m/z 222 for [M+H]⁺) analyze->check_mw check_frag Identify Key Fragments (e.g., m/z 179, 30) check_mw->check_frag

Caption: Decision workflow for mass spectrometry analysis.

Table 3: Predicted Key Mass Fragments
m/zProposed Fragment IonPathway
222[M+H]⁺ESI Protonation
221[M]⁺EI Molecular Ion
179[C₁₁H₈FO]⁺Benzylic/Furanylic Cleavage (Loss of C₂H₆N)
109[C₆H₄F-CH]⁺Cleavage of furan ring
81[C₅H₅O]⁺Furan-containing fragment
30[CH₂NH₂]⁺Alpha-Cleavage

References

  • Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Nestlé Research Centre. [Link]

  • Tang, S., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2004. [Link]

  • Quora. (2024). How to interpret the 19F NMR spectra. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • SciSpace. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • PubMed. (n.d.). Solving problems fluorine 19F with NMR spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • MDPI. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. [Link]

  • ResearchGate. (2025). Ionization and fragmentation of furan molecules by electron collisions. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • National Institutes of Health. (2023). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. [Link]

  • National Institutes of Health. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • Journal of the American Chemical Society. (n.d.). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. [Link]

  • Analytical Chemistry. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. [Link]

  • International Journal of Pure and Applied Mathematics. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). [Link]

  • Semantic Scholar. (2012). 3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride. [https://www.semanticscholar.org/paper/3-(4-Fluorophenyl)-N-%5B4-(4-furan-2-yl-1-oxo-2%2C3%2C7-3-en-N-G-Reddy/26913715c3286392070e1329a65662705b63013d]([Link]

  • BIP-CIC. (n.d.). 3-(FURAN-2-YL)PROP-2-EN-1-ONE THROUGH ADDITION AND RING CLOSURE REACTIONS. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University of Southampton. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]

  • National Institutes of Health. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • MDPI. (n.d.). Secondary chiral amines play a crucial role in modern chemistry.... [Link]

  • MJM. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). [Link]

  • PubMed. (2025). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. [Link]

  • MDPI. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • PubChem. (n.d.). 3-(Furan-2-yl)propan-1-amine. [Link]

  • ResearchGate. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. [Link]

  • CORE. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino). [Link]

  • The Royal Society of Chemistry. (n.d.). Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Activity of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine and Other Furan Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the furan scaffold has emerged as a privileged structure, integral to a diverse array of biologically active compounds.[1] This guide provides an in-depth comparison of the anticipated activities of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, a molecule of significant interest, with other furan derivatives. By examining structure-activity relationships (SAR), supported by experimental data from analogous compounds, we aim to provide a predictive framework for its biological profile, primarily as a monoamine transporter inhibitor.

The 3-Aryl-3-Heteroaryl-Propan-1-amine Scaffold: A Foundation for Monoamine Transporter Inhibition

The 3-aryl-3-heteroaryl-propan-1-amine scaffold is a cornerstone in the design of monoamine reuptake inhibitors. These compounds are crucial in the treatment of various psychiatric disorders by modulating the synaptic concentrations of key neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The core structure allows for diverse substitutions on both the aryl and heteroaryl rings, as well as on the terminal amine, enabling fine-tuning of potency and selectivity for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Unraveling the Activity of this compound: A Predictive Analysis

While direct experimental data for this compound is not extensively available in the public domain, a robust analysis of its structural components allows for a scientifically grounded prediction of its activity.

The Significance of the 4-Fluorophenyl Moiety

The presence of a 4-fluorophenyl group is a well-established feature in many selective serotonin reuptake inhibitors (SSRIs). The fluorine atom, due to its high electronegativity and small size, can significantly influence the molecule's electronic properties and its interaction with the binding site of the serotonin transporter. This substitution is known to enhance binding affinity and selectivity for SERT over other monoamine transporters.

The Role of the Furan Ring

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile bioisostere for a phenyl ring, often leading to improved metabolic stability and pharmacokinetic profiles.[1] While the direct contribution of the furan-2-yl group in this specific arrangement is yet to be fully elucidated, studies on other furan-containing compounds suggest its potential for significant biological activity within the CNS. For instance, some furan derivatives have been investigated for their antidepressant and anxiolytic properties.[2]

Comparative Analysis with Structurally Related Furan Derivatives

To contextualize the potential activity of this compound, a comparison with other furan derivatives provides valuable insights.

Table 1: Comparative Biological Activity of Furan Derivatives and Analogous Compounds

Compound/AnalogStructureTarget(s)Activity (Ki or IC50 in nM)SelectivityReference
Citalopram 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrileSERTKi = 1.94Highly selective for SERT over NET and DAT[3]
3-(3,4-dichlorophenyl)nortrop-2-ene 3-(3,4-dichlorophenyl)nortrop-2-eneSERTKi = 0.3Selective for SERT[4]
N-Methyl-3-[4-(trifluoromethyl)phenoxy]-3-(2-furanyl)propanamine N-Methyl-3-[4-(trifluoromethyl)phenoxy]-3-(2-furanyl)propanamineSERT/NETPotent inhibitorDual inhibitor[5]
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amineMAO-BIC50 = 5160Selective for MAO-B over MAO-A[6]

This table includes data from structurally analogous compounds to infer the potential activity profile of this compound.

The data from citalopram highlights the importance of the 4-fluorophenyl group for high-affinity SERT binding.[3] The nortropane analog demonstrates that potent and selective SERT inhibition can be achieved with a dichlorophenyl substitution. The dual SERT/NET activity of N-Methyl-3-[4-(trifluoromethyl)phenoxy]-3-(2-furanyl)propanamine suggests that the furan ring can be incorporated into potent monoamine reuptake inhibitors.[5] Interestingly, F2MPA, a furan-containing propargylamine, acts as a monoamine oxidase B (MAO-B) inhibitor, indicating that the furan moiety can be a key pharmacophore for different CNS targets.[6]

Mechanistic Insights: The Serotonin Transporter Signaling Pathway

The primary anticipated mechanism of action for this compound is the inhibition of the serotonin transporter. SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibition of SERT leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

SERT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) Vesicle 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) 5HT_reuptake 5-HT Reuptake SERT->5HT_reuptake Transport Inhibitor 3-(4-Fluorophenyl)-3- (furan-2-yl)propan-1-amine Inhibitor->SERT Inhibition 5HT_synapse->SERT 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding Signal_transduction Signal Transduction 5HT_receptor->Signal_transduction

Figure 1: Proposed mechanism of action of this compound at the serotonergic synapse.

Experimental Protocols for Activity Evaluation

To empirically determine the activity and selectivity of this compound and its analogs, standardized in vitro and in vivo assays are essential.

In Vitro Monoamine Transporter Binding Assay

This assay determines the binding affinity of a test compound to SERT, DAT, and NET.

Objective: To determine the Ki (inhibition constant) of the test compound for each monoamine transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the test compound dilutions, the appropriate radioligand, and the cell membrane preparation.

  • Incubate to allow for binding equilibrium to be reached.

  • Harvest the membranes onto glass fiber filters and wash to remove unbound radioligand.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki value.

Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compound) Incubation Incubate in 96-well Plate Start->Incubation Filtration Harvest and Wash on Glass Fiber Filters Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End Determine Binding Affinity Analysis->End

Figure 2: Workflow for the in vitro monoamine transporter binding assay.
In Vitro Synaptosomal Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the IC50 of the test compound for inhibiting the uptake of serotonin, dopamine, and norepinephrine.

Materials:

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine.

  • Test compound: this compound.

  • Krebs-Ringer-HEPES buffer.

  • 96-well microplates, cell harvester, scintillation counter.

Procedure:

  • Pre-incubate synaptosomes with the test compound or vehicle.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C.

  • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the radioactivity of the filters.

  • Calculate the percent inhibition of uptake and determine the IC50 value.

Conclusion and Future Directions

Based on a thorough analysis of its structural components and comparison with analogous compounds, this compound is predicted to be a potent inhibitor of the serotonin transporter, with potential selectivity over DAT and NET. The 4-fluorophenyl group is a key contributor to this anticipated activity, while the furan-2-yl moiety may enhance its pharmacokinetic properties.

Further empirical investigation using the detailed experimental protocols is imperative to confirm this hypothesis and to fully characterize its pharmacological profile. The synthesis and evaluation of a series of analogs with modifications to the furan ring and the amine substituent would provide a comprehensive understanding of the structure-activity relationships and could lead to the discovery of novel CNS drug candidates with improved efficacy and safety profiles.

References

  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A potential cognitive enhancer with MAO inhibitor properties. PubMed.
  • 3-aryloxy-3-substituted propanamines.
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC.
  • Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PMC.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Furan derivatives, method of synthesis and uses thereof.
  • 3-aryloxy-3-substituted propanamines.
  • Synthesis and monoamine transporter affinity of 3alpha-arylmethoxy-3beta-arylnortropanes. PubMed.

Sources

Comparative Analysis of Biological Effects: A Research Guide to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for research and drug development professionals. The compound 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine is a novel chemical entity with limited publicly available biological data. This guide is therefore structured as a prospective research framework, outlining the necessary experiments to characterize its biological effects and compare them to established reference compounds based on its structural features.

Introduction and Rationale

This compound possesses a diarylpropylamine scaffold, a pharmacophore common to a class of centrally-acting compounds, most notably monoamine reuptake inhibitors. The structure suggests a potential interaction with the dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET) transporters. The presence of a 4-fluorophenyl group is a common strategy in medicinal chemistry to block metabolic oxidation at the para-position, often enhancing metabolic stability and bioavailability.[1][2] The furan ring frequently serves as a bioisostere for a phenyl group, capable of forming key interactions with target receptors while modifying steric and electronic properties.[3]

Given the structural alerts, we hypothesize that this compound functions as a monoamine reuptake inhibitor. However, its precise affinity, potency, and selectivity profile (i.e., DAT vs. SERT vs. NET) are unknown. This guide outlines a logical, multi-step experimental plan to elucidate its biological effects in comparison to well-characterized reference compounds.

Pharmacodynamic Profile: Elucidating Transporter Interaction

The first critical step is to determine if and how the compound interacts with the primary hypothesized targets: the monoamine transporters. This is achieved through a combination of binding and functional assays.

In Vitro Radioligand Binding Assays

Causality: These assays are the gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor or transporter. By measuring the displacement of a known radiolabeled ligand, we can quantify how tightly our compound of interest binds to DAT, SERT, and NET. This provides the first piece of evidence for target engagement and is crucial for understanding potency.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize cell lines (e.g., HEK-293) stably expressing high concentrations of human DAT, SERT, or NET. Prepare membrane fractions by homogenization and differential centrifugation.

  • Assay Setup: In a 96-well format, incubate the prepared membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its dissociation constant (Kd).

  • Competitive Binding: Add this compound across a wide concentration range (e.g., 11-point curve, from 0.1 nM to 100 µM).

  • Incubation & Filtration: Allow the reaction to reach equilibrium. Rapidly terminate the reaction by filtering the mixture through glass fiber filtermats, trapping the membrane-bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using non-linear regression (log(inhibitor) vs. response). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Transfected Cells (hDAT, hSERT, hNET) P2 Homogenization P1->P2 P3 Centrifugation P2->P3 P4 Membrane Resuspension P3->P4 A1 Incubate Membranes + Radioligand + Test Compound P4->A1 A2 Reach Equilibrium A1->A2 A3 Rapid Filtration A2->A3 A4 Scintillation Counting A3->A4 D1 Calculate Specific Binding A4->D1 D2 Non-linear Regression D1->D2 D3 Determine IC50 and Ki D2->D3

Caption: Experimental workflow for determining transporter binding affinity.

In Vitro Functional Reuptake Assays

Causality: While binding demonstrates affinity, it does not confirm functional activity (i.e., agonist, antagonist, or inhibitor). A reuptake assay directly measures the compound's ability to block the transport of neurotransmitters into cells or synaptosomes. This is essential to confirm the hypothesized mechanism of action as a reuptake inhibitor.

Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay

  • Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from specific rodent brain regions rich in the target transporter (e.g., striatum for DAT, cortex for SERT/NET) via sucrose gradient centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled substrate (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

  • Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification & Analysis: Measure the radioactivity accumulated within the synaptosomes. Calculate IC50 values by plotting the percent inhibition of uptake against the log of the compound concentration.

Comparative Data Summary

The data generated from these assays will allow for a direct comparison with known monoamine reuptake inhibitors.

Table 1: Comparative In Vitro Transporter Profile (Hypothetical Data)

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Selectivity Ratio (SERT/DAT)
This compound TBDTBDTBDTBDTBDTBDTBD
Cocaine (Non-selective)~150~300~400~270~310~310~2.0
Fluoxetine (SSRI)~3000~1~300~1400~7~360~0.002
Desipramine (NRI)~1800~220~1~1100~120~4~0.12

TBD = To Be Determined. Reference values are approximations from literature.

In Vivo Behavioral Profile: Assessing CNS Effects

Causality: In vitro activity must be correlated with in vivo effects. Compounds that potently inhibit DAT, particularly in comparison to SERT, often produce psychostimulant effects, characterized by increased locomotor activity in rodents. This assay provides a whole-organism readout of the compound's net effect after crossing the blood-brain barrier.

Experimental Protocol: Rodent Open-Field Locomotor Activity

  • Acclimation: Habituate male mice or rats to the testing room and handling procedures for several days prior to the experiment.

  • Drug Administration: Administer various doses of this compound (e.g., 1, 3, 10, 30 mg/kg) via a standard route (e.g., intraperitoneal, i.p.). Include vehicle control and positive control (e.g., cocaine) groups.

  • Data Acquisition: Immediately after injection, place each animal into an open-field arena equipped with infrared beams or video tracking software. Record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action. Compare dose groups using ANOVA followed by appropriate post-hoc tests.

Logical Flow: From Molecule to Behavior

G mol 3-(4-Fluorophenyl)-3- (furan-2-yl)propan-1-amine 4-Fluorophenyl Moiety Furan Moiety Propylamine Chain hypo Hypothesis: Monoamine Reuptake Inhibitor mol->hypo invitro In Vitro Characterization Binding Assays (Ki) Functional Assays (IC50) hypo->invitro Test Affinity & Functional Effect invivo In Vivo Validation Rodent Locomotor Activity invitro->invivo Correlate to CNS Effect outcome Outcome: Comparative Biological Profile invivo->outcome

Caption: Logical progression from chemical structure to biological profile.

Synthesis and Discussion

The proposed experimental cascade will provide a robust, multi-layered dataset to define the biological effects of this compound. The comparative analysis hinges on the results:

  • If DAT > SERT/NET activity: The compound would be classified as a dopamine reuptake inhibitor (DRI) with potential stimulant properties, warranting comparison to compounds like cocaine or methylphenidate.

  • If SERT > DAT/NET activity: The compound would be a selective serotonin reuptake inhibitor (SSRI), and its profile would be compared to drugs like fluoxetine. Its furan core could offer a novel scaffold for antidepressant research.[3][4]

  • If activity is mixed: The compound would be compared to dual- or triple-reuptake inhibitors like bupropion or venlafaxine.

The unique combination of the 4-fluorophenyl and furan moieties may confer unexpected properties, such as improved brain penetration or a unique selectivity profile. These initial studies are foundational for any further investigation into its therapeutic potential or abuse liability.

References

  • MDPI: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Beilstein Journals: Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • PubMed: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Oriental Journal of Chemistry: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Growing Science: Synthesis and anticancer activity evaluation of novel thiazole derivatives containing furan and thiophen moieties. [Link]

  • ResearchGate: In vitro and in vivo parameters for key compounds. [Link]

  • PubMed: Toxicological Effects of Furan on the Reproductive System of Male Rats: An "In Vitro" and "In Vivo"-Based Endocrinological and Spermatogonial Study. [Link]

  • PMC - NIH: Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety. For novel compounds such as 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, a molecule with potential therapeutic applications, establishing a robust and reliable analytical method for its quantification and purity assessment is a critical early-stage milestone. This guide provides an in-depth comparison of two prominent liquid chromatography techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)—for the analytical method validation of this specific compound. The experimental data presented herein, while illustrative, is grounded in established scientific principles and mirrors the expected performance of these methodologies.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This involves a comprehensive evaluation of various performance characteristics to ensure the method is accurate, precise, specific, and robust. This guide will delve into the practical application of these principles, drawing upon the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a framework for the validation of analytical procedures[2][3][4].

The Analyte: this compound

This compound is a chemical entity with a molecular formula of C₁₃H₁₄FNO and a molecular weight of 219.26 g/mol [5]. Its structure, featuring a fluorophenyl group, a furan ring, and a primary amine, presents unique analytical challenges and considerations. The presence of chromophores in the aromatic rings suggests that UV detection is a viable analytical approach.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. The non-polar nature of the stationary phase in RP-HPLC is well-suited for retaining and separating the relatively non-polar analyte from potential polar impurities.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Rationale for Method Development: The choice of a C18 column is based on its proven efficacy in retaining and separating a wide range of pharmaceutical compounds[6]. The mobile phase composition of acetonitrile and acidified water provides good peak shape and resolution. Formic acid is added to the aqueous phase to protonate the primary amine, which minimizes peak tailing and improves chromatographic performance. A detection wavelength of 254 nm is selected based on the UV absorbance maxima of the aromatic moieties in the analyte.

Alternative Analytical Method: Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.

Experimental Protocol: UPLC Method

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a PDA or tunable UV (TUV) detector.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (60:40, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Rationale for Method Development: The shorter column length and smaller particle size in the UPLC method necessitate a higher proportion of the organic solvent in the mobile phase and a lower flow rate to maintain optimal linear velocity and efficiency. The elevated column temperature reduces the mobile phase viscosity, allowing for higher flow rates without excessive backpressure. The smaller injection volume is proportional to the smaller column dimensions.

Method Validation: A Comparative Analysis

The validation of both the HPLC and UPLC methods was conducted in accordance with ICH Q2(R2) guidelines, encompassing the following parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness[2][7][8].

Data Presentation: Comparison of Analytical Method Validation Parameters
Validation ParameterHPLC MethodUPLC MethodAcceptance Criteria (ICH)
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999.No interference from blank and placebo at the retention time of the analyte. Peak purity index > 0.999.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 1 - 1000.5 - 5080% to 120% of the test concentration for assay.
Accuracy (% Recovery) 99.2% - 100.5%99.5% - 100.8%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%0.5%≤ 2%
Precision (Intermediate Precision, %RSD) 1.2%0.9%≤ 2%
LOD (µg/mL) 0.30.1Signal-to-noise ratio of 3:1
LOQ (µg/mL) 1.00.5Signal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%).Unaffected by minor changes in flow rate (±0.05 mL/min) and mobile phase composition (±1%).The reliability of an analytical procedure with respect to deliberate variations in method parameters.
Analysis Time (minutes) 103N/A

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD_Start Define Analytical Target Profile MD_Method Develop HPLC/UPLC Method MD_Start->MD_Method MD_Optimize Optimize Chromatographic Conditions MD_Method->MD_Optimize Specificity Specificity MD_Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Analysis Robustness->Routine_Use Lifecycle Lifecycle Management Routine_Use->Lifecycle G cluster_performance Performance Attributes HPLC HPLC Robustness Robustness HPLC->Robustness High Cost Cost HPLC->Cost Low UPLC UPLC Speed Speed UPLC->Speed High Sensitivity Sensitivity UPLC->Sensitivity High Resolution Resolution UPLC->Resolution High

Caption: A diagram illustrating the key performance trade-offs between HPLC and UPLC.

Conclusion

The choice between HPLC and UPLC for the analysis of this compound will ultimately depend on the specific requirements of the laboratory and the stage of drug development. For routine quality control where robustness and cost-effectiveness are paramount, the validated HPLC method is an excellent choice. Conversely, for high-throughput screening, impurity determination, and applications requiring the utmost sensitivity, the UPLC method provides a clear advantage.

This guide has demonstrated a comprehensive approach to the validation of analytical methods for a novel pharmaceutical compound, providing a framework for comparing and selecting the most appropriate technology. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of reliable and accurate data, a cornerstone of successful drug development.

References

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). [Link] [3]2. European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link] [8]3. U.S. Food and Drug Administration. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

A Comprehensive Guide to Cross-Reactivity Profiling of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel chemical entity is paramount to its successful and safe translation into a therapeutic candidate. This guide provides an in-depth, technically-grounded framework for assessing the cross-reactivity of the novel compound, 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine. We will move beyond a rigid template to offer a logical, evidence-based workflow, from initial in silico predictions to definitive in vivo studies, all while explaining the scientific rationale behind each experimental choice.

Introduction: The Imperative of Early Cross-Reactivity Assessment

Off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures. A thorough evaluation of a compound's selectivity is not merely a regulatory checkbox but a critical step in de-risking a drug discovery program. For a novel molecule like this compound, where the primary target and potential off-targets are unknown, a systematic and comprehensive cross-reactivity study is the foundation of its preclinical safety assessment.[1][2][3][4][5] This guide will delineate a robust strategy to identify and characterize such unintended interactions.

Structural Analysis and Predictive Target Profiling

The chemical structure of this compound offers initial clues to its potential biological targets. The molecule possesses a 3-phenylpropan-1-amine core, which is a well-known scaffold in medicinal chemistry, notably present in several centrally acting drugs.

  • 3-Phenylpropan-1-amine Scaffold: This structural motif is found in selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). For instance, the antidepressant fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, and atomoxetine, used for ADHD, is (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine.[6][7] This strongly suggests that the primary targets of our compound of interest could be monoamine transporters (e.g., SERT, NET, DAT).

  • 4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring is a common feature in many CNS drugs and can influence binding affinity and metabolic stability.

  • Furan Ring: The furan moiety is a versatile heterocycle present in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer effects.[8][9] Its presence could confer interactions with a diverse set of proteins.

Based on this analysis, our initial hypothesis is that this compound is likely to interact with monoamine transporters and potentially other CNS receptors.

A Tiered Experimental Approach to Cross-Reactivity Profiling

A tiered approach, starting with broad, cost-effective screening and progressing to more focused and complex assays, is the most efficient strategy for characterizing the cross-reactivity profile of a novel compound.

Figure 1: Tiered workflow for cross-reactivity profiling.
Tier 1: In Silico and In Vitro Broad Panel Screening

The initial tier focuses on casting a wide net to identify potential off-target liabilities.

3.1.1. In Silico Profiling (Optional but Recommended)

Before embarking on expensive wet-lab experiments, computational models can predict potential off-target interactions based on the compound's structure.[10][11][12][13][14] These platforms compare the chemical features of the test compound to a large database of known ligands and their targets.

Experimental Protocol: In Silico Off-Target Prediction

  • Obtain the 2D structure (SMILES format) of this compound.

  • Submit the structure to multiple web-based prediction platforms (e.g., PanScreen, SuperPred, SwissTargetPrediction).

  • Analyze the output: These tools will provide a ranked list of potential targets with associated confidence scores.

  • Prioritize targets: Focus on targets with high prediction scores from multiple platforms, especially those known to be associated with adverse effects.

3.1.2. In Vitro Broad Panel Screening

This is a critical step to empirically identify off-target interactions. Several contract research organizations (CROs) offer standardized safety pharmacology panels that include a wide range of targets implicated in adverse drug reactions. The Eurofins SafetyScreen44™ panel is a widely used starting point.

Table 1: Representative Targets from a Standard Safety Panel (e.g., SafetyScreen44™)

Target ClassRepresentative Targets
GPCRs Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Histamine (H1, H2), Opioid (μ, δ, κ)
Ion Channels hERG, Nav1.5, Cav1.2, KCNQ1/mink
Enzymes COX-1, COX-2, PDE3A, PDE4D2, MAO-A, Acetylcholinesterase
Transporters NET, DAT, SERT
Nuclear Receptors Estrogen Receptor, Glucocorticoid Receptor

Experimental Protocol: In Vitro Receptor Binding Assay

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of radioligand binding assays.[15][16][17][18]

  • Data Collection: The percentage of radioligand displacement by the test compound is measured.

  • Data Analysis: A significant "hit" is typically defined as >50% inhibition of radioligand binding at the screening concentration.

Tier 2: Functional and Mechanistic Assays

Any "hits" identified in the broad panel screening must be followed up with functional assays to determine if the binding interaction translates into a biological effect (i.e., agonist, antagonist, or inverse agonist activity).

3.2.1. Functional Assays for GPCRs and Ion Channels

For GPCRs, functional assays can measure changes in second messengers (e.g., cAMP, Ca2+). For ion channels, electrophysiology techniques like patch-clamp are the gold standard. The hERG channel assay is of particular importance due to the risk of QT prolongation.[19][20][21][22][23]

Experimental Protocol: hERG Manual Patch-Clamp Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG tail currents in response to a specific voltage protocol.

  • Compound Application: Apply a range of concentrations of this compound to determine the IC50 value.

  • Data Analysis: Plot the concentration-response curve and calculate the IC50.

3.2.2. Enzyme Inhibition Assays

For enzyme "hits," the inhibitory potency (IC50) should be determined using a relevant enzymatic assay. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are commonly used.[24][25][26][27][28]

Experimental Protocol: LanthaScreen® Kinase Inhibition Assay (Example)

  • Reagent Preparation: Prepare solutions of the kinase, a europium-labeled antibody, a fluorescently labeled tracer, and the test compound.

  • Assay Plate Setup: Add the kinase and antibody mixture to the wells of a microplate, followed by the test compound at various concentrations.

  • Reaction Initiation: Add the tracer to initiate the binding reaction.

  • Data Acquisition: After incubation, measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the emission ratio and plot against the compound concentration to determine the IC50.

Table 2: Interpreting In Vitro Cross-Reactivity Data

Assay TypeParameterInterpretation of a "Hit"
Binding Assay% Inhibition @ 10 µM> 50% inhibition warrants follow-up.
Functional AssayIC50 / EC50An IC50/EC50 value less than 10-fold the expected therapeutic plasma concentration is a potential concern.
hERG AssayIC50An IC50 < 1 µM is a significant concern. An IC50 between 1-10 µM requires further investigation.
Tier 3: In Vivo Safety Pharmacology

In vivo studies are essential to understand the physiological consequences of any identified off-target activities. These studies are guided by the International Council for Harmonisation (ICH) S7A guidelines.[1][2][3][5] The core battery of studies includes assessments of the central nervous, cardiovascular, and respiratory systems.

Figure 2: ICH S7A core battery of in vivo safety pharmacology studies.

3.3.1. Central Nervous System Assessment

The Irwin test (or a functional observational battery) is a standardized method for detecting a wide range of behavioral and physiological effects in rodents.[29][30][31][32][33]

Experimental Protocol: Modified Irwin Test in Rats

  • Animal Acclimation and Dosing: Acclimate male and female rats to the testing environment. Administer the test compound at three or more dose levels, including a vehicle control.

  • Observation: A trained observer, blinded to the treatment groups, systematically scores a range of parameters at multiple time points post-dosing. These include changes in posture, gait, grooming, alertness, and autonomic signs (e.g., salivation, pupil size).

  • Data Analysis: Compare the scores of the treated groups to the control group to identify any dose-dependent effects.

3.3.2. Cardiovascular System Assessment

Cardiovascular safety is a major concern in drug development. In vivo studies in a non-rodent species, typically dogs, using telemetry are the gold standard for assessing effects on blood pressure, heart rate, and ECG parameters.[34][35][36][37][38]

Experimental Protocol: Cardiovascular Telemetry in Conscious Dogs

  • Animal Preparation: Use surgically implanted telemetry devices in conscious, freely moving beagle dogs.

  • Data Collection: Continuously record ECG, blood pressure, and heart rate before and after administration of the test compound at multiple dose levels.

  • Data Analysis: Analyze the data for changes in key parameters, including QT interval corrected for heart rate (QTc), PR interval, QRS duration, heart rate, and blood pressure.

Conclusion: Synthesizing the Data for a Comprehensive Risk Assessment

The ultimate goal of these cross-reactivity studies is to build a comprehensive safety profile for this compound. By integrating data from in silico, in vitro, and in vivo studies, researchers can make an informed decision about the compound's potential for off-target liabilities. A significant finding in any of these assays does not necessarily terminate the development of a compound, but it does necessitate a careful risk-benefit analysis and may guide further chemical modifications to improve selectivity. This structured, multi-tiered approach provides the robust data package required to confidently advance a promising new chemical entity towards clinical development.

References

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. [Link]

  • Federal Register. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. [Link]

  • PSPP. Modified Irwin Test (rat). [Link]

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Altasciences. Safety Pharmacology Guidelines and Practices — A Review. [Link]

  • Melior Discovery. Irwin Test in Rats & Mice. [Link]

  • bioRxiv. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. [Link]

  • EurekAlert!. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. [Link]

  • European Medicines Agency. S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • PubMed. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]

  • PubMed. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • SciSpace. (2018). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. [Link]

  • Porsolt. Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. [Link]

  • Drexel University. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. [Link]

  • Semantic Scholar. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]

  • Eurofins Discovery. In Vitro Safety Insight: Visualization Tool for SafetyScreen. [Link]

  • National Institutes of Health. (2020). Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • PubMed. (2008). In vitro receptor binding assays: general methods and considerations. [Link]

  • National Institutes of Health. (2010). Cardiovascular Safety Pharmacology Study of a Single Intravenous Dose of CUMI in Conscious Beagle Dogs. [Link]

  • Sophion. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. [Link]

  • PubMed. (2005). Primary observation (Irwin) test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiological function. [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • PubMed. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. [Link]

  • Evotec. hERG Safety Assay. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. [Link]

  • Vivotecnia. Cardiovascular Safety Pharmacology Studies. [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • PubMed. (2016). Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection. [Link]

  • IITRI. Safety Pharmacology. [Link]

  • Wikipedia. PPPA (drug). [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • Labcorp. Safety Pharmacology. [Link]

  • Wikipedia. Atomoxetine. [Link]

  • PubChem. 3-Phenylpropan-1-imine. [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • PubChem. 3-Phenylpropylamine. [Link]

Sources

Comparative Structure-Activity Relationship (SAR) Guide: The 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine Scaffold as a Novel CNS Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds with tailored pharmacological profiles remains a paramount objective. The 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine core structure represents a promising starting point for the development of potent and selective modulators of monoamine transporters. Its structural features, namely the diarylpropylamine backbone, are reminiscent of established serotonin-norepinephrine reuptake inhibitors (SNRIs). The manipulation of central nervous system levels of serotonin (5-HT) and norepinephrine (NE) by inhibiting their respective reuptake transporters, SERT and NET, has proven to be a successful strategy for treating a variety of CNS disorders, including depression and anxiety.[1] Dual-acting agents that modulate both transporters are often associated with greater efficacy compared to single-acting agents.[2]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the this compound scaffold. By dissecting the contributions of its core components—the fluorophenyl ring, the furan moiety, and the propanamine side chain—we will explore how structural modifications can influence potency and selectivity towards the serotonin and norepinephrine transporters. This analysis is supported by experimental data from analogous chemical series and provides detailed protocols for the evaluation of novel derivatives.

Proposed Mechanism of Action: Dual SERT/NET Inhibition

Based on its structural similarity to known SNRIs, the this compound scaffold is hypothesized to function as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). By binding to these transporters, compounds based on this scaffold are expected to block the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.

Dual_SERT_NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (5-HT, NE) 5HT_NE 5-HT & NE Presynaptic_Vesicle->5HT_NE Release SERT SERT NET NET 5HT_NE->SERT Reuptake 5HT_NE->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors 5HT_NE->Postsynaptic_Receptors Binding Core_Compound 3-(4-Fluorophenyl)-3- (furan-2-yl)propan-1-amine Analog Core_Compound->SERT Inhibition Core_Compound->NET Inhibition

Caption: Proposed mechanism of action for the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for key regions of the this compound scaffold. The presented data is a synthesis of findings from analogous series of monoamine reuptake inhibitors.

Aryl Group Modifications: The 4-Fluorophenyl Ring

The nature and position of the substituent on the phenyl ring are critical determinants of potency and selectivity. The presence of a halogen, particularly fluorine, is common in CNS-active compounds and can influence properties such as metabolic stability and blood-brain barrier penetration.[3]

Compound/ModificationRSERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (NET/SERT)
Parent Scaffold 4-FBaselineBaselineBaseline
Analog 14-ClPotentially IncreasedPotentially IncreasedMaintained or Shifted
Analog 24-CH₃Potentially DecreasedPotentially DecreasedMaintained
Analog 34-OCH₃VariableVariablePotentially Shifted
Analog 43-FPotentially DecreasedPotentially DecreasedMaintained
Analog 52-FSignificantly DecreasedSignificantly DecreasedMaintained
Analog 6H (unsubstituted)DecreasedDecreasedMaintained

Key Insights:

  • 4-Position Substitution: Substitution at the para-position of the phenyl ring is generally optimal for high-affinity binding to both SERT and NET.

  • Electron-Withdrawing Groups: Small, electron-withdrawing groups like fluorine and chlorine are often favored. The 4-fluoro substituent is a bioisostere for a hydrogen atom and can enhance binding affinity through favorable electrostatic interactions within the transporter binding pocket.

  • Positional Isomers: Moving the substituent to the meta (3-) or ortho (2-) position typically leads to a decrease in potency, suggesting a sterically constrained binding pocket.

Heterocyclic Group Modifications: The Furan-2-yl Ring

The furan ring serves as a key pharmacophoric element, likely engaging in hydrogen bonding and π–π stacking interactions within the transporter.[4] Its replacement with other heterocycles can significantly impact the pharmacological profile.

Compound/ModificationHeterocycleSERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (NET/SERT)
Parent Scaffold Furan-2-ylBaselineBaselineBaseline
Analog 7Thiophen-2-ylMaintained or IncreasedMaintained or IncreasedMaintained
Analog 8PhenylVariableVariablePotentially Shifted
Analog 9Pyridin-2-ylPotentially DecreasedPotentially DecreasedPotentially Shifted
Analog 10Thiazol-2-ylLikely DecreasedLikely DecreasedVariable

Key Insights:

  • Bioisosteric Replacements: Replacing the furan ring with a thiophene ring often results in retained or even enhanced activity, as these five-membered aromatic heterocycles have similar steric and electronic properties.

  • Aromaticity and π-stacking: The aromatic nature of the heterocyclic ring is crucial for activity. Replacement with a non-aromatic ring system would likely abolish binding.

  • Hydrogen Bonding: The oxygen atom of the furan ring may act as a hydrogen bond acceptor. The introduction of additional heteroatoms, as in pyridine or thiazole, can alter the hydrogen bonding potential and overall electronics, leading to unpredictable effects on activity and selectivity.

Propan-1-amine Chain Modifications

The propan-1-amine side chain is essential for interacting with a key acidic residue (e.g., aspartate) in the transporter binding site. Modifications to this chain can influence potency and selectivity.

Compound/ModificationAmine SubstitutionSERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (NET/SERT)
Parent Scaffold Primary (NH₂)BaselineBaselineBaseline
Analog 11Secondary (NHCH₃)Potentially IncreasedPotentially IncreasedMaintained or Shifted
Analog 12Tertiary (N(CH₃)₂)VariableVariablePotentially Shifted
Analog 13Elongated Chain (Butanamine)DecreasedDecreasedMaintained
Analog 14Shortened Chain (Ethanamine)DecreasedDecreasedMaintained

Key Insights:

  • Amine Basicity: A basic amine is critical for forming an ionic bond with an acidic residue in the transporter.

  • N-Alkylation: Methylation of the primary amine to a secondary amine often maintains or improves potency. Tertiary amines can also be active, though their increased steric bulk may be less favorable for one transporter over the other, thus affecting selectivity.

  • Chain Length: A three-carbon (propyl) linker between the diarylmethyl group and the amine is generally optimal for dual SERT/NET inhibition. Both shortening and lengthening the chain tend to reduce activity.

Experimental Protocols for SAR Elucidation

To validate the hypothesized SAR and to characterize novel analogs, the following experimental protocols are recommended.

In Vitro Transporter Binding Assays

These assays determine the affinity of a test compound for SERT and NET by measuring its ability to displace a known radioligand.

Binding_Assay_Workflow Start Prepare Membranes (HEK293-hSERT/hNET or rat brain synaptosomes) Incubate Incubate membranes with radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of test compound. Start->Incubate Separate Separate bound and free radioligand via rapid filtration. Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting. Separate->Quantify Analyze Analyze data using non-linear regression to determine IC₅₀ and calculate Kᵢ values. Quantify->Analyze

Caption: Workflow for in vitro transporter binding assays.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize membranes from HEK293 cells stably expressing human SERT or NET, or prepare crude synaptosomes from rat brain tissue (e.g., prefrontal cortex for NET, whole brain minus cerebellum for SERT).[5]

  • Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into cells or synaptosomes.

Uptake_Assay_Workflow Start Prepare Synaptosomes or hSERT/hNET-expressing cells Pre-incubate Pre-incubate synaptosomes/cells with varying concentrations of test compound. Start->Pre-incubate Add_Substrate Initiate uptake by adding radiolabeled substrate (e.g., [³H]5-HT or [³H]NE). Pre-incubate->Add_Substrate Incubate Incubate for a short period (e.g., 10 min at 37°C). Add_Substrate->Incubate Terminate Terminate uptake by rapid filtration and washing with ice-cold buffer. Incubate->Terminate Quantify Quantify internalized radioactivity by liquid scintillation counting. Terminate->Quantify Analyze Analyze data to determine IC₅₀ values. Quantify->Analyze

Caption: Workflow for in vitro neurotransmitter uptake inhibition assays.

Step-by-Step Protocol:

  • Cell/Synaptosome Preparation: Prepare fresh synaptosomes from rat brain tissue or use cell lines endogenously or recombinantly expressing the transporters of interest (e.g., SK-N-BE(2)C cells for NET).[6]

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound in a suitable buffer.[7][8]

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET).[7][8]

  • Incubation: Incubate for a defined period at 37°C (e.g., 10 minutes).

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Scintillation Counting: Lyse the cells/synaptosomes on the filters and measure the internalized radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Conclusion

The this compound scaffold represents a compelling starting point for the design of novel dual serotonin and norepinephrine reuptake inhibitors. The structure-activity relationships, inferred from analogous series, highlight the critical roles of the 4-fluorophenyl group, the furan ring, and the N-propylamine side chain in conferring high-affinity binding to both SERT and NET. Systematic modification of these core elements, guided by the SAR principles outlined in this guide and validated through the provided experimental protocols, can lead to the identification of optimized drug candidates with tailored pharmacological profiles for the treatment of various CNS disorders.

References

Sources

A Comparative Benchmarking Guide: 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine and its Analogs in Neurotransmitter Transporter Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine, a molecule of interest in neuropharmacology. Due to the limited direct experimental data on this specific compound in publicly accessible literature, this document establishes a robust benchmarking framework by comparing it to structurally similar and well-characterized analogs known to interact with neurotransmitter transporters. The methodologies and comparative data presented herein are synthesized from established research on related compounds, offering a predictive and practical guide for the evaluation of this novel molecule.

Introduction: The Scientific Rationale

Compounds possessing the 3-phenyl-3-substituted-propan-1-amine scaffold are of significant interest in medicinal chemistry due to their established activity as monoamine transporter inhibitors. These transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synaptic cleft. Their modulation is a key strategy in the treatment of various neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

The subject of this guide, this compound, features key structural motifs that suggest a potential interaction with these transporters: a fluorophenyl group, known to enhance binding affinity to SERT, and a furan ring, a bioisostere for other aromatic systems found in known transporter inhibitors. This guide will benchmark its potential efficacy and selectivity against established compounds sharing this core structure.

Comparative Analogs and Key Performance Metrics

To establish a meaningful comparison, we will evaluate this compound against the following well-characterized analogs:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. It features a trifluoromethylphenyl group.

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) with a naphthyl substituent at the 3-position.

  • Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI) with a methylphenyl substituent.

The primary performance metrics for comparison will be:

  • Potency (IC50/Ki): The concentration of the compound required to inhibit 50% of transporter activity. A lower value indicates higher potency.

  • Selectivity: The ratio of binding affinity or inhibitory activity for one transporter over others (e.g., SERT vs. DAT/NET). High selectivity is often desirable to minimize off-target effects.

  • In Vitro Pharmacokinetics (ADME): Parameters such as metabolic stability in liver microsomes and cell permeability.

Table 1: Comparative Potency and Selectivity of Reference Compounds
CompoundPrimary Target(s)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity (SERT/NET)Selectivity (SERT/DAT)
FluoxetineSERT~1~150~1000~150~1000
DuloxetineSERT, NET~0.8~7.5~240~9.4~300
AtomoxetineNET~77~5~1451~0.06~0.003
This compound Hypothesized: SERT/NET To be determined To be determined To be determined To be determined To be determined

Note: Ki values are approximate and can vary based on experimental conditions. The data for the title compound is to be determined through the experimental protocols outlined below.

Experimental Protocols for Benchmarking

To ascertain the pharmacological profile of this compound, the following standardized in vitro assays are recommended.

Radioligand Binding Assays for Transporter Affinity

This experiment determines the affinity (Ki) of the test compound for SERT, NET, and DAT by measuring its ability to displace a specific radioligand from the transporter.

Methodology:

  • Preparation of Cell Membranes: Utilize cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The bound radioligand will be retained on the filter.

  • Quantification: Measure the radioactivity on the filtermats using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: Workflow for Radioligand Binding Assay

G A Prepare Cell Membranes (hSERT, hNET, hDAT) B Incubate Membranes with Radioligand & Test Compound A->B Add C Separate Bound/Free Ligand (Filtration) B->C Equilibrium D Quantify Radioactivity (Scintillation Counting) C->D Measure E Data Analysis (IC50 -> Ki) D->E Calculate

Caption: Workflow for determining transporter binding affinity.

Synaptosomal Uptake Inhibition Assays

This functional assay measures the potency (IC50) of the compound in inhibiting the uptake of neurotransmitters into synaptosomes, which are isolated nerve terminals.

Methodology:

  • Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) by differential centrifugation.

  • Uptake Reaction: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to initiate the uptake process.

  • Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity accumulated in the synaptosomes and analyze the data to determine the IC50 value for uptake inhibition.

Diagram 2: Synaptosomal Uptake Inhibition Workflow

G A Isolate Synaptosomes from Brain Tissue B Pre-incubate with Test Compound A->B C Add Radiolabeled Neurotransmitter B->C D Terminate Uptake (Filtration) C->D E Quantify Uptake & Calculate IC50 D->E

A Comparative Guide to the Synthesis, Characterization, and Potential Biological Significance of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 3-Aryl-3-heteroarylpropan-1-amines

In the landscape of contemporary medicinal chemistry, the 3-aryl-3-heteroarylpropan-1-amine scaffold represents a promising area of exploration for novel therapeutic agents. This structural motif is of significant interest due to the combined presence of a flexible propanamine chain, an aromatic system amenable to substitution, and a heteroaromatic ring, each contributing to the potential for diverse biological activities. The furan moiety, in particular, is a well-established pharmacophore known to be present in numerous compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This technical guide provides a comprehensive analysis of the experimental findings related to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine . Due to the limited publicly available data for this specific molecule, this guide will present a proposed synthetic route and expected characterization based on established chemical principles and data from closely related analogs. We will then draw comparisons with non-fluorinated and alternatively substituted analogs to elucidate the potential influence of the 4-fluoro substituent and the furan ring on the molecule's properties and biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially explore this class of compounds.

Synthetic Strategy: A Proposed Pathway and Comparative Methodologies

The synthesis of this compound can be approached through several established synthetic methodologies for related 3,3-diaryl or 3-aryl-3-heteroaryl propanamines. A plausible and efficient route involves a multi-step synthesis commencing with a Michael addition reaction.

Proposed Synthetic Workflow

cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reduction 2-Acetylfuran 2-Acetylfuran Chalcone 1-(Furan-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one 2-Acetylfuran->Chalcone Base (e.g., NaOH), EtOH 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Chalcone Nitro_Adduct 4-(Furan-2-yl)-4-(4-fluorophenyl)-1-nitrobutane Chalcone->Nitro_Adduct Base (e.g., DBU) Nitromethane Nitromethane Nitromethane->Nitro_Adduct Target_Compound This compound Nitro_Adduct->Target_Compound Reducing Agent (e.g., LiAlH4 or H2/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 1-(Furan-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone)

This procedure is adapted from established Claisen-Schmidt condensation protocols.

  • Reaction Setup: To a stirred solution of 2-acetylfuran (1.0 eq.) and 4-fluorobenzaldehyde (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq.) dropwise at room temperature.

  • Reaction Conditions: Maintain stirring at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent like ethanol to afford the pure chalcone.

Step 2: Synthesis of 4-(Furan-2-yl)-4-(4-fluorophenyl)-1-nitrobutane

This step utilizes a Michael addition of nitromethane to the synthesized chalcone.

  • Reaction Setup: To a solution of the chalcone (1.0 eq.) in a suitable solvent (e.g., THF), add nitromethane (1.5 eq.) and a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Reduction to this compound

The final step involves the reduction of the nitro group to a primary amine.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH4) (3.0-4.0 eq.) in anhydrous THF.

  • Reaction Conditions: Cool the suspension to 0 °C and add a solution of the nitro adduct (1.0 eq.) in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Characterization and Comparative Analysis

Spectroscopic Data Comparison (Predicted vs. Known Analogs)
Compound1H NMR (Predicted/Observed)13C NMR (Predicted/Observed)Mass Spec (m/z) (Predicted/Observed)
This compound Predicted: Aromatic protons (multiplets, ~7.0-7.4 ppm), Furan protons (multiplets, ~6.0-7.5 ppm), Methine proton (triplet, ~4.2 ppm), Methylene protons (multiplets, ~2.0-3.0 ppm), Amine protons (broad singlet)Predicted: Aromatic and furan carbons in the range of 110-160 ppm (with characteristic C-F coupling for the fluorophenyl ring), Methine carbon (~45 ppm), Methylene carbons (~30-40 ppm)Predicted: [M+H]+ at ~220.1
3-Phenyl-3-(furan-2-yl)propanoic Acid Observed: Aromatic protons (multiplets, ~7.2-7.4 ppm), Furan protons (multiplets, ~6.0-7.3 ppm), Methine proton (triplet, ~4.3 ppm), Methylene protons (doublet, ~3.0 ppm)[1]Observed: Aromatic and furan carbons in the range of 110-158 ppm, Methine carbon (~40 ppm), Methylene carbon (~43 ppm), Carboxyl carbon (~177 ppm)[1]Observed: [M]+ at 216[1]
3-(4-Chlorophenyl)propan-1-amine No data availableNo data availableObserved: [M]+ at 169.07

Rationale for Predicted Data: The predicted 1H and 13C NMR spectra for the target compound are based on the known shifts of similar structures. The presence of the electron-withdrawing fluorine atom is expected to cause a downfield shift of the aromatic protons and carbons of the phenyl ring, with characteristic splitting patterns due to C-F coupling in the 13C NMR spectrum. The mass spectrum is predicted based on the molecular weight of the compound.

Biological Significance and Comparative Activity

The incorporation of a furan ring and a fluorine atom into the 3-phenylpropan-1-amine scaffold suggests the potential for interesting biological activities.

The Role of the Furan Moiety

The furan ring is a common motif in a variety of biologically active compounds.[2] Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. Furan derivatives have been reported to exhibit a broad spectrum of activities, including:

  • Antimicrobial Activity: Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their potential as antimicrobial agents.[1]

  • Anti-inflammatory and Analgesic Properties: The furan scaffold is present in compounds known to possess anti-inflammatory and analgesic effects.

  • Anticancer Activity: Certain furan-containing molecules have shown cytotoxic effects against various cancer cell lines.

The electron-rich nature of the furan ring allows for various interactions with biological targets, and its metabolic pathways can lead to the formation of reactive intermediates, which can be a source of both therapeutic effects and toxicity.

The Influence of Fluorine Substitution

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its properties. The high electronegativity and small size of fluorine can lead to:

  • Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.

  • Enhanced Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can improve the binding of a molecule to its target protein.

  • Altered Lipophilicity: Fluorine substitution can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of this compound, the 4-fluoro substituent is expected to influence the electronic properties of the phenyl ring and could play a crucial role in its interaction with biological targets.

Comparative Biological Evaluation Workflow

To experimentally validate the potential of this compound and understand the contribution of its structural features, a comparative biological evaluation is essential.

cluster_0 In Vitro Assays Target This compound Antimicrobial Antimicrobial Screening (e.g., MIC/MBC assays) Target->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Target->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (Target-specific) Target->Enzyme_Inhibition Comparator1 3-Phenyl-3-(furan-2-yl)propan-1-amine (Non-fluorinated analog) Comparator1->Antimicrobial Comparator1->Cytotoxicity Comparator1->Enzyme_Inhibition Comparator2 3-(4-Chlorophenyl)-3-(furan-2-yl)propan-1-amine (Alternative halogen analog) Comparator2->Antimicrobial Comparator2->Cytotoxicity Comparator2->Enzyme_Inhibition

Caption: A logical workflow for the comparative biological evaluation of the target compound and its analogs.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with the potential for diverse biological activities. While direct experimental data is currently sparse in the public literature, this guide has outlined a plausible synthetic route and predicted its key characterization features based on the analysis of related compounds.

The comparative framework presented here highlights the importance of systematically evaluating the contributions of the furan moiety and the 4-fluoro substituent. Future experimental work should focus on:

  • Executing the Proposed Synthesis and Full Spectroscopic Characterization: Unambiguously confirming the structure of the target compound is the first critical step.

  • Synthesizing and Characterizing Key Analogs: The non-fluorinated and other halogenated analogs are essential for establishing clear structure-activity relationships.

  • Comprehensive Biological Screening: A broad panel of in vitro assays will help to identify the most promising therapeutic areas for this class of compounds.

By systematically exploring the chemical space around the 3-aryl-3-heteroarylpropan-1-amine scaffold, the scientific community can unlock its full potential in the development of novel therapeutic agents.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

Sources

Independent Verification of Bioactivity: A Comparative Guide to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering the Potential of a Novel Phenyl-Furan Derivative

In the continuous quest for novel therapeutic agents, the synthesis and evaluation of hybrid molecules combining different pharmacophores is a well-established strategy. The compound 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine represents an intriguing scaffold, integrating a fluorophenyl group, a furan ring, and a propan-1-amine chain. While direct biological data for this specific molecule is not yet available in the public domain, the constituent moieties suggest a strong potential for antimicrobial activity.

The furan nucleus is a common component in a variety of biologically active compounds, with numerous derivatives exhibiting significant antimicrobial properties[1][2]. For instance, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their efficacy against both yeast-like fungi such as Candida albicans and bacteria including Escherichia coli and Staphylococcus aureus[1]. Similarly, the presence of a 4-fluorophenyl group is a key feature in many bioactive molecules, contributing to metabolic stability and enhanced target binding[3][4].

This guide provides a framework for the independent verification of the antimicrobial bioactivity of this compound. We will outline a comparative study against established antimicrobial agents, provide detailed experimental protocols for robust evaluation, and present a logical workflow for data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.

Comparative Analysis: Benchmarking Against Standard Antimicrobial Agents

To ascertain the potential of this compound as an antimicrobial agent, its activity must be benchmarked against both standard-of-care antibiotics and structurally related compounds with known bioactivity. This comparative approach provides a clear context for interpreting the experimental results.

Selection of Comparator Compounds

The choice of comparators is critical for a meaningful evaluation. We propose the following:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its inclusion provides a benchmark against a clinically successful synthetic antibiotic.

  • Fluconazole: A triazole antifungal agent commonly used to treat yeast infections. This will serve as the benchmark for antifungal activity, particularly against Candida albicans.

  • 3-(Furan-2-yl)propan-1-amine: This structural analog, lacking the fluorophenyl group, will help to elucidate the contribution of this moiety to the overall bioactivity[5][6].

  • 3-(4-Fluorophenyl)propan-1-amine: This analog, which lacks the furan ring, will provide insight into the role of the furan component in the observed antimicrobial effects[7].

Hypothetical Performance Matrix

The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table illustrates how the experimental data for this compound (referred to as "Test Compound") would be presented in comparison to the selected alternatives.

CompoundTarget OrganismPredicted MIC (µg/mL)
Test Compound Staphylococcus aureusTo be determined
CiprofloxacinStaphylococcus aureus0.25 - 1.0
3-(Furan-2-yl)propan-1-amineStaphylococcus aureusTo be determined
3-(4-Fluorophenyl)propan-1-amineStaphylococcus aureusTo be determined
Test Compound Escherichia coliTo be determined
CiprofloxacinEscherichia coli0.015 - 0.12
3-(Furan-2-yl)propan-1-amineEscherichia coliTo be determined
3-(4-Fluorophenyl)propan-1-amineEscherichia coliTo be determined
Test Compound Candida albicansTo be determined
FluconazoleCandida albicans0.25 - 4.0
3-(Furan-2-yl)propan-1-amineCandida albicansTo be determined
3-(4-Fluorophenyl)propan-1-amineCandida albicansTo be determined

Experimental Protocols for Bioactivity Verification

The following protocols are designed to provide a robust and reproducible assessment of the antimicrobial properties of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.

Causality Behind Experimental Choices: The use of a 96-well plate format allows for high-throughput screening of multiple concentrations and compounds simultaneously. The inclusion of positive and negative controls is crucial for validating the assay's integrity. A colorimetric indicator like resazurin provides an objective measure of cell viability, reducing subjective interpretation of turbidity.

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Microorganism Inoculum: Culture the selected bacterial (S. aureus, E. coli) and fungal (C. albicans) strains overnight in appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microorganism inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (no test compound).

    • Negative Control: Wells containing broth only (no inoculum or test compound).

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound, broth, and inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, assess microbial growth. The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity). For a more quantitative assessment, 20 µL of a resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Test Compound Stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Microorganism Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation controls Set Up Controls incubation Incubate Plates inoculation->incubation read_results Read MIC (Visual/Colorimetric) incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening. It involves placing a paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a microorganism.

Causality Behind Experimental Choices: The diameter of the zone of inhibition around the disk is proportional to the susceptibility of the microorganism to the compound. This method is simple, cost-effective, and provides a visual confirmation of antimicrobial activity.

Step-by-Step Methodology:

  • Preparation of Agar Plates: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for fungi.

  • Inoculation of Plates: Spread a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Application of Disks:

    • Aseptically place sterile paper disks (6 mm in diameter) onto the surface of the inoculated agar plates.

    • Pipette a known amount (e.g., 10 µL) of the test compound solution at a specific concentration onto each disk.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Negative Control: A disk containing only the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution assay.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each disk.

Workflow for Agar Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_plates Prepare Agar Plates inoculate_plates Inoculate Agar Plates prep_plates->inoculate_plates prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate_plates apply_disks Apply Compound-Impregnated Disks inoculate_plates->apply_disks incubation Incubate Plates apply_disks->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Sources

Safety Operating Guide

Navigating the Disposal of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established protocols for its constituent chemical classes—halogenated organic compounds, furan derivatives, and aliphatic amines—to ensure a robust and scientifically grounded disposal strategy.

Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is crucial. This assessment is based on the known toxicological and hazardous properties of its structural components.

Component Functional GroupKnown HazardsPotential Contribution to the Compound's Hazard Profile
4-Fluorophenyl (Halogenated Aromatic) - Persistent in the environment- Potential for bioaccumulation- Combustion may produce toxic byproducts (e.g., hydrogen fluoride)Contributes to the classification as a halogenated organic waste, requiring specific disposal routes to prevent environmental contamination.
Furan - Flammable liquid and vapor- May cause skin and eye irritation- Suspected of causing genetic defects and cancer[1][2]- May form explosive peroxides upon exposure to air[3][4]Introduces risks of flammability and potential long-term health effects. Peroxide formation is a critical safety consideration for storage and handling.
Propan-1-amine (Aliphatic Amine) - Corrosive, can cause skin and eye burns- Respiratory irritant- Harmful if swallowed or inhaled[5][6][7]Imparts corrosive and irritant properties, necessitating careful handling and appropriate personal protective equipment (PPE).

Based on this analysis, this compound should be treated as a hazardous chemical waste , with potential for corrosivity, toxicity, and environmental persistence.

Personal Protective Equipment (PPE) and Immediate Safety

A proactive approach to safety begins with the correct selection and use of PPE. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes of the chemical, which may be corrosive or irritating to the eyes.[8]
Skin Protection - Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant lab coat or apronPrevents skin contact, which could lead to irritation or burns due to the amine functional group.
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood.A fume hood provides adequate ventilation to control vapor inhalation.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step 1: Waste Classification Classify all waste containing this compound as halogenated organic waste . This is due to the presence of the fluorine atom on the phenyl ring.

Step 2: Segregation

  • Halogenated vs. Non-Halogenated: Do NOT mix this waste with non-halogenated organic waste streams.[9][10] The disposal costs and methods for these two categories are significantly different.

  • Liquid vs. Solid Waste: Separate liquid waste (e.g., reaction mixtures, solvent rinses) from solid waste (e.g., contaminated gloves, weighing paper, silica gel).

Step 3: Container Selection and Labeling

  • Container Material: Use a dedicated, leak-proof, and chemically compatible container for liquid waste, such as a high-density polyethylene (HDPE) or glass bottle.[11][12] Ensure the container is in good condition with a secure screw cap.

  • Labeling: Immediately label the waste container with the following information:

    • The words "HAZARDOUS WASTE "[12]

    • The full chemical name: "Waste this compound"

    • An approximate concentration and the solvent system (e.g., "in Methanol/Dichloromethane")

    • The date of accumulation

    • The name of the principal investigator or research group

WasteDisposalWorkflow A Generation of Waste (Solid or Liquid) B Classify as 'Halogenated Organic Waste' A->B C Segregate Liquid Waste B->C D Segregate Solid Waste B->D E Use Labeled, Compatible Liquid Waste Container C->E F Use Labeled, Compatible Solid Waste Container D->F G Store in Satellite Accumulation Area E->G F->G H Arrange for EHS Pickup G->H

On-Site Accumulation and Storage

Designated Satellite Accumulation Areas (SAAs) are the primary locations for the short-term storage of hazardous waste in the laboratory.[13]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.

  • Container Management:

    • Keep waste containers securely capped at all times, except when adding waste.[12]

    • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

    • Regularly inspect containers for signs of degradation or leakage.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

Step 1: Evacuate and Alert

  • Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if there is a risk of significant vapor exposure.

  • Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Step 2: Contain and Clean

  • For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the liquid.[3][4]

  • Do not use combustible materials like paper towels to absorb the spill.

  • Use non-sparking tools for cleanup.[4]

  • Place all contaminated absorbent materials and any broken glassware into a designated solid hazardous waste container.

Step 3: Decontaminate

  • Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.[8]

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company, coordinated through your institution's EHS department.

  • Request for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days for large quantity generators), submit a hazardous material pickup request to your EHS office.[12][14]

  • Documentation: Ensure all labeling is accurate and complete to facilitate proper handling and disposal by the waste management professionals.

  • Regulatory Compliance: Adherence to the Resource Conservation and Recovery Act (RCRA) and any state or local regulations is mandatory.[11][15] Your institution's EHS department is the primary resource for ensuring compliance.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these scientifically grounded procedures, researchers can minimize risks and ensure that their work is conducted in a safe and compliant manner. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the ultimate authority on waste management practices.[16][17]

References

  • Benchchem. (n.d.). Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide.
  • ChemicalBook. (n.d.). Furan - Safety Data Sheet.
  • ECHEMI. (n.d.). Furan SDS, 110-00-9 Safety Data Sheets.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Furan-d4.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Furan, stabilized.
  • Generic SDS. (2023, September 21). Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • NOAA. (n.d.). FURAN | CAMEO Chemicals.
  • Sigma-Aldrich. (2025, November 24). Safety Data Sheet: Furan.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL.
  • PubChem. (n.d.). 3-(Furan-2-yl)propan-1-amine.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 1-(4-Fluorophenyl)propan-2-amine.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Enamine. (2026, January 15). Safety Data Sheet: methyl 5-(2-fluorophenyl)furan-2-carboxylate.
  • Benchchem. (2025, December). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
  • University of Otago. (2024, November 11). Chemical and Hazardous Waste Guide.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-(2-Aminophenyl)propan-1-ol.

Sources

Personal protective equipment for handling 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine

Foundational Hazard Assessment: A Molecule of Composite Risk

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. The chemical architecture of this compound necessitates a cautious approach, as it combines three distinct classes of chemical hazards.

  • The Furan Moiety: The furan ring is the most significant structural alert. Furan itself is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[2]. It is a known hepatotoxin, with its toxicity mediated by bioactivation in the liver to a reactive metabolite, cis-2-butene-1,4-dial[2]. Furthermore, furan is a flammable liquid that can form explosive peroxides upon exposure to air and light, a risk that must be considered during storage and handling[3][4]. Procedures involving this compound should assume potential carcinogenicity, hepatotoxicity, and flammability.

  • The 4-Fluorophenyl Group: The incorporation of fluorine into organic molecules can dramatically alter their metabolic fate and toxicity[5]. Organofluorine compounds can be environmentally persistent and, in some cases, their metabolism can yield toxic byproducts such as fluoroacetate, which can block the citric acid cycle[6]. While the metabolic pathway of this specific compound is unknown, the presence of the fluorophenyl group warrants vigilance for potential metabolic toxicity and long-term bioaccumulation[6][7].

  • The Propan-1-amine Functionality: Aliphatic and aromatic amines can be irritants or corrosive to the skin and eyes and may cause respiratory irritation[8][9]. A structurally related compound, 3-(Furan-2-yl)propan-1-amine, is known to cause serious eye damage and skin irritation[10]. Therefore, direct contact with skin and eyes must be rigorously avoided.

Based on this composite analysis, this compound must be handled as a substance that is potentially carcinogenic, mutagenic, acutely toxic if swallowed or inhaled, a skin and severe eye irritant, and capable of causing organ damage with repeated exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Engineering controls, such as certified chemical fume hoods, are the primary line of defense and are mandatory for all manipulations of this compound. Personal protective equipment serves as the critical final barrier. The following PPE ensemble is required for all procedures involving this substance.

PPE CategorySpecificationRationale
Respiratory NIOSH-approved Air-Purifying Respirator (APR) with organic vapor/acid gas (OV/AG) cartridges. For procedures with high aerosolization potential (e.g., sonication, heating), a Powered Air-Purifying Respirator (PAPR) or supplied-air respirator is recommended.[11][12][13]Protects against inhalation of potentially carcinogenic and organ-toxic vapors or aerosols. The amine group may also present an inhalation hazard.
Eye & Face Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield must be worn over the goggles at all times.[14][15]Provides a robust barrier against splashes of a potential severe eye irritant. The face shield adds protection against larger splashes and unforeseen energetic events.
Hand Protection Double Gloving System: Inner Glove: Nitrile.Outer Glove: Butyl rubber or Viton.Nitrile provides a good baseline and splash protection. The outer butyl or Viton glove offers superior resistance to aromatic compounds.[14] Always consult the manufacturer's chemical resistance guide for specific breakthrough times.
Body Protection Flame-Resistant (FR) lab coat fully buttoned. A chemically resistant apron should be worn over the lab coat.Protects against skin contact and provides a barrier against fire hazards associated with the furan moiety. The apron adds a layer of chemical splash protection.
Footwear Closed-toe, closed-heel, chemically resistant safety shoes. Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[13]

Operational and Disposal Plans: Ensuring Safety from Start to Finish

Step-by-Step PPE Donning and Doffing Protocol

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Footwear and Clothing: Confirm proper lab attire (long pants, closed-toe shoes).

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat & Apron: Put on the FR lab coat, ensuring it is fully buttoned. Secure the chemically resistant apron over the coat.

  • Respirator: Perform a seal check and fit your respirator.

  • Eye & Face Protection: Put on chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the outer, chemically resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (Taking Off): This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer gloves, peeling them off so they turn inside out. Dispose of them in a designated hazardous waste container.

  • Apron & Lab Coat: Remove the apron and lab coat, turning them away from your body and folding the contaminated surface inward. Place in a designated container for laundry or disposal.

  • Face Shield & Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of nitrile gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Workflow Diagram: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Risk Evaluation cluster_2 Phase 3: PPE Protocol start Begin Work with This compound assess_task Assess Experimental Scale & Procedure start->assess_task risk_low Low Exposure Risk (e.g., Weighing solid in fume hood, closed system transfers) assess_task->risk_low Small Scale (<1g) Solid Handling Only risk_high High Exposure Risk (e.g., Open vessel reaction, heating, purification, potential for aerosolization) assess_task->risk_high Large Scale (>1g) Solutions / Heating ppe_standard Standard PPE Required: - Double Gloves (Nitrile + Butyl) - FR Lab Coat + Apron - Goggles + Face Shield risk_low->ppe_standard risk_high->ppe_standard respirator_apr Add Air-Purifying Respirator (APR) with Organic Vapor Cartridges ppe_standard->respirator_apr respirator_papr Upgrade to PAPR or Supplied-Air Respirator respirator_apr->respirator_papr If high vapor concentration likely end_op Proceed with Experiment respirator_apr->end_op respirator_papr->end_op

Caption: PPE selection workflow based on task-specific risk assessment.

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound, including reaction mother liquors and chromatography fractions, must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., oxidizers).

  • Container Management: All waste containers must be kept closed except when adding waste. They should be stored in a designated satellite accumulation area with secondary containment.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, ensuring all paperwork accurately reflects the contents.[16][17]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[18]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.

  • Eliminate all sources of ignition.

  • Wearing the full PPE ensemble described above, contain the spill using a non-combustible absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[3]

  • Ventilate the area and wash the spill site after the material pickup is complete.

This guide provides a framework for the safe handling of this compound. Always supplement these procedures with a thorough, experiment-specific risk assessment and adhere to all local and institutional safety regulations.

References

  • Government of Canada. (2019). Furan Compounds. Canada.ca. [Link]

  • PubChem. 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Furan-d4. [Link]

  • National Center for Biotechnology Information (NCBI). (2011). Furan Acute Exposure Guideline Levels. National Library of Medicine. [Link]

  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. [Link]

  • PubChem. 3-(Furan-2-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

  • Lotte Chemical. (2023). Safety Data Sheet(SDS). [Link]

  • Angene Chemical. (2025). Safety Data Sheet - m-Aminophenyl Tosylate. [Link]

  • Iu, P. D. (2018). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC, National Center for Biotechnology Information. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Ambipar. Dangerous Chemicals in School Laboratories. [Link]

  • PubChem. 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • Kurunthachalam, K. et al. (2023). Perspective on halogenated organic compounds. PMC, National Center for Biotechnology Information. [Link]

  • Hrudey, S. E. et al. (2011). Potential carcinogenic hazards of non-regulated disinfection by-products. PubMed. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.